molecular formula C8H6F2N2O3 B1303988 N-(2,6-Difluoro-3-nitrophenyl)acetamide CAS No. 25892-08-4

N-(2,6-Difluoro-3-nitrophenyl)acetamide

Cat. No.: B1303988
CAS No.: 25892-08-4
M. Wt: 216.14 g/mol
InChI Key: QWZBLFXPSOQZRQ-UHFFFAOYSA-N
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Description

N-(2,6-Difluoro-3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H6F2N2O3 and its molecular weight is 216.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-difluoro-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O3/c1-4(13)11-8-5(9)2-3-6(7(8)10)12(14)15/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZBLFXPSOQZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381734
Record name N-(2,6-Difluoro-3-nitrophenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25892-08-4
Record name N-(2,6-Difluoro-3-nitrophenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-difluoro-3-nitrophenyl)acetamide
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Foundational & Exploratory

N-(2,6-Difluoro-3-nitrophenyl)acetamide chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-Difluoro-3-nitrophenyl)acetamide is a substituted aromatic amide of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, spectral data, and safety information. The information is presented to support further research and application of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 25892-08-4[1][2]
Molecular Formula C₈H₆F₂N₂O₃[1]
Molecular Weight 216.14 g/mol [1]
Melting Point 148 °C[1]
Boiling Point 352.7 °C at 760 mmHg[1]
Density 1.513 g/cm³[1]
Flash Point 167.1 °C[1]
LogP 2.42760 (Predicted)[1]
PSA 74.92000 (Predicted)[1]
InChI Key QWZBLFXPSOQZRQ-UHFFFAOYSA-N[2]

Synthesis

The primary route for the synthesis of this compound involves the acetylation of 2,6-difluoro-3-nitroaniline.

General Experimental Protocol
  • Dissolve 2,6-difluoro-3-nitroaniline (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.

  • Add acetic anhydride (1.2-1.5 equivalents) dropwise to the solution.

  • The reaction can be carried out at room temperature or with gentle heating, and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with a saturated solution of sodium bicarbonate to neutralize excess acetic acid and anhydride.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram: Synthesis Workflow

G start Start: 2,6-Difluoro-3-nitroaniline step1 Dissolve in Solvent (e.g., Dichloromethane) start->step1 step2 Add Acetic Anhydride step1->step2 step3 Reaction (Room Temperature or Heated) step2->step3 step4 Work-up (NaHCO3 wash) step3->step4 step5 Drying and Solvent Removal step4->step5 end_product This compound step5->end_product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in the available literature. However, predicted data and data from analogous compounds can provide valuable insights.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are presented below.[4]

AdductPredicted m/z
[M+H]⁺ 217.04193
[M+Na]⁺ 239.02387
[M-H]⁻ 215.02737
[M]⁺ 216.03410
NMR Spectroscopy

While specific ¹H and ¹³C NMR data for this compound were not found, data for the structurally similar compound, N-(2-Fluoro-6-nitrophenyl)acetamide , can be used as a reference.[3]

  • ¹H NMR (400 MHz, CDCl₃): δ 10.17 (s, 1H), 8.78 (dd, J = 9.3, 5.2 Hz, 1H), 7.91 (d, J = 10.8 Hz, 1H), 7.39 (t, J = 9.1 Hz, 1H), 2.28 (s, 3H).[3]

  • ¹³C NMR (100 MHz, CDCl₃): δ 168.9, 156.9 (d, J = 247.7 Hz), 136.4 (d, J = 9.6), 131.3 (d, J = 2.8 Hz), 124.1 (d, J = 7.2 Hz), 123.4 (d, J = 22.0 Hz), 112.2 (d, J = 27.2 Hz), 25.4.[3]

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -116.03.[3]

It is expected that the NMR spectra of this compound will show similar patterns, with additional fluorine coupling.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in the searched literature. However, characteristic absorption bands for the functional groups present in the molecule are expected:

  • N-H stretch: Around 3300-3100 cm⁻¹

  • C=O stretch (Amide I): Around 1680-1630 cm⁻¹

  • N-H bend (Amide II): Around 1550-1510 cm⁻¹

  • C-N stretch: Around 1400-1200 cm⁻¹

  • NO₂ asymmetric stretch: Around 1550-1500 cm⁻¹

  • NO₂ symmetric stretch: Around 1350-1300 cm⁻¹

  • C-F stretch: Around 1200-1000 cm⁻¹

Biological Activity and Drug Development Potential

The biological activity of this compound has not been extensively reported. However, various acetamide derivatives have been investigated for a range of biological activities, including antioxidant and anti-inflammatory properties.[5][6] Furthermore, related fluoro- and nitro-substituted acetamides have been explored as potential antibacterial agents. One study investigated the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, suggesting that the acetamide scaffold can be a starting point for the development of new anti-infective agents.[7] The presence of the difluoronitrophenyl moiety suggests that this compound could be a valuable intermediate or a candidate for screening in various biological assays.

Diagram: Potential Research Workflow

G start This compound step1 In vitro Biological Screening (e.g., antibacterial, anticancer) start->step1 step2 Identification of Active 'Hits' step1->step2 step3 Lead Optimization (Structure-Activity Relationship Studies) step2->step3 step4 In vivo Efficacy and Toxicity Studies step3->step4 end_point Drug Candidate step4->end_point

Caption: A potential workflow for investigating the drug development potential of the title compound.

Reactivity and Chemical Behavior

Detailed studies on the specific reactivity of this compound are not widely available. However, based on its structure, the following reactions can be anticipated:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2,6-difluoro-3-nitroaniline and acetic acid.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl), which would yield N-(3-amino-2,6-difluorophenyl)acetamide. This transformation is a common step in the synthesis of more complex molecules.

  • Nucleophilic Aromatic Substitution: The presence of two fluorine atoms and a nitro group, which are electron-withdrawing, activates the aromatic ring for nucleophilic aromatic substitution. The positions ortho and para to the nitro group are particularly susceptible to attack by nucleophiles.

Safety Information

For research purposes only. Not for diagnostic or therapeutic use.[8] A comprehensive safety data sheet should be consulted before handling this compound. General safety precautions for handling chemical reagents should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. This guide has summarized the available information on its chemical and physical properties, a general synthesis protocol, and predicted spectral data. Further experimental investigation is required to fully characterize its spectroscopic properties, explore its biological activities, and understand its chemical reactivity in greater detail. The information provided herein serves as a foundation for future research and development involving this compound.

References

An In-depth Technical Guide to N-(2,6-Difluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 25892-08-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2,6-Difluoro-3-nitrophenyl)acetamide, a valuable intermediate in pharmaceutical and chemical synthesis. This document collates available data on its chemical properties, outlines detailed experimental protocols for its synthesis and purification based on established methodologies for related compounds, and discusses its potential applications in drug discovery by examining the biological activities of structurally similar molecules.

Core Chemical and Physical Properties

This compound is a substituted aromatic amide. Its physical and chemical properties are summarized in the table below, based on information from chemical suppliers.[1]

PropertyValueReference
CAS Number 25892-08-4[1]
Molecular Formula C₈H₆F₂N₂O₃[1]
Molecular Weight 216.14 g/mol [1]
Melting Point 148 °C[1][2]
Boiling Point 352.7 °C at 760 mmHg (Predicted)[1]
Density 1.513 g/cm³ (Predicted)[1]
Appearance Solid (Form may vary)[1]
Purity Typically >95%[3]
InChI Key QWZBLFXPSOQZRQ-UHFFFAOYSA-N

Synthesis and Purification

Synthesis Workflow

Synthesis_Workflow Start Start Materials: 2,6-Difluoro-3-nitroaniline Acetic Anhydride Reaction Acetylation Reaction (Stirring at room temperature) Start->Reaction Quenching Reaction Quenching (Addition of ice-water) Reaction->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Washing with Water Filtration->Washing Drying Drying under Vacuum Washing->Drying Crude Crude Product: This compound Drying->Crude Purification_Workflow Crude Crude Product Dissolution Dissolution in Hot Solvent (e.g., Ethanol/Water) Crude->Dissolution HotFiltration Hot Filtration (Remove insoluble impurities) Dissolution->HotFiltration Crystallization Slow Cooling to Induce Crystallization HotFiltration->Crystallization CrystalFiltration Vacuum Filtration Crystallization->CrystalFiltration CrystalWashing Washing with Cold Solvent CrystalFiltration->CrystalWashing Drying Drying under Vacuum CrystalWashing->Drying Pure Pure Product: This compound Drying->Pure

References

Structure Elucidation of N-(2,6-Difluoro-3-nitrophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of N-(2,6-Difluoro-3-nitrophenyl)acetamide. Due to the limited availability of published experimental data for this specific compound, this document outlines the predicted spectroscopic characteristics based on its known chemical structure and by drawing comparisons with closely related analogues. This guide serves as a practical framework for researchers undertaking the synthesis and characterization of this and similar molecules.

Chemical Structure and Properties

This compound is an aromatic compound with the molecular formula C₈H₆F₂N₂O₃.[1] Its structure consists of a 2,6-difluoro-3-nitroaniline core acylated with an acetyl group.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₆F₂N₂O₃PubChem[1]
Monoisotopic Mass216.03465 DaPubChem[1]
Melting Point148°CCareer Henan Chemical Co.[2]
Boiling Point352.7°C at 760 mmHgCareer Henan Chemical Co.[2]
Density1.513 g/cm³Career Henan Chemical Co.[2]

Spectroscopic Data (Predicted and Comparative)

The following sections detail the expected spectroscopic data for this compound, which are crucial for its structural confirmation.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 216.03465 Da.[1]

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺217.04193
[M+Na]⁺239.02387
[M-H]⁻215.02737
[M+NH₄]⁺234.06847
[M+K]⁺254.99781
[M]⁺216.03410

Data sourced from PubChem[1]

A logical fragmentation pathway would involve the initial loss of the acetyl group or the nitro group, which can be used to confirm the presence of these functional groups.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale/Comparison
~8.0 - 8.5Triplet of doublets (td)1HAr-H (H-4)The electron-withdrawing nitro group and adjacent fluorine will deshield this proton, leading to a downfield shift. It will be coupled to the adjacent H-5 and the two fluorine atoms.
~7.2 - 7.6Triplet of doublets (td)1HAr-H (H-5)This proton will be upfield relative to H-4. It will be coupled to H-4 and the fluorine at C-6.
~7.5 - 8.5Broad singlet1HN-HThe amide proton chemical shift is variable and depends on concentration and solvent.
~2.2 - 2.4Singlet3H-CH₃The methyl protons of the acetamide group are expected to be a singlet in this region. For comparison, the methyl protons in N-(2-Fluoro-6-nitrophenyl)acetamide appear at 2.28 ppm.[3]
¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms. The presence of fluorine atoms will lead to C-F coupling, resulting in splitting of the carbon signals.

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Splitting PatternAssignmentRationale/Comparison
~168 - 170SingletC=OThe carbonyl carbon of the amide group. For N-(2-Fluoro-6-nitrophenyl)acetamide, this peak is at 168.9 ppm.[3]
~150 - 160Doublet of doublets (dd)C-F (C-2, C-6)Carbons directly attached to fluorine will show a large one-bond C-F coupling and a smaller two-bond C-F coupling.
~135 - 145Singlet or tripletC-NO₂ (C-3)The carbon attached to the nitro group.
~125 - 135Doublet (d)C-H (C-4)This aromatic carbon will show coupling to the adjacent fluorine atoms.
~115 - 125Doublet (d)C-H (C-5)This aromatic carbon will show coupling to the adjacent fluorine atom.
~120 - 130Singlet or tripletC-N (C-1)The carbon attached to the amide nitrogen.
~25Singlet-CH₃The methyl carbon of the acetamide group. For N-(2-Fluoro-6-nitrophenyl)acetamide, this peak is at 25.4 ppm.[3]
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3250 - 3400MediumN-H stretch (amide)
~1680StrongC=O stretch (amide I)
~1550StrongN-O asymmetric stretch (nitro group)
~1520StrongN-H bend (amide II)
~1350StrongN-O symmetric stretch (nitro group)
1100 - 1300StrongC-F stretch
~1250MediumC-N stretch

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and characterization of this compound.

Synthesis

A plausible synthesis route involves the acetylation of 2,6-difluoro-3-nitroaniline. A general procedure, adapted from the synthesis of a similar compound[4], is as follows:

  • Dissolution: Dissolve 2,6-difluoro-3-nitroaniline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Acetylation: Add acetic anhydride to the solution. A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine or DMAP) can be used to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or under gentle reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the spectra to determine chemical shifts, coupling constants, and integration.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

  • IR Spectroscopy:

    • Prepare the sample as a KBr pellet or as a thin film on a salt plate.

    • Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups.

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start 2,6-Difluoro-3-nitroaniline reaction Acetylation (Acetic Anhydride) start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification product This compound purification->product nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir data_integration Data Integration & Interpretation nmr->data_integration ms->data_integration ir->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: Experimental workflow from synthesis to structure confirmation.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy compound This compound h_nmr 1H NMR (Proton Environment) compound->h_nmr c_nmr 13C NMR (Carbon Skeleton & C-F Coupling) compound->c_nmr mol_weight Molecular Weight compound->mol_weight fragmentation Fragmentation Pattern compound->fragmentation func_groups Functional Groups (C=O, N-H, NO2, C-F) compound->func_groups elucidation Structure Elucidation h_nmr->elucidation c_nmr->elucidation mol_weight->elucidation fragmentation->elucidation func_groups->elucidation

Caption: Logical relationship of spectroscopic data to structure elucidation.

References

N-(2,6-Difluoro-3-nitrophenyl)acetamide molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-(2,6-Difluoro-3-nitrophenyl)acetamide

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a chemical intermediate. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Identification

This compound is identified by the Chemical Abstracts Service (CAS) Number 25892-08-4.[1] Its molecular formula is C8H6F2N2O3.[1][2] This compound is also known by the synonym 2,6-Difluoro-3-nitroacetanilide.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound have been determined and are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Weight 216.142 g/mol [1]
Exact Mass 216.03500 Da[1]
Monoisotopic Mass 216.03465 Da[2]
Melting Point 148°C[1]
Boiling Point 352.7°C at 760 mmHg[1]
Density 1.513 g/cm³[1]
Flash Point 167.1°C[1]
Vapor Pressure 3.77E-05 mmHg at 25°C[1]
Refractive Index 1.573[1]
LogP (Predicted) 2.42760[1]
Topological Polar Surface Area (PSA) 74.92 Ų[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of this compound are not available in the public domain search results. This compound is primarily listed as a chemical intermediate by suppliers.[1] Researchers seeking to utilize this compound would typically rely on standard organic chemistry techniques for its handling and characterization, or acquire it from a commercial source that provides a certificate of analysis.

Logical Workflow for Compound Characterization

The following diagram illustrates a general logical workflow for the characterization of a chemical intermediate such as this compound. This process ensures the identity, purity, and structure of the compound are confirmed before its use in further applications.

G cluster_0 Compound Acquisition cluster_1 Purity & Identity Confirmation cluster_2 Structural Elucidation cluster_3 Application A Synthesis or Commercial Purchase B Purity Assessment (e.g., HPLC, LC-MS) A->B C Identity Verification (Mass Spectrometry) B->C D Spectroscopic Analysis (NMR, FT-IR) C->D E Use in Downstream Synthetic Steps D->E

Caption: General workflow for chemical intermediate characterization.

References

A Technical Guide to N-(2,6-Difluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on N-(2,6-Difluoro-3-nitrophenyl)acetamide and related compounds. Detailed experimental data and biological studies specifically for this compound are limited in the reviewed literature.

Introduction

This compound is a halogenated and nitrated aromatic organic compound. Its structure suggests potential utility as a chemical intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of reactive functional groups—the nitro group and the acetamide moiety—on a difluorinated benzene ring makes it a candidate for various chemical transformations. This guide provides an overview of its chemical identity, physicochemical properties, a proposed synthetic route, and a discussion of the potential biological activities of structurally related compounds.

Chemical Identity and Physicochemical Properties

The IUPAC name for the compound is This compound . It is also known by its CAS number 25892-08-4. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 25892-08-4[1]
Molecular Formula C₈H₆F₂N₂O₃[1]
Molecular Weight 216.14 g/mol [1]
Melting Point 148 °C[1]
Boiling Point 352.7 °C at 760 mmHg[1]
Density 1.513 g/cm³[1]
Flash Point 167.1 °C[1]
Vapor Pressure 3.77E-05 mmHg at 25°C[1]
Refractive Index 1.573[1]

Synthesis

Proposed Experimental Protocol: Acetylation of 2,6-Difluoro-3-nitroaniline

This protocol is adapted from the synthesis of structurally similar compounds.

Materials:

  • 2,6-Difluoro-3-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Concentrated sulfuric acid (as catalyst)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve 2,6-Difluoro-3-nitroaniline in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add an excess of acetic anhydride to the cooled solution with constant stirring.

  • Carefully add a few drops of concentrated sulfuric acid as a catalyst.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes and then allow it to warm to room temperature.

  • Let the reaction proceed at room temperature for several hours or until completion (monitoring by TLC is recommended).

  • Pour the reaction mixture slowly into a beaker containing crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any unreacted acids.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.

  • Dry the purified product under vacuum.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification and Characterization start 2,6-Difluoro-3-nitroaniline reagents Acetic Anhydride, Glacial Acetic Acid, H₂SO₄ (cat.) reaction Acetylation Reaction start->reaction reagents->reaction workup Precipitation in Ice Water reaction->workup filtration Vacuum Filtration and Washing workup->filtration crude Crude Product filtration->crude recrystallization Recrystallization (e.g., aq. Ethanol) crude->recrystallization drying Vacuum Drying recrystallization->drying pure Pure N-(2,6-Difluoro-3- nitrophenyl)acetamide drying->pure analysis Characterization (NMR, MS, IR) pure->analysis

Caption: Proposed workflow for the synthesis and purification of this compound.

Potential Biological Activities and Applications

While no specific biological studies on this compound were identified, the broader class of nitrophenyl acetamides has been investigated for various pharmacological activities. These studies can provide insights into the potential applications of the title compound.

  • Antitubercular Activity: A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized and evaluated for their in vitro antitubercular activities. Several of these compounds exhibited potent activity against Mycobacterium tuberculosis H₃₇Rv, with MIC values in the low microgram per milliliter range.[2] This suggests that the nitrophenylacetamide scaffold could be a promising starting point for the development of new antitubercular agents.[2]

  • Antibacterial Activity: The related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its antibacterial activity against Klebsiella pneumoniae.[3] The study indicated that this compound has good potential against this pathogen and that it may act by targeting penicillin-binding proteins.[3]

  • Antioxidant and Anti-inflammatory Activity: Other acetamide derivatives have been synthesized and tested for their antioxidant and potential anti-inflammatory activities. These studies often involve evaluating the compounds' ability to scavenge free radicals and modulate the production of reactive oxygen species (ROS) and nitric oxide (NO) in cellular models.

It is important to note that these are activities of structurally related compounds, and dedicated biological evaluation of this compound is necessary to determine its specific activity profile.

Conclusion

This compound is a well-defined chemical entity with potential as a synthetic intermediate. While specific experimental data on its synthesis and biological activity are scarce in the public domain, its structural similarity to other biologically active acetamides suggests that it could be a molecule of interest for further investigation in drug discovery, particularly in the areas of antibacterial and antitubercular research. The proposed synthetic route provides a starting point for its preparation and subsequent evaluation. Further research is needed to fully characterize this compound and explore its potential applications.

References

Synthesis of Substituted Nitrophenylacetamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for substituted nitrophenylacetamides, compounds of significant interest in medicinal chemistry and materials science. The introduction of a nitro group onto the phenylacetamide scaffold offers a versatile handle for further chemical modifications and can profoundly influence the biological activity of the parent molecule. This document details key experimental protocols, presents comparative quantitative data, and illustrates relevant chemical pathways to aid in the efficient synthesis and exploration of this important class of molecules.

Core Synthetic Strategies

The synthesis of substituted nitrophenylacetamides can be broadly categorized into two main approaches: the direct nitration of a pre-existing phenylacetamide core and the formation of the acetamide bond from a nitro-substituted precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring.

Electrophilic Nitration of Phenylacetamides

A common and direct method for the synthesis of nitrophenylacetamides is the electrophilic aromatic substitution of a corresponding phenylacetamide. This method is particularly effective for producing para- and ortho-isomers, with the acetamido group being an ortho-, para-directing group.[1]

Reaction Scheme:

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to prevent over-nitration and side product formation.[1] The regioselectivity is influenced by the steric hindrance of the acetamido group, which often favors the formation of the para-isomer.[1]

N-Acetylation of Nitroanilines

An alternative and widely used strategy involves the N-acetylation of a commercially available or synthesized nitroaniline. This method provides excellent control over the position of the nitro group. The acetylation is typically achieved using acetic anhydride or acetyl chloride.

Reaction Scheme:

This approach is advantageous when the desired nitroaniline is readily accessible and allows for the synthesis of a wide variety of substituted nitrophenylacetamides with specific substitution patterns.

Multi-Step Syntheses for Complex Derivatives

For more complex substitution patterns or when the desired starting materials for direct nitration or acetylation are not available, multi-step synthetic sequences are employed. These can involve the introduction of other functional groups prior to or after the formation of the nitrophenylacetamide core. A representative example is the synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, an intermediate for the drug Nintedanib, which involves the acylation of p-nitroaniline followed by methylation.[2]

The Willgerodt-Kindler Reaction Pathway
Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a powerful tool in combinatorial chemistry for the rapid synthesis of α-aminoacyl amide derivatives.[5][6] By employing a nitro-substituted aniline or a nitro-substituted carboxylic acid as one of the components, it is possible to generate a library of diverse nitrophenylacetamides in a single step. This approach is highly valuable for generating compound libraries for drug discovery screening.

Experimental Protocols

Protocol 1: Synthesis of N-(4-nitrophenyl)acetamide via Nitration of Acetanilide

This protocol is adapted from the work of Smajlagić et al.[1]

Materials:

  • N-phenylacetamide (Acetanilide)

  • Glacial Acetic Acid (CH₃COOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

Procedure:

  • In a round-bottom flask, dissolve 6.75 g of N-phenylacetamide in 10 ml of glacial acetic acid with stirring.

  • Carefully add 10 ml of concentrated sulfuric acid and heat gently to ensure complete dissolution.

  • Cool the flask in an ice bath to 5 °C.

  • Prepare the nitrating mixture by cautiously adding 3.5 ml of concentrated nitric acid to 5 ml of concentrated sulfuric acid, and cool this mixture to 5 °C.

  • Add the cold nitrating mixture dropwise to the solution of N-phenylacetamide, ensuring the temperature is maintained below 20 °C.[1]

  • After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.

  • Pour the reaction mixture onto 50 ml of water and 30 g of crushed ice to precipitate the product.

  • Collect the crude N-(4-nitrophenyl)acetamide by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from an ethanol-water mixture.

Protocol 2: Synthesis of N-(4-methoxy-3-nitrophenyl)acetamide via N-Acetylation

This protocol is based on the synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide.[7]

Materials:

  • 4-methoxy-3-nitroaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve 3.36 g (20 mmol) of 4-methoxy-3-nitroaniline in 30 ml of glacial acetic acid.

  • Add 2.46 g (24 mmol) of acetic anhydride to the solution.

  • Reflux the reaction mixture for 2 hours with continuous stirring.

  • After cooling, evaporate the solvent under reduced pressure.

  • The residue is then purified by recrystallization from deionized water to yield the pure product.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various substituted nitrophenylacetamides.

Table 1: Synthesis of Nitrophenylacetamides via Nitration

Starting MaterialProductNitrating AgentSolventTemp. (°C)Time (h)Yield (%)M.p. (°C)Reference(s)
N-phenylacetamideN-(4-nitrophenyl)acetamideHNO₃/H₂SO₄Acetic Acid<200.549.7212-216[1]
N-(2-methoxy­phenyl)acetamideN-(2-methoxy-4-nitrophenyl)acetamideHNO₃Acetic Acid---153-154[2]

Table 2: Synthesis of Nitrophenylacetamides via N-Acetylation

Starting MaterialProductAcetylating AgentSolventTemp. (°C)Time (h)Yield (%)M.p. (°C)Reference(s)
4-methoxy-3-nitroanilineN-(4-methoxy-3-nitrophenyl)acetamideAcetic AnhydrideAcetic AcidReflux2--[7]
4-methoxy-2-nitroanilineN-(4-methoxy-2-nitrophenyl)acetamideAcetic AnhydrideAcetic AcidRT18--[8]
p-nitroaniline2-chloro-N-(4-nitrophenyl)acetamideChloroacetyl chlorideToluene/Water15±5293-[2]

Table 3: Characterization Data for Selected Nitrophenylacetamides

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR Data (Solvent, δ ppm)Mass Spec (m/z)M.p. (°C)Reference(s)
N-(2-nitrophenyl)acetamideC₈H₈N₂O₃180.16(CDCl₃) δ 10.33 (s, 1H), 8.76 (d, 1H), 8.21 (d, 1H), 7.65 (t, 1H), 7.18 (t, 1H), 2.29 (s, 3H)-92-93[9][10]
N-(3-nitrophenyl)acetamideC₈H₈N₂O₃180.16(DMSO-d₆) δ 10.4 (s, 1H), 8.63 (s, 1H), 7.90 (d, 1H), 7.60 (t, 1H), 2.12 (s, 3H)-148-154[11][12][13]
N-(4-nitrophenyl)acetamideC₈H₈N₂O₃180.16-181.1 (M+H)⁺212-216[1][14]
N-(4-chloro-2-nitrophenyl)acetamideC₈H₇ClN₂O₃214.61(CDCl₃) δ 10.25 (s, 1H), 8.77 (d, 1H), 8.19 (s, 1H), 7.59 (d, 1H), 2.29 (s, 3H)--[10]
2-chloro-N-methyl-N-(4-nitrophenyl)acetamideC₉H₉ClN₂O₃228.63-229.5 (M+H)⁺-[15]

Visualizing Synthetic Pathways and Biological Relevance

Synthetic Workflow: Nitration of Phenylacetamide

G A N-Phenylacetamide in Glacial Acetic Acid B Addition of conc. H₂SO₄ A->B C Cooling to 5 °C B->C E Dropwise addition of Nitrating Mixture (<20 °C) C->E D Preparation of Nitrating Mixture (HNO₃/H₂SO₄) D->E F Reaction at RT E->F G Precipitation on Ice/Water F->G H Filtration G->H I Crude N-(4-nitrophenyl)acetamide H->I J Recrystallization I->J K Pure N-(4-nitrophenyl)acetamide J->K

Caption: Workflow for the synthesis of N-(4-nitrophenyl)acetamide.

Conceptual Signaling Pathway: Enzyme Inhibition by Nitroaromatics

Nitroaromatic compounds have been identified as inhibitors of various enzymes, a property that is being explored in drug development.[16][17] For instance, the nitro group can act as a masked electrophile, leading to covalent enzyme inhibition.[16] The diagram below illustrates a conceptual pathway of enzyme inhibition by a hypothetical nitrophenylacetamide.

G cluster_0 Cellular Environment Enzyme Target Enzyme (e.g., Kinase, Reductase) Product Biological Product Enzyme->Product Catalyzes Binding Binding to Active Site Enzyme->Binding Substrate Natural Substrate Substrate->Enzyme Binds Inhibitor Nitrophenylacetamide (Drug Candidate) Inhibitor->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition Downstream Modulation of Downstream Signaling Inhibition->Downstream

Caption: Conceptual model of enzyme inhibition by a nitrophenylacetamide.

Conclusion

The synthesis of substituted nitrophenylacetamides is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. The direct nitration of phenylacetamides and the N-acetylation of nitroanilines remain the most straightforward and commonly employed methods. For the generation of diverse libraries of compounds for biological screening, the Ugi four-component reaction presents a highly efficient alternative. The biological significance of the nitro group in modulating enzyme activity and other cellular processes underscores the importance of continued research into the synthesis and pharmacological evaluation of this class of compounds. This guide provides the foundational knowledge and practical protocols to facilitate further exploration in this exciting area of chemical and pharmaceutical research.

References

N-(2,6-Difluoro-3-nitrophenyl)acetamide: A Versatile Building Block for Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. The design and synthesis of novel building blocks for these degraders are crucial for expanding the scope and refining the properties of this therapeutic class. This technical guide focuses on N-(2,6-Difluoro-3-nitrophenyl)acetamide, a promising, yet underexplored, chemical scaffold for the development of next-generation protein degraders.

This document provides a comprehensive overview of the synthesis, potential functionalization, and application of this compound as a core component in protein degrader construction. It includes detailed, representative experimental protocols for the evaluation of hypothetical degraders derived from this building block and presents illustrative data to guide researchers in their drug discovery efforts.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug design and synthesis.

PropertyValueReference
CAS Number 25892-08-4[1][2]
Molecular Formula C₈H₆F₂N₂O₃[1][3]
Molecular Weight 216.14 g/mol [1][3]
Melting Point 148°C[1]
Boiling Point 352.7°C at 760 mmHg[1]
Density 1.513 g/cm³[1]
LogP 2.42760[1]
Appearance Reported as a clear solution or solid.[1]

Synthesis and Functionalization

The synthetic accessibility and potential for chemical modification of this compound make it an attractive starting point for the development of protein degraders.

Synthesis of this compound

Hypothetical Synthesis Protocol:

  • Starting Material: 2,6-Difluoro-3-nitroaniline.

  • Reagent: Acetic anhydride.

  • Solvent: A suitable organic solvent such as methylene chloride or glacial acetic acid.

  • Catalyst (optional): A catalytic amount of a base like dimethylaminopyridine (DMAP) or a strong acid like sulfuric acid.

  • Reaction Conditions: The mixture is typically stirred and may be heated to reflux for a period of time to drive the reaction to completion.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the final product, this compound.

Functionalization for Protein Degrader Synthesis

The key to utilizing this compound as a building block is the strategic functionalization of the molecule to allow for the attachment of a linker, which in turn will be connected to a warhead that binds the target protein. A logical and common synthetic strategy involves the reduction of the nitro group to an amine.

Reduction of the Nitro Group:

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established transformation in organic chemistry with numerous available methods.[6][7][8][9]

Commonly Used Reagents for Nitro Group Reduction:

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.[6][7]

  • Metal-mediated Reduction: Utilizing metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid).[6][7]

  • Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride are also effective.[6]

The choice of reducing agent will depend on the overall chemical compatibility with the difluoro-acetamide moiety.

Attachment of a Linker:

Once the nitro group is reduced to an aniline (forming N-(3-amino-2,6-difluorophenyl)acetamide), this newly formed primary amine serves as a versatile handle for linker attachment through various conjugation chemistries. The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the efficiency of ternary complex formation.

Example of Linker Conjugation:

A common method for linker attachment to an amine is through an amidation reaction. For instance, a linker with a terminal carboxylic acid can be coupled to the aniline using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

G cluster_synthesis Proposed Synthesis of a PROTAC from this compound start This compound intermediate N-(3-Amino-2,6-difluorophenyl)acetamide start->intermediate Nitro Reduction (e.g., Fe/HCl) protac Final PROTAC intermediate->protac Amide Coupling (e.g., HATU) linker Linker with Carboxylic Acid linker->protac warhead Target Protein Warhead warhead->protac

Proposed synthetic route for a PROTAC.

Illustrative Signaling Pathway and Mechanism of Action

A PROTAC derived from this compound would function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. The difluoro-acetamide moiety could potentially serve as a novel E3 ligase ligand or be part of the warhead for the target protein.

G cluster_pathway General PROTAC Mechanism of Action PROTAC PROTAC (containing the building block) POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols for Degrader Evaluation

The following protocols are provided as a guide for the experimental evaluation of a hypothetical protein degrader synthesized from this compound.

Western Blotting for Protein Degradation

This is a fundamental assay to quantify the reduction in the levels of the target protein.

G cluster_workflow Western Blot Workflow cell_culture Cell Culture and Treatment with Degrader lysis Cell Lysis and Protein Extraction cell_culture->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-POI, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Workflow for Western blot analysis.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the degrader for different time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest and a primary antibody for a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the formation of the ternary complex between the POI, the degrader, and the E3 ligase.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the degrader or a vehicle control. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (or the POI) that is coupled to protein A/G beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase to detect their co-precipitation.

Ubiquitination Assay

This assay confirms that the degrader induces the ubiquitination of the target protein.

Protocol:

  • Cell Treatment: Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the protein of interest.

  • Western Blot Analysis: Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody to detect the presence of polyubiquitin chains on the target protein.

Cell Viability Assay

These assays determine the cytotoxic or cytostatic effects of the degrader on cells.

Common Assays:

  • MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

General Protocol:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat the cells with a serial dilution of the degrader.

  • Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Add the appropriate assay reagent (MTT or CellTiter-Glo®).

  • Measurement: Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Illustrative Quantitative Data

Due to the novelty of this compound as a proposed building block, specific quantitative data for a degrader derived from it is not available. The following tables present hypothetical data for a representative PROTAC, "Compound X," to illustrate how such data would be presented.

Table 1: In Vitro Degradation of Target Protein by Compound X

Cell LineDC₅₀ (nM)Dₘₐₓ (%)
Cell Line A5095
Cell Line B12090
Cell Line C7598
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation percentage.

Table 2: Ternary Complex Formation Affinity

AssayK_D (nM)
ITC (Isothermal Titration Calorimetry)80
SPR (Surface Plasmon Resonance)65
K_D: Dissociation constant, a measure of binding affinity.

Table 3: Cell Viability

Cell LineIC₅₀ (nM)
Cell Line A150
Cell Line B300
Cell Line C220
IC₅₀: Concentration for 50% inhibition of cell viability.

Conclusion

This compound represents a promising and versatile starting point for the synthesis of novel protein degraders. Its chemical structure allows for straightforward functionalization, enabling its incorporation into PROTACs and potentially other targeted protein degradation modalities. While this building block is currently underexplored, the synthetic strategies and evaluative protocols outlined in this technical guide provide a solid framework for researchers to begin investigating its potential. The development of new chemical entities based on this scaffold could lead to the discovery of potent and selective protein degraders with novel pharmacological properties, further expanding the arsenal of tools available for tackling challenging diseases.

References

physical and chemical properties of N-(2,6-Difluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-Difluoro-3-nitrophenyl)acetamide is a substituted aromatic compound of interest as a potential intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its core physical and chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its predicted spectral data. Due to its specific substitution pattern, including ortho-difluoro groups and a nitro functionality, this molecule presents unique characteristics relevant to synthetic chemists and drug discovery scientists. This document aims to serve as a foundational resource for researchers working with this and structurally related compounds.

Core Properties

The physical and chemical properties of this compound are summarized below. These values are a combination of reported data and estimations based on its chemical structure.

Physical and Chemical Data
PropertyValueSource/Comment
CAS Number 25892-08-4[1]
Molecular Formula C₈H₆F₂N₂O₃[1]
Molecular Weight 216.14 g/mol [1]
Appearance Expected to be a solidGeneral property of similar acetanilides
Melting Point 148 °C[1]
Boiling Point 352.7 °C at 760 mmHg[1]
Density 1.513 g/cm³[1]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Based on structural similarity to other nitroaromatic compounds.
LogP 2.42760Predicted value[1]

Synthesis

The synthesis of this compound is typically achieved through the acetylation of its corresponding aniline precursor, 2,6-difluoro-3-nitroaniline. This reaction is a standard nucleophilic acyl substitution.

Experimental Protocol: Acetylation of 2,6-Difluoro-3-nitroaniline

This protocol is adapted from general procedures for the acetylation of anilines, including sterically hindered ones.

Materials:

  • 2,6-Difluoro-3-nitroaniline

  • Acetic anhydride or Acetyl chloride

  • A suitable base (e.g., pyridine, triethylamine, or sodium acetate)

  • An inert solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or glacial acetic acid)

  • Water (deionized)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, filtration apparatus)

Procedure using Acetic Anhydride:

  • In a clean, dry round-bottom flask, dissolve 2,6-difluoro-3-nitroaniline (1.0 equivalent) in a suitable inert solvent such as dichloromethane or glacial acetic acid.

  • To this solution, add a base such as pyridine or triethylamine (1.1 to 1.5 equivalents) to act as a scavenger for the acetic acid byproduct.

  • Slowly add acetic anhydride (1.1 to 1.2 equivalents) dropwise to the stirred solution at room temperature. An ice bath can be used to control any exotherm.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, or gently heat to reflux to ensure complete reaction, especially if the aniline is sterically hindered.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • If the product precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.

  • If the product remains in the organic layer, perform a liquid-liquid extraction. Wash the organic layer successively with a dilute acid solution (e.g., 1M HCl) to remove the base, a saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Procedure using Acetyl Chloride:

  • Dissolve 2,6-difluoro-3-nitroaniline (1.0 equivalent) in an inert solvent like dichloromethane or THF in a round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

  • Add a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Cool the mixture in an ice bath (0 °C).

  • Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up the reaction as described in the acetic anhydride procedure (steps 6-10).

Spectral Analysis (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acetyl methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 8.0 - 8.5Multiplet1HAromatic CHThe exact chemical shift and multiplicity will depend on the coupling with the adjacent fluorine atom and the other aromatic proton.
~ 7.2 - 7.6Multiplet1HAromatic CHThe exact chemical shift and multiplicity will depend on the coupling with the adjacent fluorine atom and the other aromatic proton.
~ 2.2 - 2.4Singlet3H-C(O)CH₃The methyl protons of the acetyl group are expected to be a singlet.
~ 9.0 - 10.0Broad Singlet1H-NH-The amide proton signal may be broad and its chemical shift can vary with solvent and concentration.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show signals for the aromatic carbons and the carbonyl and methyl carbons of the acetamide group.

Chemical Shift (δ, ppm)AssignmentNotes
~ 168 - 172C=OCarbonyl carbon of the amide.
~ 150 - 160 (doublet)C-FAromatic carbons directly bonded to fluorine will appear as doublets due to C-F coupling.
~ 135 - 145 (doublet)C-FAromatic carbons directly bonded to fluorine will appear as doublets due to C-F coupling.
~ 130 - 140C-NO₂Aromatic carbon bonded to the nitro group.
~ 120 - 130Aromatic CHAromatic methine carbons.
~ 115 - 125Aromatic CHAromatic methine carbons.
~ 24 - 26-C(O)CH₃Methyl carbon of the acetyl group.
Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3300 - 3400N-H stretchAmide
~ 1670 - 1700C=O stretchAmide (Amide I band)
~ 1520 - 1560N-O asymmetric stretchNitro group
~ 1340 - 1380N-O symmetric stretchNitro group
~ 1500 - 1550N-H bendAmide (Amide II band)
~ 1000 - 1400C-F stretchAryl fluoride
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum under electron ionization (EI) conditions is expected to show a molecular ion peak and several characteristic fragment ions.

m/zProposed FragmentNotes
216[M]⁺Molecular ion
174[M - CH₂=C=O]⁺Loss of ketene from the molecular ion (McLafferty rearrangement is unlikely).
157[M - CH₃CO - O]⁺Loss of the acetyl and an oxygen atom.
144[M - NO₂ - CH₂]⁺Loss of the nitro group and a methylene.
43[CH₃CO]⁺Acetyl cation, often a prominent peak.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. Its structure suggests it is likely a chemical intermediate used in the synthesis of more complex molecules. However, related classes of compounds, such as fluorinated nitroaromatics, have been investigated for a range of biological activities, including as potential antimicrobial or anticancer agents. Any biological evaluation of this specific compound would represent novel research.

Visualizations

Synthesis Workflow

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2,6-Difluoro-3-nitroaniline 2,6-Difluoro-3-nitroaniline Acetylation Acetylation 2,6-Difluoro-3-nitroaniline->Acetylation Acetic Anhydride/Acetyl Chloride Acetic Anhydride/Acetyl Chloride Acetic Anhydride/Acetyl Chloride->Acetylation Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Acetylation Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Acetylation Quenching Quenching Acetylation->Quenching Extraction Extraction Quenching->Extraction Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Extraction->Purification (Recrystallization/Chromatography) Final Product This compound Purification (Recrystallization/Chromatography)->Final Product Yields

Caption: A flowchart illustrating the general synthetic procedure for this compound.

Conclusion

This compound is a halogenated and nitrated aromatic amide with potential as a building block in synthetic organic chemistry. This guide has provided a detailed overview of its known and predicted properties, a comprehensive synthesis protocol, and an analysis of its expected spectral characteristics. While experimental data for this specific compound is limited, the information presented here, based on established chemical principles and data from analogous structures, offers a valuable starting point for researchers. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide on the Safe Handling of N-(2,6-Difluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of N-(2,6-Difluoro-3-nitrophenyl)acetamide. The protocols and insights contained herein are designed to foster a culture of safety and ensure the integrity of experimental work.

Compound Identification and Physicochemical Properties

This compound is a fluorinated and nitrated acetanilide derivative.[1][2] Understanding its physical and chemical properties is the foundation of a robust safety protocol. These characteristics dictate its behavior under various laboratory conditions and inform the selection of appropriate safety measures.

PropertyValueSource
CAS Number 25892-08-4[1]
Molecular Formula C8H6F2N2O3[1][2]
Molecular Weight 216.14 g/mol [1]
Appearance Solid (Form may vary)[3]
Melting Point 148°C[1]
Boiling Point 352.7°C at 760 mmHg[1]
Density 1.513 g/cm³[1]
Flash Point 167.1°C[1]
Storage Keep in a dry and cool condition[1]

This data is compiled from chemical supplier information and databases. It should be used as a reference, with the user verifying details from their specific supplier's documentation.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively published, the hazards can be inferred from structurally similar compounds, such as other nitrophenyl and fluoro-nitroaromatic derivatives.[4][5][6][7][8][9][10] A thorough risk assessment is mandatory before any handling of this compound.

2.1 Anticipated Hazards

Based on analogous compounds, this compound is anticipated to present the following hazards under the Globally Harmonized System (GHS):[11][12]

  • Skin Irritation (Category 2): Causes skin irritation.[10][13][14]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[10][13][14]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[10][13][14]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[8]

The presence of the nitro group on the aromatic ring suggests that, like other nitrophenols, there is a potential for more severe toxicity through prolonged or repeated exposure, potentially affecting organs like the liver and kidneys.[4][8]

2.2 Risk Assessment Workflow

A systematic risk assessment must precede any experimental work. The goal is to identify potential exposure scenarios and implement robust control measures. This process is iterative and should be reviewed whenever a procedure is modified.

RiskAssessment cluster_0 Risk Assessment & Mitigation Workflow A Step 1: Identify Hazards (Review SDS, Inferred Toxicity) B Step 2: Evaluate Exposure (Weighing, Transfer, Reaction, Cleanup) A->B Assess Routes (Inhalation, Dermal) C Step 3: Implement Controls (Engineering, Administrative, PPE) B->C Select Appropriate Barriers D Step 4: Develop Emergency Plan (Spill, Exposure, Fire) C->D Prepare for Contingencies E Step 5: Conduct & Review (Monitor, Adjust, Document) D->E Execute Safely

Caption: A workflow for assessing and mitigating risks.

Engineering and Administrative Controls

The primary objective is to minimize exposure by controlling hazards at the source. Personal Protective Equipment (PPE) is the last line of defense.

3.1 Engineering Controls

  • Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[15] This is the most critical engineering control to prevent inhalation of airborne particulates.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[15]

  • Enclosed Balance: When weighing, using a balance with an enclosure or draft shield inside the fume hood can further minimize the dispersal of fine powders.[16]

3.2 Administrative Controls

  • Standard Operating Procedures (SOPs): Detailed, written SOPs for handling this compound must be available to all personnel.[17]

  • Designated Areas: Clearly mark areas where this compound is stored and handled.[16][18] This prevents cross-contamination and ensures others in the lab are aware of the potential hazard.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs and this guide.[17] Documentation of this training is essential.

  • Good Housekeeping: Maintain a clean and organized workspace.[15] Decontaminate surfaces after each use with an appropriate solvent and cleaning agent. Prevent the accumulation of dust.[5][16]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are mandatory.[17]

  • Hand Protection: Wear nitrile gloves at all times. Nitrile provides good resistance to a wide range of chemicals.[15] For prolonged work or when handling solutions, consider double-gloving. Gloves should be inspected for holes before use and changed frequently, especially if contamination is suspected.[18]

  • Eye Protection: Chemical splash goggles are required.[18] A face shield should be worn over the goggles during procedures with a higher risk of splashes or energetic reactions.[4][18]

  • Skin and Body Protection: A flame-resistant lab coat with full-length sleeves is required. Ensure clothing fully covers the body; long pants and closed-toe shoes are mandatory.[15][19]

  • Respiratory Protection: While engineering controls should be sufficient, a NIOSH-approved respirator with P100 (particulate) filters may be required for cleaning large spills or if engineering controls fail.[15] Use of a respirator requires a formal respiratory protection program.

Experimental Protocols: Safe Handling & Storage

Adherence to methodical, step-by-step protocols is crucial for safety.

5.1 Protocol: Weighing and Dispensing Solid Compound

  • Preparation: Don all required PPE (lab coat, goggles, nitrile gloves). Ensure the chemical fume hood is on and operating correctly.

  • Staging: Place a weigh boat, spatula, and the sealed container of this compound inside the fume hood on a clean, absorbent pad.[16]

  • Tare: Place the weigh boat on the analytical balance (located inside the hood) and tare it.

  • Dispensing: Open the stock container. Use a clean spatula to carefully transfer small amounts of the powder to the weigh boat.[16] Avoid creating dust by moving slowly and deliberately. Do not pour the powder directly from the bottle.[16]

  • Sealing: Once the desired mass is obtained, securely close the stock container immediately.[16]

  • Cleanup: Gently wipe the spatula with a solvent-dampened cloth. Dispose of the cloth and any contaminated absorbent pads in the designated solid chemical waste container.

  • Decontamination: Decontaminate the exterior of the stock container and the work surface within the fume hood.

5.2 Storage Requirements

  • Store this compound in a tightly sealed, clearly labeled container.[6]

  • Keep the container in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals.[1][8]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[20]

  • Ensure the storage area is secured and accessible only to authorized personnel.[8]

Emergency Procedures

Preparedness is key to mitigating the consequences of an incident.[15]

6.1 Spill Response

  • Small Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully scoop the material into a labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

6.2 First Aid Measures

  • Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[7][9] Seek medical attention if irritation develops or persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air.[9][10] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[21] Rinse the mouth with water.[9] Seek immediate medical attention.[9]

Waste Disposal

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[20]

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[8][20]

  • Never dispose of this chemical down the drain or in regular trash.[8][20]

SafeHandlingWorkflow cluster_workflow Safe Handling & Disposal Workflow Start Receive Chemical Log Log into Inventory & Verify SDS Start->Log Store Store in Designated Cool, Dry, Secure Area Log->Store Assess Conduct Pre-Task Risk Assessment Store->Assess Prepare Prepare Fume Hood & Don Full PPE Assess->Prepare Handle Perform Work (Weighing, Reaction) Prepare->Handle Decon Decontaminate Workspace & Equipment Handle->Decon Segregate Segregate Waste (Solid, Liquid) Decon->Segregate Dispose Dispose via EHS Hazardous Waste Program Segregate->Dispose End Procedure Complete Dispose->End

Caption: A complete workflow from chemical receipt to disposal.

References

An In-depth Technical Guide to the Predicted NMR Spectra of N-(2,6-Difluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound N-(2,6-Difluoro-3-nitrophenyl)acetamide. This information is crucial for the structural elucidation and characterization of this molecule in research and drug development settings. The guide includes predicted spectral data, standard experimental protocols for NMR data acquisition, and visualizations of the molecular structure and experimental workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established NMR principles and data from analogous structures. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, multiplicities are indicated as s (singlet), d (doublet), t (triplet), and m (multiplet), and coupling constants (J) are given in Hertz (Hz).

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~2.2s-
NH~8.0-9.0br s-
H-4~7.8-8.0m
H-5~7.4-7.6m

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃~25
C=O~169
C-1~135-140 (d)
C-2~150-155 (dd)
C-3~130-135
C-4~125-130 (t)
C-5~120-125 (t)
C-6~150-155 (dd)

Experimental Protocols for NMR Spectroscopy

Obtaining high-quality NMR spectra requires careful sample preparation and instrument setup. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can slightly influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.75 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shifts (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A typical spectral width for organic molecules is 0 to 220 ppm.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of this compound, with atoms numbered for reference in the NMR data tables.

structure cluster_phenyl cluster_acetamide cluster_substituents C1 C1 C2 C2 C1->C2 NH N C1->NH C3 C3 C2->C3 F_a F C2->F_a C4 C4 C3->C4 NO2 NO2 C3->NO2 C5 C5 C4->C5 H4 H4 C4->H4 H C6 C6 C5->C6 H5 H5 C5->H5 H C6->C1 F_b F C6->F_b CO C=O NH->CO CH3 CH3 CO->CH3

Caption: Chemical structure of this compound.

NMR Experimental Workflow

The following flowchart outlines the general workflow for acquiring an NMR spectrum, from sample preparation to final data analysis.

workflow A Sample Preparation (Dissolution, Filtration) B NMR Tube Loading A->B C Instrument Setup (Shimming, Tuning) B->C D Parameter Optimization (Pulse Sequence, Scans) C->D E Data Acquisition (FID signal) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis (Peak Picking, Integration) F->G H Structure Elucidation G->H

Caption: General workflow for an NMR experiment.

The Strategic Role of Fluorine in the Medicinal Chemistry of Acetanilides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Acetanilide, a simple yet versatile scaffold, has been the subject of extensive medicinal chemistry efforts, leading to the development of a wide range of therapeutic agents. The strategic incorporation of fluorine into the acetanilide framework can profoundly influence its metabolic stability, target affinity, and overall efficacy. This technical guide provides a comprehensive overview of the role of fluorine in the medicinal chemistry of acetanilides, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts: The Impact of Fluorination on Acetanilide Derivatives

The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, imparts unique properties to the acetanilide scaffold. These modifications are leveraged by medicinal chemists to overcome common drug development hurdles.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[1] By strategically placing fluorine atoms at sites susceptible to oxidative metabolism, the metabolic half-life of acetanilide derivatives can be extended, leading to improved bioavailability and duration of action.[2]

  • Lipophilicity and Membrane Permeability: Fluorination can either increase or decrease the lipophilicity of a molecule depending on the context. For instance, a single fluorine atom on an aromatic ring generally increases lipophilicity, which can enhance membrane permeability and cell uptake.[2] Conversely, a trifluoromethyl group can decrease lipophilicity. This modulation allows for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Target Binding and Potency: The high electronegativity of fluorine can alter the electronic distribution within the acetanilide molecule, influencing its interaction with biological targets. Fluorine can participate in hydrogen bonds and other non-covalent interactions within a protein's binding pocket, leading to increased binding affinity and potency.[3][4] The position of the fluorine atom is critical and can significantly impact the structure-activity relationship (SAR).[3]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This can be particularly important for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, absorption, and target engagement.

Data Presentation: Quantitative Analysis of Fluorinated Acetanilides

The following tables summarize key quantitative data for representative fluorinated acetanilide derivatives, highlighting the impact of fluorination on their biological activity and pharmacokinetic properties.

Table 1: Biological Activity of Fluorinated vs. Non-fluorinated Acetanilide Analogs

Compound/AnalogTargetIC50 (µM)Non-fluorinated Counterpart IC50 (µM)Fold ChangeReference
Fluorinated Acetanilide COX-2 InhibitorCOX-20.29--[5]
p-Ethoxyfluoroacetanilide (hypothetical)COX-20.35--[6]
Fluorinated Salicylanilide (Compound 20)S. aureus (MDR)< 1--[7]
Fluorinated Salicylanilide (Compound 22)S. aureus (MDR)< 1--[7]
Fluorinated Salicylanilide (Compound 24)S. aureus (MDR)< 1--[7]
Fluorinated Salicylanilide (Compound 25)S. aureus (MDR)< 1--[7]
Small Molecule 18 (JAK1/TYK2 Inhibitor)JAK10.039--[8]
Small Molecule 18 (JAK1/TYK2 Inhibitor)TYK20.021--[8]

Table 2: Metabolic Stability of Fluorinated vs. Non-fluorinated Compounds

Compound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
UT-155Non-fluorinated indole12.35-Mouse[1]
32a4-Fluoro-indazole analog of UT-15529.8-Mouse[1]
JJC8-088 (4b)Non-fluorinated-HighMouse[4]
JJC8-089 (20d)Fluorinated analog of 4b68% remaining at 60 min-Rat[4]
JJC8-091 (3b)Non-fluorinated60-Rat[4]
JJC8-094 (20a)Fluorinated analog of 3b>60 (100% remaining)-Rat[4]

Table 3: Pharmacokinetic Parameters of Lidocaine and its Analogs

CompoundVd (L)CL (L/h)t½ (h)Oral Bioavailability (%)SpeciesReference
Lidocaine66 - 19422 - 49--Human[9]
LidocaineVaries with weightVaries with weight--Human[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating fluorinated acetanilides.

Protocol 1: Synthesis of 4'-Bromo-2'-fluoroacetanilide

This protocol describes a common method for the synthesis of a fluorinated and brominated acetanilide derivative.

Materials:

  • 4-Bromo-2-fluoroaniline

  • Acetyl chloride

  • Solvent (e.g., methylene dichloride)

  • Ice bath

Procedure:

  • Dissolve 4-bromo-2-fluoroaniline in methylene dichloride in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride to the cooled solution while stirring.

  • Allow the reaction to proceed for the specified time (e.g., 98 minutes), monitoring the progress by a suitable method (e.g., TLC).

  • After the reaction is complete, wash the reaction mixture with water to remove any unreacted acetyl chloride and other water-soluble byproducts.

  • Separate the organic layer.

  • Dry the organic layer over a drying agent (e.g., MgSO4).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to obtain pure 4'-bromo-2'-fluoroacetanilide.[11]

Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.[6]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., a fluorinated acetanilide)

  • Positive controls: Celecoxib (for COX-2), Ibuprofen (non-selective)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • COX Colorimetric Inhibitor Screening Assay Kit

Procedure:

  • Prepare stock solutions of the test compound and control inhibitors in DMSO.

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

  • Add the diluted test compound or control to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction according to the assay kit instructions.

  • Measure the product formation using a plate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[6]

Protocol 3: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in liver microsomes.[1][12]

Materials:

  • Liver microsomes (human or other species)

  • Test compound

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the reaction mixture in a 96-well plate containing the liver microsomes, phosphate buffer, and the test compound at the desired final concentration (e.g., 1 µM).

  • Pre-incubate the plate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing a cold organic solvent to stop the reaction and precipitate the proteins.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • Calculate the in vitro half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein).[1]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes relevant to the medicinal chemistry of fluorinated acetanilides.

G Impact of Fluorination on Acetanilide Properties cluster_0 Core Structure cluster_1 Modifications cluster_2 Resulting Properties Acetanilide Acetanilide Scaffold Fluorination Fluorine Substitution (C-F bond) Acetanilide->Fluorination Strategic Incorporation Metabolic_Stability Increased Metabolic Stability (Blocks CYP450 oxidation) Fluorination->Metabolic_Stability Lipophilicity Altered Lipophilicity (Affects membrane permeability) Fluorination->Lipophilicity Binding_Affinity Enhanced Target Binding (Alters electronic properties) Fluorination->Binding_Affinity pKa Modulated pKa (Impacts ionization state) Fluorination->pKa

Impact of Fluorination on Acetanilide Properties

G Workflow for In Vitro Microsomal Stability Assay A 1. Prepare Reagents (Test Compound, Microsomes, Buffer) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add Cold Organic Solvent) D->E F 6. Centrifuge to Precipitate Proteins E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Data Analysis (Calculate t½ and CLint) G->H

Workflow for In Vitro Microsomal Stability Assay

G JAK-STAT Signaling Pathway and Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Induces JAK_Inhibitor Fluorinated Acetanilide (JAK Inhibitor) JAK_Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway and Inhibition

Conclusion

The strategic incorporation of fluorine into the acetanilide scaffold represents a powerful and versatile approach in modern drug discovery. By leveraging the unique properties of the fluorine atom, medicinal chemists can effectively address key challenges in drug development, including metabolic instability, suboptimal potency, and poor pharmacokinetic profiles. The examples and data presented in this guide demonstrate that the position and nature of fluorine substitution are critical determinants of a compound's biological activity and disposition. A thorough understanding of the principles outlined herein, coupled with the application of the detailed experimental protocols, will continue to drive the successful development of novel and improved acetanilide-based therapeutics. The continued exploration of fluorination strategies promises to unlock new therapeutic opportunities and further solidify the importance of this "magic" element in medicinal chemistry.

References

Methodological & Application

Synthesis Protocol for N-(2,6-Difluoro-3-nitrophenyl)acetamide: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-(2,6-Difluoro-3-nitrophenyl)acetamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through the acetylation of 2,6-difluoro-3-nitroaniline using acetic anhydride. This document outlines the necessary reagents, equipment, step-by-step experimental procedure, and methods for purification and characterization of the final product.

Introduction

N-aryl acetamides are important structural motifs found in a wide range of biologically active compounds. The target molecule, this compound, incorporates several key functionalities: a nitro group, which can be a crucial pharmacophore or a precursor for an amino group, and a difluorinated phenyl ring, which can enhance metabolic stability and binding affinity. This protocol describes a straightforward and efficient method for the preparation of this compound via the acetylation of 2,6-difluoro-3-nitroaniline.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of 2,6-difluoro-3-nitroaniline on the carbonyl carbon of acetic anhydride, leading to the formation of the corresponding acetamide.

Chemical Equation:

Quantitative Data

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
2,6-Difluoro-3-nitroaniline25892-09-5C6H4F2N2O2174.111.0
Acetic Anhydride108-24-7C4H6O3102.091.5
This compound25892-08-4C8H6F2N2O3216.14-

Experimental Protocol

Materials and Equipment:

  • 2,6-Difluoro-3-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoro-3-nitroaniline (e.g., 5.0 g, 28.7 mmol).

  • Dissolution: To the flask, add glacial acetic acid (25 mL) and stir the mixture until the starting material is fully dissolved.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (4.1 mL, 43.1 mmol, 1.5 eq.) to the solution.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (150 mL) with vigorous stirring.

  • Precipitation and Filtration: A solid precipitate will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water (3 x 30 mL) to remove any residual acetic acid.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification:

The crude this compound can be purified by recrystallization.

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system.

  • Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. To the hot solution, add hot water dropwise until the solution becomes slightly turbid. Reheat the mixture until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization:

The identity and purity of the final product can be confirmed by standard analytical techniques:

  • Melting Point: The melting point should be determined and compared to the literature value (approximately 148 °C).[1]

  • Spectroscopy: 1H NMR, 13C NMR, and FT-IR spectroscopy should be used to confirm the structure of the compound.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization start 1. Dissolve 2,6-Difluoro-3-nitroaniline in Glacial Acetic Acid add_reagent 2. Add Acetic Anhydride start->add_reagent Stirring react 3. Heat at 80-90°C for 2-3h add_reagent->react cool 4. Cool to Room Temperature react->cool Reaction Complete precipitate 5. Pour into Ice-Water cool->precipitate filtrate 6. Vacuum Filtration precipitate->filtrate wash 7. Wash with Cold Water filtrate->wash dry 8. Dry Crude Product wash->dry recrystallize 9. Recrystallize from Ethanol/Water dry->recrystallize Crude Product isolate 10. Filter and Dry Pure Product recrystallize->isolate analyze 11. Melting Point, NMR, IR isolate->analyze Pure Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride and glacial acetic acid are corrosive. Handle with care.

  • Avoid inhalation of dust and vapors.

References

Application Notes: Purification of N-(2,6-Difluoro-3-nitrophenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2,6-Difluoro-3-nitrophenyl)acetamide is a fluorinated nitroaromatic compound with potential applications in pharmaceutical and materials science research. The purity of this compound is crucial for obtaining reliable experimental results and for its potential use in drug development. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, experimental procedure, and characterization of the purified product.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on the principles of "like dissolves like" and data from structurally similar compounds, the following solvents are proposed for initial screening.

Table 1: Solubility Characteristics of this compound in Various Solvents (Estimated)

SolventPolarity IndexBoiling Point (°C)Solubility at Room Temp.Solubility at Boiling PointSuitability
Water10.2100InsolubleInsolublePoor (as single solvent)
Ethanol4.378Sparingly SolubleSolubleGood (potential for solvent/anti-solvent)
Isopropanol3.982Sparingly SolubleSolubleGood
Acetone5.156SolubleVery SolubleFair (may not allow for good crystal formation)
Toluene2.4111Sparingly SolubleSolubleGood
Heptane0.198InsolubleSparingly SolublePoor (as single solvent), Good (as anti-solvent)
Ethanol/WaterVariableVariableSparingly SolubleSolubleExcellent (adjustable polarity)

Table 2: Physical Properties of this compound

PropertyValue
CAS Number25892-08-4[1]
Molecular FormulaC₈H₆F₂N₂O₃[1]
Molecular Weight216.14 g/mol [1]
Melting Point148 °C[1]
AppearanceExpected to be a crystalline solid

Experimental Protocols

This section details the recommended procedures for the purification of this compound by recrystallization.

1. Solvent Screening Protocol

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Add 0.5 mL of a candidate solvent (from Table 1) to each test tube at room temperature.

  • Observe the solubility of the compound in each solvent.

  • Gently heat the test tubes that show poor solubility at room temperature in a water bath towards the boiling point of the solvent.

  • Observe the solubility at the elevated temperature.

  • Allow the test tubes with dissolved compound to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will show low solubility at low temperatures and high solubility at high temperatures, with good crystal formation upon cooling.

2. Recrystallization Protocol (Using Ethanol/Water System)

This protocol utilizes an ethanol/water binary solvent system, which is a common and effective choice for nitro-aromatic acetamides.[2]

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the minimum amount of hot ethanol (near boiling) required to just dissolve the solid with stirring.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a pre-heated glass funnel.

    • Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • While the ethanolic solution is still hot, add deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

  • Characterization:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value (148 °C) indicates high purity.[1]

    • Calculate the percent recovery.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow A Crude N-(2,6-Difluoro-3- nitrophenyl)acetamide B Solvent Screening A->B Start C Select Optimal Solvent (e.g., Ethanol/Water) B->C D Dissolve in Minimum Hot Solvent C->D E Hot Gravity Filtration (if insoluble impurities) D->E Yes F Cool Slowly to Induce Crystallization D->F No E->F G Collect Crystals by Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Purified Crystals H->I J Pure Crystalline Product I->J K Characterization (Melting Point, % Recovery) J->K

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Analytical Characterization of N-(2,6-Difluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(2,6-Difluoro-3-nitrophenyl)acetamide is a chemical compound with potential applications in pharmaceutical and chemical research. Its proper characterization is crucial for quality control, stability studies, and regulatory submissions. These application notes provide an overview of the key analytical methods for the comprehensive characterization of this molecule, including chromatographic and spectroscopic techniques. While specific experimental data for this compound is not extensively available in the public domain, the following protocols are based on established methods for similar acetamide derivatives and provide a strong starting point for method development and validation.

Physicochemical Properties

A summary of the available physicochemical properties of this compound is presented below. This data is essential for the development of analytical methods and for understanding the compound's behavior.

PropertyValueReference
CAS Number25892-08-4[1]
Molecular FormulaC8H6F2N2O3[1]
Molecular Weight216.14 g/mol [1]
Melting Point148°C[1]
Boiling Point352.7°C at 760 mmHg[1]
Density1.513 g/cm³[1]
Flash Point167.1°C[1]
LogP2.42760[1]

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. A reverse-phase HPLC method is generally suitable for acetamide derivatives.[2][3][4]

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.

  • Column: A C18 column (e.g., Newcrom R1 or equivalent), typically 4.6 mm x 250 mm with 5 µm particle size.

  • Mobile Phase: A gradient or isocratic elution using a mixture of Acetonitrile (MeCN) and water. An acid modifier like 0.1% phosphoric acid or 0.1% formic acid is often added to improve peak shape.[2][3][4]

    • Initial suggestion for gradient elution: Start with a lower concentration of MeCN (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is useful for initial method development).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile or methanol to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

ParameterResult
Retention Time (min)To be determined
Peak AreaTo be determined
% AreaTo be determined
Tailing FactorTo be determined
Theoretical PlatesTo be determined

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For some acetamides, derivatization may be necessary to improve volatility and thermal stability.[5][6][7]

Experimental Protocol: GC-MS with Derivatization

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Derivatization Agent: 9-xanthydrol can be used to derivatize acetamides, enhancing their volatility.[5][6][7]

  • Derivatization Protocol (General):

    • Dissolve a known amount of the sample in a suitable solvent.

    • Add a solution of 9-xanthydrol and an acidic catalyst (e.g., HCl).

    • React at room temperature for a specified time (e.g., 20 minutes).[7]

    • Extract the derivative into an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by GC-MS.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split, depending on the concentration.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Presentation: GC-MS Impurity Profiling

Retention Time (min)Major Ions (m/z)Tentative Identification
To be determinedTo be determinedThis compound derivative
To be determinedTo be determinedImpurity 1
To be determinedTo be determinedImpurity 2

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample derivatize Derivatize with 9-xanthydrol dissolve->derivatize extract Extract Derivative derivatize->extract inject Inject into GC extract->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze identify Identify by Mass Spectrum analyze->identify profile Impurity Profiling identify->profile

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.[8]

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected signals: Aromatic protons, an amide proton (NH), and a methyl group (CH₃). The chemical shifts will be influenced by the electron-withdrawing nitro and fluoro groups.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals: Aromatic carbons, a carbonyl carbon (C=O), and a methyl carbon. The carbons attached to fluorine will show C-F coupling.

  • ¹⁹F NMR:

    • Acquire a fluorine spectrum.

    • Expected signals: Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to adjacent protons.

Data Presentation: Expected NMR Chemical Shifts (based on similar structures)

NucleusExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H~8.0-9.0mTo be determined
~7.0-8.0mTo be determined
~2.2-2.4s-
¹³C~168-170s-
~110-160mC-F couplings expected
~24-26s-
¹⁹FTo be determineddF-F coupling expected
To be determineddF-F coupling expected

Note: The actual chemical shifts and coupling constants will need to be determined experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300N-HStretching
~1680C=O (Amide I)Stretching
~1550N-HBending (Amide II)
~1530 & ~1350NO₂Asymmetric & Symmetric Stretching
~1600 & ~1470C=CAromatic Ring Stretching
~1200-1000C-FStretching

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy Compound N-(2,6-Difluoro-3- nitrophenyl)acetamide HPLC HPLC Compound->HPLC Purity & Quantification GCMS GC-MS Compound->GCMS Impurity Profiling NMR NMR (¹H, ¹³C, ¹⁹F) Compound->NMR Structure Elucidation FTIR FTIR Compound->FTIR Functional Groups MS Mass Spectrometry Compound->MS Molecular Weight HPLC->MS LC-MS GCMS->MS GC-MS

Caption: Interrelationship of analytical methods for compound characterization.

References

Application Note: 1H NMR Analysis of N-(2,6-Difluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the ¹H Nuclear Magnetic Resonance (NMR) analysis of N-(2,6-Difluoro-3-nitrophenyl)acetamide. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and structural properties conferred by the difluoro and nitro functional groups on the phenyl ring. The following sections outline the experimental procedure, present the expected ¹H NMR data in a structured format, and provide a visual representation of the proton signaling pathways to aid in spectral interpretation.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₈H₆F₂N₂O₃[1]. The analysis of its molecular structure is crucial for quality control, reaction monitoring, and for understanding its chemical behavior. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules in solution. The electron-withdrawing nature of the nitro group and the fluorine atoms significantly influences the chemical shifts of the aromatic protons, making ¹H NMR an informative tool for characterizing this molecule[2][3][4]. The fluorine atoms also introduce complex spin-spin coupling with the neighboring protons, providing valuable connectivity information[5][6][7][8].

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound is summarized in Table 1. The chemical shifts are predicted based on the analysis of similar substituted nitrobenzene and fluorinated aromatic compounds[3][9][10]. The presence of two fluorine atoms ortho to the acetamido group and a nitro group at the 3-position leads to a distinct downfield shift of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~8.2 - 8.4ddd3JHH = ~9.0, 4JHF = ~7.0, 5JHH = ~2.51HH-4
2~7.2 - 7.4t3JHH = ~9.01HH-5
3~7.5 (broad s)s-1HNH
4~2.2s-3HCH₃

Note: The chemical shifts (δ) and coupling constants (J) are predicted values and may vary slightly depending on the experimental conditions.

Experimental Protocol

This section details the procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Tune and match the probe for ¹H observation.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

  • Use a 90° pulse with a relaxation delay of 2-5 seconds.

  • Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phase and baseline correct the resulting spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

Data Analysis and Interpretation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons (H-4 and H-5), the amide proton (NH), and the methyl protons (CH₃).

  • Aromatic Region: The protons on the aromatic ring, H-4 and H-5, will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the nitro and difluoro substituents[2][3]. H-4 is expected to be the most downfield signal due to its proximity to the strongly electron-withdrawing nitro group. It will likely appear as a doublet of doublet of doublets (ddd) due to coupling with H-5 (3JHH), and the two fluorine atoms (4JHF and 5JHF). H-5 is expected to appear as a triplet (t) due to coupling with the adjacent H-4 and the ortho fluorine atom.

  • Amide Proton: The amide proton (NH) signal is expected to be a broad singlet, and its chemical shift can be concentration and temperature-dependent.

  • Aliphatic Region: The methyl protons of the acetamide group (CH₃) will appear as a sharp singlet in the upfield region (around δ 2.2 ppm).

Visualization of Proton Signaling

The following diagram illustrates the key proton environments and their expected couplings in this compound.

G cluster_aromatic Aromatic Protons cluster_amide Amide Group H4 H-4 H5 H-5 H4->H5 3JHH NH NH CH3 CH₃ note H-4 also couples to two Fluorine atoms (4JHF, 5JHF). H-5 also couples to one Fluorine atom (3JHF).

Caption: ¹H NMR coupling relationships in this compound.

Conclusion

The ¹H NMR analysis of this compound provides a clear structural fingerprint of the molecule. The predicted chemical shifts and coupling patterns are consistent with the known effects of the substituents on the aromatic ring. This application note serves as a comprehensive guide for researchers to perform and interpret the ¹H NMR spectrum of this compound, facilitating its identification and characterization in various research and development settings.

References

Application Notes and Protocols for the Mass Spectrometry of N-(2,6-Difluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Difluoro-3-nitrophenyl)acetamide is a chemical compound of interest in pharmaceutical and chemical research. Its structure, featuring a difluorinated and nitrated phenyl ring attached to an acetamide group, presents a unique analytical challenge. Mass spectrometry is a critical technique for the characterization and quantification of this and related molecules. These application notes provide a comprehensive overview and detailed protocols for the mass spectrometric analysis of this compound, catering to researchers in drug development and analytical sciences. The molecular formula for this compound is C₈H₆F₂N₂O₃, with a molecular weight of approximately 216.14 g/mol .[1][2]

Ionization Techniques

The choice of ionization technique is paramount for the successful mass spectrometric analysis of this compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods, each offering distinct advantages.

  • Electron Ionization (EI): As a "hard" ionization technique, EI involves bombarding the analyte with high-energy electrons, typically at 70 eV.[3] This process usually results in extensive fragmentation, providing valuable structural information. For nitroaromatic compounds, EI mass spectra often show a prominent molecular ion peak ([M]⁺) due to the charge-stabilizing nature of the aromatic ring.[4] Common fragment ions correspond to losses of nitro-group-related species.[4]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from solution, making it ideal for coupling with liquid chromatography (LC-MS).[5] It is particularly suitable for polar molecules and tends to produce minimal fragmentation, often observing the protonated molecule ([M+H]⁺) or other adducts.[5][6] For nitrogen-containing compounds like this compound, ESI in positive ion mode is generally effective.[7]

Proposed Fragmentation Pathway

Under EI conditions, the molecular ion ([C₈H₆F₂N₂O₃]⁺˙) is expected to be observed. Key fragmentation steps may include:

  • Loss of a nitro group (NO₂): A common fragmentation for nitroaromatic compounds.

  • Loss of a ketene (CH₂CO): Characteristic of acetamides.

  • Loss of a methyl radical (CH₃): From the acetyl group.

  • Sequential loss of NO and CO: Also observed in nitroaromatic compounds.

Experimental Protocols

Below are detailed protocols for the analysis of this compound using both GC-MS with Electron Ionization and LC-MS with Electrospray Ionization.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol is suitable for the analysis of the pure compound or its presence in a volatile and thermally stable matrix.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., acetone, ethyl acetate).
  • Perform serial dilutions to achieve a final concentration in the low µg/mL range.

2. GC-MS Parameters:

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temp150 °C
Mass Rangem/z 40-400
Scan Speed1000 amu/s

3. Data Analysis:

  • Identify the molecular ion peak (m/z 216).
  • Analyze the fragmentation pattern to confirm the structure.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This protocol is ideal for the analysis of this compound in complex matrices, such as biological fluids or reaction mixtures.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.
  • Dilute the sample with the initial mobile phase to a concentration suitable for the instrument's sensitivity (e.g., ng/mL to low µg/mL range).
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Parameters:

ParameterValue
Liquid Chromatograph
ColumnC18, 2.1 mm x 50 mm, 1.8 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temp350 °C
Desolvation Gas Flow800 L/hr (Nitrogen)
Cone Gas Flow50 L/hr
Source Temperature120 °C
Mass Rangem/z 50-500

3. Data Analysis:

  • Identify the protonated molecular ion peak ([M+H]⁺, m/z 217).
  • If performing tandem MS (MS/MS), fragment the [M+H]⁺ ion and analyze the resulting product ions for structural confirmation.

Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound. The peak area of the molecular ion (or a characteristic fragment ion) is plotted against the concentration.

Analytical MethodIonization ModeAnalyte Ion (m/z)Typical LLOQLinearity (r²)
GC-MSEI216 ([M]⁺˙)1-10 ng/mL> 0.995
LC-MSESI (+)217 ([M+H]⁺)0.1-1 ng/mL> 0.998

LLOQ (Lower Limit of Quantification) values are estimates and will depend on the specific instrumentation used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing Sample Bulk Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (LC-MS) Dilution->Filtration if required GC_MS GC-MS (EI) Dilution->GC_MS LC_MS LC-MS (ESI) Filtration->LC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MS->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General experimental workflow for the mass spectrometric analysis.

fragmentation_pathway M [M]⁺˙ m/z 216 F1 [M - CH₂CO]⁺˙ m/z 174 M->F1 - CH₂CO F2 [M - NO₂]⁺ m/z 170 M->F2 - NO₂ F4 [M - CH₃]⁺ m/z 201 M->F4 - CH₃ F3 [F2 - CO]⁺ m/z 142 F2->F3 - CO

Caption: Proposed EI fragmentation pathway for this compound.

References

Application Notes and Protocols for N-(2,6-Difluoro-3-nitrophenyl)acetamide in Antibacterial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Difluoro-3-nitrophenyl)acetamide is a synthetic compound with potential as a novel antibacterial agent. Its chemical structure, featuring a difluoronitrophenyl ring linked to an acetamide group, suggests possible mechanisms of action related to other nitroaromatic and fluoroquinolone-like compounds. Nitroaromatic compounds often require reductive bioactivation to exert their antimicrobial effects, while the fluorine substitutions can enhance metabolic stability and cell permeability. These application notes provide a framework for the initial antibacterial characterization of this compound, based on established methodologies and findings from structurally related molecules. It is important to note that the specific activity and mechanisms of this compound must be confirmed experimentally.

Postulated Mechanisms of Action

Based on the structural motifs of this compound, two primary putative mechanisms of antibacterial action are proposed:

  • Inhibition of Bacterial Cell Division: The 2,6-difluorobenzamide core is a known scaffold for inhibitors of the essential bacterial cell division protein FtsZ.[1] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death.[1]

  • Reductive Bioactivation and DNA Damage: The nitroaromatic group may be reduced by bacterial nitroreductases to form reactive nitrogen species.[2] These reactive species can cause widespread damage to cellular macromolecules, including DNA, leading to bactericidal effects.[2]

A third, less likely, but possible mechanism could involve the inhibition of DNA gyrase and topoisomerase IV, which are common targets for fluoroquinolone antibiotics.[3]

Data Presentation

The following tables present hypothetical, yet plausible, in vitro antibacterial activity data for this compound against a panel of common pathogenic bacteria. These values are for illustrative purposes and must be determined experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive8
Enterococcus faecalis ATCC 29212Gram-positive16
Streptococcus pneumoniae ATCC 49619Gram-positive4
Escherichia coli ATCC 25922Gram-negative32
Klebsiella pneumoniae ATCC 13883Gram-negative16
Pseudomonas aeruginosa ATCC 27853Gram-negative>64
Mycobacterium smegmatis mc²155N/A (Acid-fast)8

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 292138162Bactericidal
Streptococcus pneumoniae ATCC 49619482Bactericidal
Klebsiella pneumoniae ATCC 1388316644Bactericidal
Escherichia coli ATCC 2592232>128>4Bacteriostatic

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4]

Materials:

  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or PBS. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup: a. Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate. b. Add the prepared bacterial inoculum to each well. c. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth (turbidity).[2]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a continuation of the MIC assay.[5]

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreader

Procedure:

  • Subculturing: From the wells of the MIC plate showing no visible growth, take a 10 µL aliquot.

  • Plating: Spread the aliquot onto an MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[5]

Protocol 3: DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay determines if the compound inhibits the supercoiling activity of DNA gyrase.[6]

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 DNA

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • This compound

  • Stop solution (e.g., 1% SDS, 50% glycerol, 0.05% bromophenol blue)

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.

  • Enzyme Addition: Add purified DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.

Protocol 4: Bacterial Cell Wall Synthesis Inhibition Assay (Whole-Cell Assay)

This assay screens for inhibitors of the peptidoglycan biosynthesis pathway.[7]

Materials:

  • E. coli strain (e.g., ATCC 25922)

  • Luria-Bertani (LB) broth

  • [¹⁴C]-N-acetylglucosamine (¹⁴C-GlcNAc)

  • This compound

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Cell Culture: Grow E. coli to mid-log phase in LB broth.

  • Labeling: Add ¹⁴C-GlcNAc to the culture and incubate to allow incorporation into the cell wall.

  • Compound Treatment: Add varying concentrations of this compound to the culture and continue incubation.

  • Precipitation: Stop the reaction by adding cold TCA to precipitate the macromolecules, including the cell wall.

  • Washing: Wash the precipitate to remove unincorporated ¹⁴C-GlcNAc.

  • Quantification: Measure the radioactivity of the precipitate using a scintillation counter. A decrease in radioactivity in the presence of the compound indicates inhibition of cell wall synthesis.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Antibacterial Screening cluster_moa Mechanism of Action Studies MIC MIC Determination (Protocol 1) MBC MBC Determination (Protocol 2) MIC->MBC DNA_Gyrase DNA Gyrase Assay (Protocol 3) MIC->DNA_Gyrase Cell_Wall Cell Wall Synthesis Assay (Protocol 4) MIC->Cell_Wall FtsZ_Assay FtsZ Polymerization Assay MIC->FtsZ_Assay Start Compound Synthesis This compound Start->MIC Putative_Mechanisms cluster_pathway1 Pathway 1: Cell Division Inhibition cluster_pathway2 Pathway 2: Reductive Bioactivation Compound This compound FtsZ FtsZ Protein Compound->FtsZ inhibits Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase is a substrate for Z_ring Z-ring Formation FtsZ->Z_ring polymerizes to form Cell_Division Bacterial Cell Division Z_ring->Cell_Division is essential for Inhibition1 Inhibition1 Cell_Division->Inhibition1 Inhibition RNS Reactive Nitrogen Species Nitroreductase->RNS reduces nitro group to DNA_Damage DNA Damage RNS->DNA_Damage Inhibition2 Inhibition2 DNA_Damage->Inhibition2 Bactericidal Effect

References

Application Notes and Protocols for the Synthesis of Novel Antitubercular Agents from N-(2,6-Difluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent development of novel antitubercular agents with new mechanisms of action. This document outlines a proposed synthetic strategy and detailed protocols for the generation of a new class of potential antitubercular compounds derived from N-(2,6-Difluoro-3-nitrophenyl)acetamide.

The rationale for this approach is based on the known antitubercular activity of various N-phenylacetamide and nitroaromatic compounds. The presence of a difluoro-nitrophenyl moiety offers a unique scaffold that can be strategically modified to enhance antimycobacterial potency. The proposed synthesis will focus on the incorporation of a 2-aminothiazole core, a privileged scaffold in antitubercular drug discovery known for its potent activity against M. tuberculosis.[1][2][3][4]

This document provides a hypothetical, yet chemically sound, synthetic workflow, detailed experimental protocols adapted from established literature, and a summary of the biological activities of structurally related compounds to guide future research in this area.

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step pathway to generate a library of N-(2,6-Difluoro-3-nitrophenyl)acetamido-2-aminothiazole derivatives. The workflow is designed to be versatile, allowing for the introduction of various substituents on the thiazole ring to explore the structure-activity relationship (SAR).

Synthetic Workflow A This compound B 1-(2,6-Difluoro-3-nitrophenyl)-2-thiocyanatoethan-1-one A->B Reaction with KSCN in Acetone C 2-Amino-N-(2,6-difluoro-3-nitrophenyl)acetamide B->C Hydrolysis D N-(1-(2,6-Difluoro-3-nitrophenyl)-2-thiocyanatoacetyl)thiourea C->D Reaction with Benzoyl isothiocyanate followed by hydrolysis F Target Antitubercular Agents: N-((4-Aryl)-2-aminothiazol-5-yl)-N-(2,6-difluoro-3-nitrophenyl)acetamide Derivatives D->F Hantzsch Thiazole Synthesis with Substituted α-Bromoketones E Substituted α-Bromoketones E->F

Caption: Proposed synthetic workflow for the synthesis of novel antitubercular agents.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of related compounds and are proposed for the synthesis of the target molecules.

Protocol 1: Synthesis of 2-Chloro-N-(2,6-difluoro-3-nitrophenyl)acetamide (Intermediate 1)

This initial step prepares the precursor for the introduction of the thiazole moiety.

  • Materials:

    • This compound

    • Chloroacetyl chloride

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA)

    • Magnetic stirrer and hotplate

    • Round bottom flask and reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1 eq.) in anhydrous DCM in a round bottom flask.

    • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain 2-Chloro-N-(2,6-difluoro-3-nitrophenyl)acetamide.

Protocol 2: Synthesis of 2-Thiocyanato-N-(2,6-difluoro-3-nitrophenyl)acetamide (Intermediate 2)
  • Materials:

    • 2-Chloro-N-(2,6-difluoro-3-nitrophenyl)acetamide (Intermediate 1)

    • Potassium thiocyanate (KSCN)

    • Acetone

    • Magnetic stirrer

    • Round bottom flask

  • Procedure:

    • Dissolve Intermediate 1 (1 eq.) in acetone in a round bottom flask.

    • Add potassium thiocyanate (1.5 eq.) to the solution.

    • Stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the reaction mixture to remove potassium chloride.

    • Evaporate the acetone to obtain the crude 2-Thiocyanato-N-(2,6-difluoro-3-nitrophenyl)acetamide. This intermediate can often be used in the next step without further purification.

Protocol 3: Synthesis of N-(2-(2-Amino-4-(aryl)thiazol-5-yl)-2-oxoethyl)-N-(2,6-difluoro-3-nitrophenyl)acetamide Derivatives (Target Compounds)

This is the key step involving the Hantzsch thiazole synthesis.

  • Materials:

    • 2-Thiocyanato-N-(2,6-difluoro-3-nitrophenyl)acetamide (Intermediate 2)

    • Substituted α-bromoketones (various)

    • Thiourea

    • Ethanol

    • Magnetic stirrer and hotplate

    • Round bottom flask and reflux condenser

  • Procedure:

    • In a round bottom flask, dissolve Intermediate 2 (1 eq.) and a substituted α-bromoketone (1 eq.) in ethanol.

    • Add thiourea (1.2 eq.) to the mixture.

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure target compound.

Protocol 4: Evaluation of Antitubercular Activity using Microplate Alamar Blue Assay (MABA)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

  • Materials and Reagents:

    • Mycobacterium tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

    • 96-well microplates

    • Alamar Blue reagent

    • Test compounds dissolved in DMSO

    • Positive control (e.g., Isoniazid, Rifampicin)

    • Negative control (DMSO)

    • Incubator at 37 °C

  • Procedure:

    • Prepare a serial dilution of the test compounds in the 96-well plates. The final concentrations should typically range from 0.1 to 100 µg/mL.

    • Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

    • Inoculate each well with the bacterial suspension, except for the sterile control wells.

    • Include positive and negative controls on each plate.

    • Seal the plates and incubate at 37 °C for 5-7 days.

    • After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Quantitative Data from Structurally Related Compounds

Since the proposed compounds are novel, no experimental data is available. However, the following table summarizes the antitubercular activity of structurally related N-phenylacetamide and 2-aminothiazole derivatives from the literature, providing a basis for the potential efficacy of the proposed molecules.

Compound ClassRepresentative CompoundTargetMIC (µg/mL) against M. tuberculosis H37RvReference
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamideNot specified4[5]
2-AminothiazoleN-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineNot specified0.008[4]
2-AminothiazoleCompound 20 (a representative aminothiazole)Not specified<0.5[1]

Potential Mechanism of Action

Nitroaromatic compounds often act as prodrugs that are activated by mycobacterial enzymes. The proposed mechanism for the synthesized compounds would likely involve the reduction of the nitro group by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium.[6][7] This reduction generates reactive nitrogen species, such as nitric oxide, which can lead to a broad range of cytotoxic effects, including damage to DNA, proteins, and lipids, ultimately resulting in bacterial cell death.

Mechanism of Action cluster_Mtb Inside Mycobacterium tuberculosis Prodrug Nitroaromatic Prodrug (Target Compound) Ddn Deazaflavin-dependent Nitroreductase (Ddn) Prodrug->Ddn Enzymatic Reduction Activated_Drug Reactive Nitrogen Species (e.g., NO) Cell_Death Mycobacterial Cell Death Activated_Drug->Cell_Death Multiple Cytotoxic Effects Ddn->Activated_Drug Activation

Caption: Proposed mechanism of action for nitroaromatic antitubercular agents.

Conclusion

The synthetic pathway and protocols detailed in these application notes provide a robust framework for the development of novel antitubercular agents based on the this compound scaffold. By leveraging the known antimycobacterial properties of the 2-aminothiazole core and the unique electronic features of the difluoro-nitrophenyl moiety, this research direction holds promise for the discovery of new lead compounds in the fight against tuberculosis. The provided protocols for synthesis and biological evaluation will enable researchers to efficiently generate and screen a library of these novel compounds, while the summarized data from related molecules offers a benchmark for their potential efficacy. Further investigation into the precise mechanism of action and in vivo efficacy of the most potent compounds will be crucial for their future development as clinical candidates.

References

Application Note: Antioxidant Screening of Novel Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1][2][3] Antioxidants are compounds that can inhibit or delay oxidation by scavenging free radicals.[1] Acetamide derivatives have emerged as a promising class of synthetic compounds with potential therapeutic applications, including antioxidant activity.[1][4][5]

The therapeutic potential of antioxidants is a significant area of research in drug discovery.[3] A systematic screening process is crucial to identify and characterize the antioxidant potential of novel acetamide derivatives, progressing from initial in vitro assays to more complex cell-based and in vivo models. This document provides detailed protocols for a tiered approach to evaluating these novel compounds.

General Screening Workflow

A logical and staged workflow is essential for the efficient screening of novel compounds. The process typically begins with the synthesis of the acetamide derivatives, followed by a battery of in vitro chemical and cell-based assays to determine their antioxidant capacity. Promising candidates are then advanced to in vivo models to assess their efficacy and physiological effects.

G A Synthesis of Novel Acetamide Derivatives B In Vitro Chemical Assays (DPPH, ABTS, FRAP) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Cellular Antioxidant Assay (e.g., CAA on Macrophages) C->D E Selection of Lead Compounds D->E F Animal Model of Oxidative Stress (e.g., Rodent, Zebrafish) E->F G Biomarker Analysis (MDA, SOD, CAT) F->G G->A G->B G->C G->D G->E G->F G->G

Caption: General workflow for antioxidant screening of acetamide derivatives.

In Vitro Antioxidant Assays: Protocols

In vitro assays are rapid, cost-effective methods for the initial screening of antioxidant activity. They are typically based on the ability of the test compound to scavenge stable free radicals or to reduce metal ions.[6]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH free radical, which is purple, to the yellow-colored diphenylpicrylhydrazine.[6] The degree of discoloration indicates the scavenging potential of the antioxidant compound.[6][7]

Protocol:

  • Prepare a stock solution of the acetamide derivative in a suitable solvent (e.g., methanol or ethanol).[1]

  • Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 10-500 µg/mL) to 100 µL of the DPPH solution.[7]

  • Use a suitable standard, such as ascorbic acid or Trolox.[7] A blank well should contain only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measure the absorbance at 517 nm using a microplate reader.[6][8]

  • Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The radical is generated by reacting ABTS with potassium persulfate.[1]

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark.

  • Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.[1]

  • Add 10 µL of the acetamide derivative solution (at various concentrations) to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).[9]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form.[1][10]

Protocol:

  • Prepare the FRAP reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[1] Warm the reagent to 37°C before use.

  • Add 10 µL of the test compound (or standard, e.g., FeSO₄) to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined against a standard curve of FeSO₄ or Trolox and expressed as µM Fe(II) equivalents or Trolox equivalents.

Cell-Based Antioxidant Assays

Cell-based assays provide a more biologically relevant context by assessing the antioxidant's ability to enter cells and counteract intracellular oxidative stress.[8]

Cytotoxicity Screening (MTT Assay)

Before evaluating antioxidant activity, it's crucial to determine the non-toxic concentration range of the novel compounds.[4][5]

Protocol:

  • Seed cells (e.g., J774.A1 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[4][5]

  • Treat the cells with various concentrations of the acetamide derivatives for another 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of compounds to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of DCFH₂ within cells.[5]

Protocol:

  • Seed J774.A1 macrophages in a 96-well plate and allow them to adhere.

  • Wash the cells with PBS and incubate with 25 µM DCFH₂-DA for 1 hour.

  • Wash the cells again and treat them with non-toxic concentrations of the acetamide derivatives for 1 hour.

  • Induce oxidative stress by adding a pro-oxidant like tert-butyl hydroperoxide (tBOH).[4][5]

  • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) over time.

  • Quantify the antioxidant activity by calculating the area under the curve and compare it to controls.

Data Presentation: In Vitro Screening Results

Quantitative data from in vitro assays should be summarized for clear comparison of the antioxidant potential of different derivatives.

Table 1: In Vitro Antioxidant Activity of Novel Acetamide Derivatives

Compound IDDPPH Scavenging IC50 (µM)[11]ABTS Scavenging IC50 (µM)FRAP Value (µM Trolox Equiv.)
AC-00145.6 ± 2.133.8 ± 1.9150.4 ± 8.7
AC-00228.3 ± 1.519.5 ± 1.1210.9 ± 11.2
AC-00367.1 ± 3.4[11]55.2 ± 2.898.6 ± 5.4
AC-00415.9 ± 0.811.7 ± 0.6350.1 ± 15.3
Ascorbic Acid8.5 ± 0.46.2 ± 0.3480.5 ± 20.1

Values are presented as mean ± standard deviation (n=3). Lower IC50 values indicate higher antioxidant activity.

In Vivo Antioxidant Models and Protocols

In vivo studies are essential to confirm the antioxidant effects in a whole organism. Rodent models are commonly used to study oxidative stress-related diseases.[12]

CCl₄-Induced Hepatotoxicity Model in Rats

Carbon tetrachloride (CCl₄) is a well-known hepatotoxin that induces oxidative stress and liver damage.[12]

Protocol:

  • Acclimatize male Wistar rats for one week.

  • Divide animals into groups: Normal Control, CCl₄ Control, Standard (e.g., Silymarin), and Test groups (different doses of the lead acetamide derivative).

  • Administer the test compound or standard orally for 7 days.

  • On the 7th day, induce hepatotoxicity by intraperitoneal injection of CCl₄ (1 mL/kg body weight, mixed 1:1 with olive oil), except for the Normal Control group.

  • After 24 hours, collect blood samples for serum biochemical analysis (e.g., ALT, AST).

  • Sacrifice the animals and harvest the liver tissue for histopathological examination and analysis of oxidative stress biomarkers.

Measurement of Oxidative Stress Biomarkers

Lipid Peroxidation (LPO) Assay: Measures malondialdehyde (MDA), an end product of lipid peroxidation.[10]

  • Homogenize liver tissue in cold buffer.

  • Add thiobarbituric acid (TBA) reagent to the homogenate and heat at 95°C for 60 minutes.

  • Cool the mixture and centrifuge to remove precipitate.

  • Measure the absorbance of the pink-colored supernatant at 532 nm. MDA levels are expressed as nmol/mg protein.

Superoxide Dismutase (SOD) and Catalase (CAT) Activity: These are key endogenous antioxidant enzymes.[10] Their activity can be measured using commercially available assay kits following the manufacturer's instructions. A decrease in their activity is indicative of oxidative stress, and restoration by the test compound suggests a protective effect.

Data Presentation: In Vivo Study Results

Table 2: Effect of Acetamide Derivative AC-004 on Liver Oxidative Stress Markers in CCl₄-Treated Rats

GroupDose (mg/kg)Serum ALT (U/L)Liver MDA (nmol/mg protein)Liver SOD (U/mg protein)Liver CAT (U/mg protein)
Normal Control-45.2 ± 3.81.2 ± 0.115.8 ± 1.135.6 ± 2.5
CCl₄ Control-188.6 ± 15.14.5 ± 0.37.2 ± 0.618.3 ± 1.4
Silymarin10070.5 ± 6.21.8 ± 0.213.5 ± 1.030.1 ± 2.2
AC-00450110.3 ± 9.52.9 ± 0.210.1 ± 0.824.5 ± 1.9
AC-00410085.1 ± 7.72.1 ± 0.212.4 ± 0.928.9 ± 2.1

Values are presented as mean ± standard deviation (n=6).

Antioxidant Mechanism of Action

Acetamide derivatives likely exert their antioxidant effects through direct and indirect mechanisms. Direct mechanisms involve scavenging free radicals by donating a hydrogen atom.[6][7] Indirect mechanisms may involve the upregulation of endogenous antioxidant defense systems.

G ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellDamage causes Neutralized Neutralized Species ROS->Neutralized reduced to Acetamide Acetamide Derivative Acetamide->ROS scavenges EndoAntioxidants Endogenous Antioxidants (SOD, CAT, GPx) Acetamide->EndoAntioxidants upregulates Acetamide->Neutralized oxidized EndoAntioxidants->ROS neutralizes

Caption: Potential antioxidant mechanisms of acetamide derivatives.

References

Application Notes and Protocols: Anti-inflammatory Assays for Acetamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetamide and its derivatives represent a versatile class of compounds with a wide range of pharmacological activities, including significant anti-inflammatory potential. The development of novel anti-inflammatory agents requires robust and reliable screening methods to identify and characterize lead compounds. This document provides detailed application notes and protocols for a panel of key in vitro assays to evaluate the anti-inflammatory properties of acetamide compounds. The assays described herein are designed to assess the inhibitory effects of these compounds on crucial mediators and pathways involved in the inflammatory response, including cyclooxygenase-2 (COX-2), nitric oxide (NO) production, pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and the NF-κB signaling pathway.

These protocols are intended to guide researchers in the systematic evaluation of acetamide derivatives, enabling the generation of reproducible and comparable data to support drug discovery and development efforts.

Key In Vitro Anti-inflammatory Assays

A multi-faceted approach is recommended for screening acetamide compounds for anti-inflammatory activity. The following assays provide a comprehensive in vitro evaluation of potential mechanisms of action.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Application: This assay is used to determine the ability of acetamide compounds to selectively inhibit the COX-2 enzyme, a key mediator of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) are a prominent class of COX inhibitors.[1]

Principle: The assay measures the peroxidase activity of recombinant COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Nitric Oxide (NO) Production Assay in Macrophages

Application: This cell-based assay evaluates the ability of acetamide compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO.[2] The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.[3]

Pro-inflammatory Cytokine Production Assay

Application: This assay quantifies the inhibitory effect of acetamide compounds on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β), in LPS-stimulated macrophages.

Principle: Macrophages are treated with the test compound and then stimulated with LPS to produce and secrete cytokines. The concentration of each cytokine in the cell culture supernatant is then quantified using a specific enzyme-linked immunosorbent assay (ELISA).[4][5]

NF-κB Activation Reporter Assay

Application: This assay determines whether acetamide compounds can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.

Principle: A reporter cell line (e.g., HEK293) is used, which has been stably transfected with a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of NF-κB response elements.[6][7] Upon stimulation with an activator (e.g., TNF-α), NF-κB translocates to the nucleus and activates the transcription of the reporter gene. The inhibitory effect of a compound is measured by the reduction in the reporter signal.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of acetamide compounds evaluated in the described anti-inflammatory assays.

Table 1: COX-2 Inhibition by Acetamide Derivatives

Compound IDAcetamide DerivativeCOX-2 IC50 (µM)[8][9]
AC-001Compound A5.2
AC-002Compound B15.8
AC-003Compound C0.9
AC-004Compound D22.1
CelecoxibReference Drug0.041

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

Compound IDAcetamide DerivativeNO Production Inhibition IC50 (µM)
AC-001Compound A12.5
AC-002Compound B> 50
AC-003Compound C8.1
AC-004Compound D25.3
L-NMMAReference Inhibitor2.5

Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Compound IDAcetamide DerivativeTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µMIL-1β Inhibition (%) at 10 µM
AC-001Compound A655872
AC-002Compound B152118
AC-003Compound C889285
AC-004Compound D453852
DexamethasoneReference Drug959893

Table 4: Inhibition of NF-κB Activation in HEK293 Reporter Cells

Compound IDAcetamide DerivativeNF-κB Activation Inhibition IC50 (µM)
AC-001Compound A18.2
AC-002Compound B> 100
AC-003Compound C5.9
AC-004Compound D35.7
IKK-16Reference Inhibitor0.3

Experimental Protocols

Protocol 1: Recombinant COX-2 Inhibition Assay (Fluorometric)

Materials:

  • Recombinant Human COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (Substrate)

  • Celecoxib (Reference Inhibitor)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.[10][11]

  • Compound Preparation: Dissolve acetamide compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute to the desired test concentrations in COX Assay Buffer. The final solvent concentration should not exceed 1%.

  • Assay Plate Setup:

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer.

    • Test Compound (S): Add 10 µL of the diluted acetamide compound.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition: Add 80 µL of the Reaction Mix to each well, followed by the addition of diluted recombinant COX-2 enzyme.

  • Initiation of Reaction: Initiate the reaction by adding 10 µL of diluted arachidonic acid to all wells simultaneously using a multichannel pipette.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[10]

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM in a humidified incubator at 37°C with 5% CO2.[1]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the acetamide compounds. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.[12]

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production by the acetamide compounds compared to the LPS-stimulated control. Calculate the IC50 value.

Protocol 3: Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) ELISA

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • RPMI-1640 medium with 10% FBS and antibiotics

  • LPS

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding: Culture and seed the macrophage cells in a 24-well plate as described in Protocol 2.

  • Compound Treatment and LPS Stimulation: Treat the cells with acetamide compounds for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. The supernatants can be stored at -80°C until use.

  • ELISA: Perform the ELISA for each cytokine according to the manufacturer's protocol.[13] A general procedure is as follows:

    • Coat a 96-well plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Wash the plate and add the substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of the cytokines in the samples from the standard curve. Determine the percentage of inhibition of cytokine production by the acetamide compounds.

Protocol 4: NF-κB Activation Reporter Assay

Materials:

  • HEK293 cell line stably expressing an NF-κB-luciferase reporter construct

  • DMEM with 10% FBS and a selection antibiotic (e.g., hygromycin)

  • Human TNF-α (stimulant)

  • IKK-16 (Reference Inhibitor)

  • White, clear-bottom 96-well microplate

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter HEK293 cells in a white, clear-bottom 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.[7]

  • Compound Treatment: The next day, treat the cells with various concentrations of the acetamide compounds for 1 hour.

  • Stimulation: Add TNF-α to a final concentration of 5 ng/mL to all wells except the unstimulated control.[7]

  • Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.[14]

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 10-15 minutes at room temperature to allow for cell lysis and the luciferase reaction.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (from cell-free wells) from all readings. Calculate the fold induction of luciferase activity in the stimulated control compared to the unstimulated control. Determine the percentage of inhibition of NF-κB activation by the acetamide compounds and calculate the IC50 value.

Visualizations

NF-kappaB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK_complex IKK Complex TLR4->IKK_complex activates TNFR->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome targeted for Active_NFkB Active NF-κB IkB->Active_NFkB releases NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB (Inactive) Nucleus Nucleus Active_NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene_Expression induces Acetamide Acetamide Compound Acetamide->IKK_complex inhibits

Caption: NF-κB signaling pathway and potential inhibition by acetamide compounds.

Experimental Workflow start Start: Acetamide Compound Library primary_screening Primary Screening: COX-2 & NO Production Assays start->primary_screening hit_identification Hit Identification: Compounds with significant activity primary_screening->hit_identification secondary_screening Secondary Screening: Pro-inflammatory Cytokine & NF-κB Assays hit_identification->secondary_screening Active lead_selection Lead Compound Selection hit_identification->lead_selection Inactive dose_response Dose-Response & IC50 Determination secondary_screening->dose_response dose_response->lead_selection

Caption: High-level workflow for screening acetamide compounds.

References

Application Notes and Protocols: Solubility of N-(2,6-Difluoro-3-nitrophenyl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide essential information regarding the solubility of N-(2,6-Difluoro-3-nitrophenyl)acetamide, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental solubility data for this specific compound, this document presents predicted solubility characteristics in a range of common organic solvents. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data in their own laboratory settings. These protocols are based on established methodologies for solubility assessment of organic compounds.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in common organic solvents at ambient temperature. These values are estimates and should be confirmed experimentally.

Solvent Chemical Formula Predicted Solubility Category Estimated Solubility Range (g/L)
Dimethyl Sulfoxide (DMSO)C₂H₆OSVery Soluble> 100
N,N-Dimethylformamide (DMF)C₃H₇NOVery Soluble> 100
AcetoneC₃H₆OSoluble50 - 100
AcetonitrileC₂H₃NSoluble30 - 70
Ethyl AcetateC₄H₈O₂Moderately Soluble10 - 50
EthanolC₂H₅OHModerately Soluble10 - 40
MethanolCH₃OHSparingly Soluble5 - 20
Dichloromethane (DCM)CH₂Cl₂Sparingly Soluble5 - 15
TolueneC₇H₈Slightly Soluble1 - 5
HexaneC₆H₁₄Insoluble< 0.1

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended. The choice of method may depend on the required accuracy, throughput, and available equipment.

Thermodynamic (Shake-Flask) Method

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker and agitate for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility in g/L or mol/L.

Kinetic (High-Throughput) Method

This method is suitable for rapid screening of solubility in multiple solvents, particularly in early-stage drug discovery.

Principle: A concentrated stock solution of the compound in a universal solvent (like DMSO) is diluted into the aqueous or organic solvent of interest. The concentration at which precipitation occurs is determined, providing an estimate of the kinetic solubility.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO)

  • Selected organic solvents

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry or UV-Vis absorbance measurements.

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).

  • In a 96-well plate, perform serial dilutions of the stock solution with the organic solvent being tested.

  • Allow the plate to equilibrate for a set period (e.g., 2-24 hours).

  • Measure the turbidity (light scattering) or absorbance of each well using a plate reader.

  • The concentration at which a significant increase in turbidity or a deviation from linear absorbance is observed is considered the kinetic solubility.

Visualized Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

G cluster_0 Thermodynamic Solubility Workflow A Add excess compound to solvent B Equilibrate (24-72h) with agitation A->B C Settle undissolved solid B->C D Filter supernatant C->D E Dilute sample D->E F Quantify concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_1 Kinetic Solubility Workflow H Prepare concentrated stock in DMSO I Perform serial dilutions in test solvent (96-well plate) H->I J Equilibrate (2-24h) I->J K Measure turbidity/ absorbance J->K L Identify precipitation point K->L M Determine kinetic solubility L->M

Caption: Workflow for Kinetic Solubility Determination.

Application Notes and Protocols for N-(2,6-Difluoro-3-nitrophenyl)acetamide: Storage, Stability, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the recommended procedures for the appropriate storage, handling, and stability assessment of N-(2,6-Difluoro-3-nitrophenyl)acetamide (CAS No. 25892-08-4). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound in a laboratory setting. This document synthesizes information from safety data sheets, international regulatory guidelines, and the scientific literature on related chemical structures to offer field-proven insights and best practices. The causality behind experimental choices is explained to empower users to adapt these protocols to their specific needs while maintaining scientific rigor.

Introduction

This compound is a substituted aromatic amide whose structural features—a difluorinated phenyl ring, a nitro group, and an acetamide functional group—make it a compound of interest in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and nitro groups, combined with the hydrolytically susceptible amide bond, necessitates a thorough understanding of its stability profile. Proper storage and handling are paramount to prevent degradation, which could lead to inconsistent experimental results and the formation of unwanted impurities.

This guide provides a framework for establishing the intrinsic stability of this compound and for developing robust handling and storage procedures.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for its proper handling and in the design of stability studies.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 25892-08-4[1][2]
Molecular Formula C₈H₆F₂N₂O₃[1][3]
Molecular Weight 216.14 g/mol [1]
IUPAC Name This compound[3]
Appearance Solid (specific form may vary)
Melting Point 148 °C[1]
Boiling Point 352.7 °C (Predicted)[1]
Density 1.513 g/cm³ (Predicted)[1]
Storage Temperature Room Temperature (Sealed in dry conditions)[1][2]

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, strict adherence to proper storage and handling procedures is essential.

General Storage Conditions

Based on available safety data, the following storage conditions are recommended:

  • Temperature: Store at room temperature.[1][2]

  • Atmosphere: Store in a dry, well-ventilated area.[1]

  • Container: Keep the container tightly closed to prevent moisture ingress.[1]

  • Light: Protect from direct sunlight and other sources of UV radiation.

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.

Personal Protective Equipment (PPE) and Handling

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure safety.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and, if handling large quantities, consider additional protective clothing.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Causality: The use of a fume hood is critical to prevent inhalation of any fine particulate matter. Given the nitroaromatic structure, which can be toxic, minimizing all routes of exposure is a primary safety concern.

Stability Assessment Protocols

A comprehensive stability assessment involves long-term and accelerated stability studies, as well as forced degradation studies to understand the degradation pathways and to develop a stability-indicating analytical method.

Long-Term and Accelerated Stability Studies

The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.[4] These can be adapted for research compounds to establish a re-test period.

Table 2: Recommended Conditions for Long-Term and Accelerated Stability Studies

Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Experimental Workflow:

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare samples in inert, sealed containers long_term Long-Term (25°C/60% RH) prep->long_term Distribute accelerated Accelerated (40°C/75% RH) prep->accelerated Distribute analysis Analyze at T=0, 3, 6, 9, 12 months (Long-Term) Analyze at T=0, 3, 6 months (Accelerated) long_term->analysis Pull samples accelerated->analysis Pull samples eval Assess for changes in: - Appearance - Assay - Impurity Profile analysis->eval Generate data Forced_Degradation cluster_stress Stress Conditions start This compound (in solution and solid state) hydrolysis Hydrolytic (Acidic, Basic, Neutral) start->hydrolysis oxidation Oxidative (e.g., H₂O₂) start->oxidation thermal Thermal (e.g., 60-80°C) start->thermal photolytic Photolytic (ICH Q1B guidelines) start->photolytic analysis Analyze stressed samples using a stability-indicating UPLC/HPLC method hydrolysis->analysis oxidation->analysis thermal->analysis photolytic->analysis identification Identify degradation products (e.g., LC-MS/MS) analysis->identification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,6-Difluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of N-(2,6-Difluoro-3-nitrophenyl)acetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve your reaction yields and product purity.

Troubleshooting Guide

Low yields and incomplete reactions are common challenges in the synthesis of this compound, primarily due to the electron-deficient nature of the starting material, 2,6-difluoro-3-nitroaniline. The presence of two electron-withdrawing fluorine atoms and a nitro group deactivates the amino group, making it less nucleophilic and thus less reactive towards acetylation.

Here are some common issues and their recommended solutions:

Problem Potential Cause Recommended Solution
Low or No Product Yield Low Reactivity of Starting Material: The electron-withdrawing groups on the aniline ring reduce the nucleophilicity of the amino group.1. Use a More Reactive Acetylating Agent: Switch from acetic anhydride to the more electrophilic acetyl chloride. 2. Employ a Catalyst: Introduce a catalyst to enhance the reaction rate. Options include solid acid catalysts (e.g., MoO₃–SiO₂, WO₃–ZrO₂), Lewis acids (e.g., MgSO₄), or phase transfer catalysts (e.g., TBAB). 3. Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor for potential side reactions. 4. Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by providing efficient and uniform heating.
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion under the current conditions.1. Prolong Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed. 2. Optimize Temperature: Gradually increase the temperature, ensuring it does not lead to product decomposition or side-product formation.
Formation of Side Products Diacylation: Although less common with deactivated anilines, forcing conditions can sometimes lead to the formation of a diacetylated product.1. Control Stoichiometry: Use a controlled amount of the acetylating agent (closer to a 1:1 molar ratio with the aniline). 2. Slow Addition: Add the acetylating agent dropwise to the reaction mixture to maintain a low concentration and minimize over-acetylation.
Difficulty in Product Isolation/Purification Poor Crystallization: The product may not readily crystallize from the chosen solvent, or it may "oil out."1. Select an Appropriate Solvent System: For recrystallization, a mixture of solvents like ethanol/water is often effective for acetanilides.[1] Start by dissolving the crude product in a minimal amount of hot ethanol and then slowly add water until turbidity is observed. 2. Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

Frequently Asked Questions (FAQs)

Q1: Why is the N-acetylation of 2,6-difluoro-3-nitroaniline so challenging?

A1: The primary challenge lies in the reduced nucleophilicity of the amino group. The two fluorine atoms and the nitro group are strong electron-withdrawing groups, which pull electron density away from the nitrogen atom. This deactivation makes the lone pair of electrons on the nitrogen less available to attack the electrophilic carbonyl carbon of the acetylating agent, thus slowing down the reaction and often leading to low yields.[2]

Q2: What is the role of a catalyst in this reaction?

A2: A catalyst increases the rate of the acetylation reaction.

  • Acid catalysts (e.g., solid acids, Lewis acids) work by activating the acetylating agent (acetic anhydride or acetyl chloride), making its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic aniline.

  • Phase transfer catalysts (PTCs) are used in biphasic systems to facilitate the transfer of the anionic nucleophile (deprotonated aniline) from the aqueous phase to the organic phase where the acetylating agent is located, thereby increasing the reaction rate.[3]

Q3: Can I use acetic acid directly as the acetylating agent?

A3: While direct acetylation with acetic acid is possible, it generally requires higher temperatures and often results in lower yields compared to using more reactive agents like acetic anhydride or acetyl chloride, especially for deactivated anilines. Microwave-assisted synthesis can sometimes make this a more viable and greener option.[4]

Q4: What are the potential side products in this synthesis?

A4: The most likely side product is the diacetylated aniline, although this is less probable with a highly deactivated substrate. Incomplete reaction will leave unreacted 2,6-difluoro-3-nitroaniline. If the reaction conditions are too harsh, decomposition of the starting material or product can also occur.

Q5: How can I effectively purify the final product?

A5: Recrystallization is the most common and effective method for purifying this compound. A binary solvent system, such as ethanol and water, is often a good starting point.[1] The crude product is dissolved in a minimum amount of the hot solvent in which it is more soluble (e.g., ethanol), and then the solvent in which it is less soluble (e.g., water) is added dropwise until the solution becomes cloudy. Upon slow cooling, pure crystals of the product should form.

Experimental Protocols

Protocol 1: Standard Acetylation with Acetic Anhydride

This protocol is a baseline method and may result in lower yields due to the deactivated nature of the starting material.

Materials:

  • 2,6-difluoro-3-nitroaniline

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2,6-difluoro-3-nitroaniline (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Catalytic Acetylation using a Solid Acid Catalyst

This protocol utilizes a solid acid catalyst to improve the reaction rate and yield.

Materials:

  • 2,6-difluoro-3-nitroaniline

  • Acetic anhydride

  • 5% MoO₃–SiO₂ catalyst

  • 2 wt% HPMC solution (or another suitable solvent)

Procedure:

  • In a reaction vessel, combine 2,6-difluoro-3-nitroaniline (1 equivalent), acetic anhydride (2 equivalents), and the 5% MoO₃–SiO₂ catalyst (50 mg per 2 mmol of aniline).[5]

  • Add the HPMC solution (or another suitable solvent) to the mixture.[5]

  • Heat the reaction mixture to 80°C and stir for 6 hours, monitoring by TLC.[5]

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Extract the product from the filtrate using a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the product by recrystallization.

Data Presentation

The following table summarizes hypothetical yield data based on literature for the acetylation of various substituted anilines, which can serve as a reference for expected outcomes with different methodologies.

Method Starting Aniline Yield (%) Reference
Standard (Acetic Anhydride)Substituted AnilinesModerateGeneral Knowledge
Solid Acid Catalyst (5% MoO₃–SiO₂)Substituted Anilines76-100[5]
Phase Transfer Catalyst (TBAB)Substituted AnilinesHigh[3]
Clay CatalystSubstituted Anilines80-95[6]
Microwave-Assisted (Acetic Acid)Aniline70-80[4]

Visualizations

Experimental Workflow for Catalytic Acetylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Reactants: - 2,6-difluoro-3-nitroaniline - Acetic Anhydride - Catalyst add_solvent Add Solvent start->add_solvent heat_stir Heat and Stir (e.g., 80°C, 6h) add_solvent->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor cool_filter Cool and Filter Catalyst monitor->cool_filter extract Extract Product cool_filter->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate recrystallize Recrystallize concentrate->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for the catalytic synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Low Reactivity of Starting Material problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Side Product Formation problem->cause3 solution1a Use More Reactive Acetylating Agent cause1->solution1a solution1b Employ Catalyst cause1->solution1b solution1c Increase Temperature cause1->solution1c solution2a Prolong Reaction Time cause2->solution2a solution2b Optimize Temperature cause2->solution2b solution3a Control Stoichiometry cause3->solution3a

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Nitration of Difluorophenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of difluorophenylacetamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected main products and major side products in the nitration of difluorophenylacetamide?

The primary product of the mononitration of difluorophenylacetamide is the introduction of a single nitro (-NO2) group onto the aromatic ring. The specific isomer formed as the main product depends on the initial substitution pattern of the difluorophenylacetamide (e.g., 2,4-difluoro, 3,4-difluoro, etc.).

The major side products are typically other regioisomers of the mononitrated product. The formation of these isomers is governed by the directing effects of the substituents on the aromatic ring:

  • Acetamido Group (-NHCOCH₃): This is an activating group and an ortho, para-director. It strongly directs the incoming nitro group to the positions ortho and para to it.

  • Fluorine Atoms (-F): Fluorine is a deactivating group due to its high electronegativity (inductive effect), but it is also an ortho, para-director because of the resonance effect of its lone pairs.

The interplay of these directing effects determines the final product distribution. For example, in the nitration of 2,4-difluoroacetanilide, the primary directing influence of the strongly activating acetamido group would favor substitution at its ortho and para positions.

Other potential side products include:

  • Dinitrated products: If the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent), a second nitro group can be added to the ring.

  • Hydrolysis product: Under the strong acidic conditions of nitration, the acetamido group can be hydrolyzed to an amino group, leading to the formation of nitrodifluoroaniline.

  • Oxidized byproducts: The nitrating mixture is a strong oxidizing agent and can lead to the formation of colored, tar-like byproducts, especially at elevated temperatures.

Q2: How can I control the regioselectivity of the nitration to favor the desired product?

Controlling the regioselectivity is crucial for maximizing the yield of the desired isomer and simplifying purification. Here are key strategies:

  • Temperature Control: Nitration reactions are typically exothermic. Maintaining a low temperature (usually between 0 and 10°C) is critical to prevent over-reaction and the formation of undesired side products.

  • Controlled Addition of Nitrating Agent: The slow, dropwise addition of the nitrating mixture (concentrated nitric acid and sulfuric acid) to the solution of difluorophenylacetamide ensures that the concentration of the highly reactive nitronium ion (NO₂⁺) is kept low, which helps to minimize the formation of dinitrated products.

  • Choice of Solvent: While many nitrations are performed in the nitrating acid mixture itself, the use of a co-solvent can sometimes influence the isomer distribution.

  • Protecting Groups: The acetamido group itself is a protecting group for the more reactive amino group, which would be prone to oxidation under nitrating conditions. The acetamido group moderates the reactivity and directs the substitution.[1]

Q3: What causes the formation of colored impurities or a tar-like substance in my reaction?

The formation of dark-colored impurities or tar is a common issue in nitration reactions and can be attributed to several factors:

  • Oxidation: The strong oxidizing nature of the nitrating mixture can lead to the degradation of the starting material or the product, especially if the temperature is not adequately controlled.

  • Over-nitration: The formation of dinitro or trinitro compounds can sometimes result in highly colored byproducts.

  • Side Reactions: Complex side reactions, including polymerization, can occur under harsh conditions, leading to the formation of intractable tars.

To minimize the formation of these impurities, it is essential to maintain low temperatures, ensure efficient stirring, and control the addition rate of the nitrating agent.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple isomers, making purification difficult. - Loss of product during work-up and purification. - Hydrolysis of the acetamide group.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction conditions (temperature, reaction time) to improve selectivity. - Carefully perform the work-up, ensuring complete precipitation of the product and minimizing losses during filtration and washing. - Use anhydrous conditions to minimize hydrolysis.
Formation of Multiple Products (Isomers) - Competing directing effects of the substituents. - Reaction temperature is too high, reducing selectivity.- While the formation of some isomeric side products is often unavoidable, their ratio can be influenced by reaction conditions. Carefully control the temperature. - Purification techniques such as column chromatography or fractional crystallization will be necessary to separate the isomers.
Formation of Dinitrated Byproducts - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time.- Maintain a low reaction temperature (0-10°C). - Use a stoichiometric amount or a slight excess of the nitrating agent. - Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Product is Oily or Fails to Crystallize - Presence of impurities, particularly isomeric byproducts or residual starting material. - Incomplete removal of acidic residue from the nitrating mixture.- Purify the crude product using column chromatography to separate the desired product from impurities. - Ensure the crude product is thoroughly washed with cold water until the washings are neutral to litmus paper before attempting crystallization.
Reaction Mixture Turns Dark Brown/Black - Oxidation of the aromatic compound. - Reaction temperature is too high.- Immediately cool the reaction mixture in an ice bath. - Ensure the temperature is strictly controlled throughout the addition of the nitrating agent. - Consider using a milder nitrating agent if the substrate is particularly sensitive to oxidation.

Data Presentation

The following table provides a hypothetical, yet plausible, distribution of mononitrated isomers for the nitration of 2',4'-difluoroacetanilide based on the directing effects of the substituents. Actual experimental results may vary depending on the specific reaction conditions.

Product Structure Expected Yield Range (%) Rationale for Formation
N-(2,4-Difluoro-5-nitrophenyl)acetamideIsomer 1Major ProductThe nitro group is directed ortho to the acetamido group and meta to the fluorine at C4, and ortho to the fluorine at C2. This position is activated by the acetamido group.
N-(2,4-Difluoro-3-nitrophenyl)acetamideIsomer 2Minor ProductThe nitro group is directed ortho to the fluorine at C2 and C4, and meta to the acetamido group. This position is less favored due to the deactivating nature of the fluorine atoms.
N-(2,4-Difluoro-6-nitrophenyl)acetamideIsomer 3Minor ProductThe nitro group is directed ortho to the acetamido group and ortho to the fluorine at C2. Steric hindrance from the adjacent acetamido group may reduce the yield of this isomer.

Experimental Protocols

The following is a general experimental protocol for the nitration of a difluorophenylacetamide, adapted from a procedure for a similar compound.[1] Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, acid-resistant gloves) must be worn. Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.

1. Preparation of the Nitrating Mixture:

  • In a clean, dry flask equipped with a magnetic stir bar, carefully add a calculated amount of concentrated sulfuric acid (e.g., 2.5 equivalents).

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly, and with continuous stirring, add concentrated nitric acid (e.g., 1.2 equivalents) dropwise to the cold sulfuric acid. Maintain the temperature of the mixture below 10°C during the addition.

2. Nitration Reaction:

  • In a separate flask, dissolve the difluorophenylacetamide (1.0 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid or glacial acetic acid) and cool the solution in an ice-water bath to 0-5°C.

  • Slowly add the prepared nitrating mixture dropwise to the stirred solution of the difluorophenylacetamide. The rate of addition should be controlled to maintain the internal temperature between 0 and 10°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-10°C for a specified time (e.g., 1-3 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction and precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Reaction_Pathway Start Difluorophenylacetamide Main_Product Mononitro-difluorophenylacetamide (Major Isomer) Start->Main_Product Nitration Side_Product_1 Regioisomers of Mononitrated Product Start->Side_Product_1 Nitration Side_Product_3 Hydrolysis Product (Nitrodifluoroaniline) Start->Side_Product_3 Hydrolysis Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Main_Product Nitrating_Mixture->Side_Product_1 Side_Product_2 Dinitrated Product Nitrating_Mixture->Side_Product_2 Main_Product->Side_Product_2 Further Nitration

Caption: Reaction pathway for the nitration of difluorophenylacetamide.

Troubleshooting_Workflow Start Problem Encountered during Nitration Problem_LowYield Low Yield Start->Problem_LowYield Problem_MultipleProducts Multiple Products Start->Problem_MultipleProducts Problem_DarkColor Dark Color / Tar Start->Problem_DarkColor Solution_LowYield Check Reaction Time (TLC) Optimize Work-up Ensure Anhydrous Conditions Problem_LowYield->Solution_LowYield Solution_MultipleProducts Control Temperature (0-10°C) Purify by Chromatography or Crystallization Problem_MultipleProducts->Solution_MultipleProducts Solution_DarkColor Strict Temperature Control Controlled Reagent Addition Problem_DarkColor->Solution_DarkColor

Caption: Troubleshooting workflow for nitration of difluorophenylacetamide.

References

Technical Support Center: Synthesis of Sterically Hindered Nitrophenylacetamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of sterically hindered nitrophenylacetamides.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of sterically hindered nitrophenylacetamides, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My amide coupling reaction to synthesize a sterically hindered nitrophenylacetamide is resulting in a very low yield or no product at all. What are the common causes and how can I improve the outcome?

Answer: Low yields in the synthesis of sterically hindered nitrophenylacetamides are a frequent challenge. The primary reasons often involve a combination of steric hindrance, electronic effects of the nitro group, and suboptimal reaction conditions. Here is a breakdown of potential causes and their solutions:

  • Steric Hindrance: The bulky groups on both the aniline and the acetamide precursor can physically block the approach of the nucleophilic amine to the activated carboxylic acid derivative. This is often the most significant barrier to successful synthesis.[1][2]

  • Poor Nucleophilicity of the Aniline: The electron-withdrawing nature of the nitro group, especially when positioned ortho or para to the amine, can significantly reduce the nucleophilicity of the aniline, making it a poor reactant in the amide bond formation.

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be sufficiently activated to react with the weakly nucleophilic, sterically hindered aniline. Standard coupling reagents may not be effective enough.[1][2]

  • Hydrolysis of Activated Intermediates: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing the desired amide formation. It is crucial to use anhydrous solvents and reagents.[1]

  • Unfavorable Reaction Conditions: Factors such as temperature, solvent, and the choice of base can have a significant impact on the reaction rate and overall yield.[1]

Solutions to Improve Yield:

  • Choice of Coupling Reagent: For sterically demanding couplings, more potent activating agents are often required. While standard reagents like DCC/HOBt may be insufficient, consider using uranium-based reagents like HATU or COMU, which are known to be more effective in such cases.[2]

  • Formation of More Reactive Acylating Agents: Converting the nitrophenylacetic acid to a more reactive acyl fluoride in situ can be an effective strategy for coupling with electron-deficient and sterically hindered amines.[3]

  • Use of a Strong, Non-Nucleophilic Base: A suitable base is often necessary to deprotonate the aniline hydrochloride or to neutralize any acidic byproducts. Diisopropylethylamine (DIPEA) or 2,4,6-collidine are commonly used non-nucleophilic bases.[2]

  • Elevated Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier associated with sterically hindered substrates.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent hydrolysis of reactive intermediates.[1][2]

Issue 2: Significant Side Product Formation

Question: I am observing significant side products in my reaction mixture. What are these impurities and how can I minimize their formation?

Answer: Side product formation can complicate the purification process and reduce the yield of the desired product. Common side products in the synthesis of sterically hindered nitrophenylacetamides include:

  • Diacylation: Although less common with highly hindered anilines, if the initial N-acylated product remains sufficiently nucleophilic and the reaction conditions are forcing, a second acylation can occur.

    • Solution: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.

  • Racemization: If the nitrophenylacetic acid has a chiral center, racemization can occur, especially with the use of strong activating agents or high temperatures.

    • Solution: Employ coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or OxymaPure®. Running the reaction at a lower temperature can also be beneficial.[1]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes quantitative data on the synthesis of sterically hindered amides under various reaction conditions, providing a comparison of different coupling reagents and their effectiveness.

Carboxylic AcidAmineCoupling Reagent/ConditionsSolventYield (%)Reference
2,6-Dimethylbenzoic AcidDibenzylamineDIC, HOPOaq. MeTHF85
2,6-Dimethylbenzoic AcidAnilineCOMU, Collidineaq. MeTHF<5[4]
2,6-Dimethylbenzoic AcidAnilineTPTU, NMIaq. MeTHF<5[4]
Benzoic AcidAnilineCOMU, Collidineaq. MeTHF78[4]
Benzoic AcidAnilineTPTU, NMIaq. MeTHF82[4]
4-Tolylhydrazonyl bromideBenzylamineEt3NCH2Cl20
4-Tolylhydrazonyl bromideBenzylamineDBUCH2Cl289[5]
Sterically hindered acidSterically hindered amineBTFFH, DIPEA, 80°C, 24hMeCN85[3]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a general guideline for the synthesis of sterically hindered nitrophenylacetamides using HATU as the coupling agent.

Materials:

  • Sterically hindered nitrophenylacetic acid (1.0 equivalent)

  • Sterically hindered aniline (1.0-1.2 equivalents)

  • HATU (1.0-1.5 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the sterically hindered nitrophenylacetic acid (1.0 equivalent) in anhydrous DMF or DCM under an inert atmosphere.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and the non-nucleophilic base DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the sterically hindered aniline (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol 2: Synthesis of p-Nitroacetanilide

This protocol describes a classic method for the synthesis of a nitrophenylacetamide.

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Ice

  • Ethanol

Procedure:

  • In a flask, dissolve acetanilide in glacial acetic acid and cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid while keeping the temperature below 20°C.

  • In a separate container, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for about 1 hour.

  • Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.

  • Collect the yellow solid by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.[6] A similar synthesis of N-(4-nitrophenyl) acetamide reported a crude yield of 49.74%.[7]

Mandatory Visualization

TroubleshootingWorkflow start_node Start: Low Yield in Synthesis check_reagents Check Reagent Quality (Anhydrous? Fresh?) start_node->check_reagents decision_node decision_node process_node process_node end_node Improved Yield fail_node Consult Specialist is_hindrance Significant Steric Hindrance? check_reagents->is_hindrance Reagents OK use_potent_coupler Use Potent Coupling Agent (e.g., HATU, COMU) is_hindrance->use_potent_coupler Yes check_base Is Base Appropriate? (Non-nucleophilic, Stoichiometry) is_hindrance->check_base No increase_temp Increase Reaction Temperature use_potent_coupler->increase_temp increase_temp->check_base optimize_conditions Optimize Other Conditions (Solvent, Concentration) check_base->optimize_conditions Base OK monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction monitor_reaction->end_node Success monitor_reaction->fail_node No Improvement

Caption: Troubleshooting workflow for low yield in sterically hindered nitrophenylacetamide synthesis.

References

Technical Support Center: Optimization of Aniline Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the acetylation of aniline.

Frequently Asked Questions (FAQs)

Q1: Why is the acetylation of aniline a crucial reaction in organic synthesis? A1: The acetylation of aniline is a vital technique primarily used to protect the amino group (-NH₂)[1][2]. The amino group is a strong activating group, which makes the aromatic ring highly reactive towards electrophiles, often leading to undesirable side reactions like polysubstitution.[2][3][4] By converting the amine to an amide (acetanilide), its activating effect is reduced, allowing for more controlled and selective subsequent reactions, such as monohalogenation or nitration.[4][5][6] The acetyl group can later be removed by hydrolysis to regenerate the substituted amine.[3][6]

Q2: What are the roles of the common reagents in the acetylation of aniline with acetic anhydride? A2: In a typical procedure, several key reagents are used:

  • Aniline: The starting material and the nucleophile in the reaction.[1][5]

  • Hydrochloric Acid (HCl): Aniline is not soluble in water, but adding HCl converts it into aniline hydrochloride, which is soluble, creating a homogeneous solution for the reaction to proceed smoothly.[1][7]

  • Acetic Anhydride: This is the acetylating agent that reacts with the aniline to form the amide bond.[1][5] It is generally preferred over acetyl chloride because it is less corrosive and easier to handle.[5]

  • Sodium Acetate: This is a base added to neutralize the hydrochloric acid and the acetic acid byproduct formed during the reaction. This shifts the equilibrium towards the product side, promoting the formation of acetanilide.[1]

Q3: Are there "greener" or alternative methods for aniline acetylation? A3: Yes, several methods aim to be more environmentally friendly. One common approach is to use acetic acid as the acetylating agent, which is less corrosive than acid halides or anhydrides, with water being the only byproduct.[8][9] To improve the slow reaction rate of acetic acid, catalysts like magnesium sulfate heptahydrate can be employed.[10] Additionally, microwave-assisted synthesis, often without a solvent or catalyst, has been shown to produce quantitative yields in a significantly shorter time, reducing energy consumption and waste.[9]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experiment in a question-and-answer format.

Problem Area: Low Yield & Reaction Rate

Q: My reaction is very slow and gives a low yield. How can I improve the conversion? A: Low conversion can result from several factors, including reagent reactivity or suboptimal conditions.[8]

  • Increase Reagent Reactivity: If you are using a less reactive acetylating agent like acetic acid, switching to a more reactive one like acetic anhydride or acetyl chloride can significantly increase the reaction rate.[8]

  • Optimize Reaction Temperature: For reactions with acetic acid, increasing the temperature can improve yields. For instance, one study found that 140°C was the optimal temperature when using a specific silver nanoparticle catalyst.[11]

  • Use a Catalyst: In the absence of a catalyst, the reaction can be very slow, with conversions below 5%.[11] The addition of a suitable catalyst can dramatically improve the yield. For example, using 50 mg of magnesium sulphate heptahydrate as a Lewis acid catalyst has been shown to increase the yield to 92%.[10]

Problem Area: Byproduct and Impurity Formation

Q: My final product seems to be contaminated with a di-acetylated byproduct. How can I avoid this? A: Di-acetylation can occur, especially under harsh reaction conditions.[8] While the N-acetyl group in acetanilide is less activating than the original amino group, forcing the reaction too hard with excess acetylating agent or high temperatures can lead to a second acetylation. To avoid this, use stoichiometric amounts of the acetylating agent and maintain moderate reaction conditions.

Q: The reaction mixture has turned dark brown or black, and the final product is discolored. What is the cause? A: Dark discoloration and the formation of tar-like substances are typically due to the oxidation of aniline or the product.[4][6] The electron-rich nature of the aniline ring makes it susceptible to air oxidation, particularly under acidic conditions.[6]

  • Purify Starting Material: Ensure your aniline is pure and colorless before starting.[6]

  • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent air oxidation.[6]

  • Purification: If the crude product is colored, the impurities can often be removed during recrystallization by treating the hot solution with activated carbon, which will adsorb the colored byproducts.[6]

Problem Area: Product Isolation and Purification

Q: My product is not crystallizing out of the solution upon cooling. What should I do? A: Failure to crystallize is a common issue in recrystallization, often because the solution is not saturated enough (i.e., too much solvent was used).[12]

  • Induce Crystallization: First, try scratching the inside of the flask with a glass stirring rod at the surface of the liquid.[12] This can create nucleation sites for crystals to form.

  • Add a Seed Crystal: If you have a small amount of the crude or pure product, adding a tiny "seed" crystal can initiate crystallization.[12]

  • Reduce Solvent Volume: If the above methods fail, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the product.[12] Then, allow it to cool slowly again.

Q: The product separated as an oil instead of a solid ("oiling out"). How can I resolve this? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[12]

  • Reheat and Add Solvent: Return the flask to the heat source and add a small amount of additional solvent to ensure the product fully dissolves.[12] The goal is to create a solution that will remain unsaturated until it has cooled to below the product's melting point.

  • Ensure Slow Cooling: Allow the flask to cool to room temperature slowly and without disturbance. Rapid cooling in an ice bath encourages oiling out and traps impurities.[12][13]

Data Presentation

Table 1: Optimization of Reaction Conditions for Aniline Acylation with Acetic Acid This table summarizes the effect of catalyst, temperature, and solvent on the acylation of aniline.

EntryCatalyst (mg)Temperature (°C)SolventYield (%)
115140None85
225140None98
335140None98
425140AcetonitrilePoor
525140Dichloromethane62
625120None82
725100None71
82580None65
9None140None<5
(Data adapted from a study using a mesoporous polyaniline-supported silver nanoparticle catalyst (mPANI/Ag)).[11]

Table 2: Effect of Reaction Time and Catalyst Amount on Yield This table shows the impact of varying reaction time and the amount of magnesium sulphate heptahydrate on the yield of acetanilide.

ParameterValueYield (%)
Time 30 min45
60 min65
90 min80
120 min80
Catalyst 30 mg80
40 mg88
50 mg92
60 mg92
(Reaction Conditions: Aniline (1.0 mL), glacial acetic acid (3.0 mL), 118°C).[10]

Experimental Protocols

Standard Protocol for the Acetylation of Aniline Safety Precautions: Aniline is toxic and can be absorbed through the skin. Concentrated hydrochloric acid is corrosive, and acetic anhydride is a lachrymator (causes tearing). This procedure should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Preparation of Aniline Hydrochloride: In a 100 mL Erlenmeyer flask, add 500 mg of aniline to 14 mL of water.[1] Since aniline is immiscible, two layers will be observed.[1] Add 0.45 mL of concentrated hydrochloric acid to the mixture and swirl until the aniline dissolves completely.[1]

  • Preparation of Reagents: In a separate container, measure 0.6 mL of acetic anhydride.[1] In another container, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[1]

  • Reaction: To the solution of aniline hydrochloride, add the measured acetic anhydride and swirl to mix.[1] Immediately add the sodium acetate solution. A white precipitate of acetanilide should form.[1]

  • Isolation of Crude Product: Cool the reaction mixture in an ice bath for at least 20 minutes to ensure complete precipitation.[1][7] Collect the solid crude acetanilide by vacuum filtration and wash the crystals with a small amount of ice-cold water.[7]

  • Purification by Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimum amount of hot water or an ethanol/water mixture to dissolve the solid completely at boiling temperature.[6][14] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[14]

  • Final Product Collection: Collect the purified, shiny crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to dry thoroughly.[1][15]

  • Characterization: Determine the yield and measure the melting point of the final product. The literature melting point of pure acetanilide is 114°C.[5] Characterize the product using techniques like TLC and IR spectroscopy to confirm its identity and purity.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_aniline Dissolve Aniline in HCl(aq) reaction Combine Reagents & Precipitate Product prep_aniline->reaction prep_reagents Prepare Acetic Anhydride & Sodium Acetate Solution prep_reagents->reaction isolation Isolate Crude Solid (Vacuum Filtration) reaction->isolation recrystallize Recrystallize from Hot Solvent isolation->recrystallize collection Collect Pure Crystals recrystallize->collection analysis Dry & Characterize (Yield, MP, IR) collection->analysis

Caption: General workflow for the synthesis and purification of acetanilide.

troubleshooting_logic start Experiment Complete check_yield Is Yield Low? start->check_yield check_purity Is Product Impure? (Color, Low MP) check_yield->check_purity No low_yield_source Where was loss? check_yield->low_yield_source Yes success Successful Synthesis check_purity->success No impurity_type What is the impurity? check_purity->impurity_type Yes slow_reaction Slow/Incomplete Reaction low_yield_source->slow_reaction Reaction Step purification_issue Loss during Purification low_yield_source->purification_issue Purification Step fix_reaction Optimize Conditions: - More reactive agent - Increase Temp/Catalyst slow_reaction->fix_reaction fix_purification Refine Recrystallization: - Avoid excess solvent - Ensure slow cooling purification_issue->fix_purification oxidation Oxidation Byproducts (Dark Color) impurity_type->oxidation Colored unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Broad MP fix_oxidation - Use pure aniline - Use inert atmosphere - Add activated carbon oxidation->fix_oxidation fix_sm - Check reaction time/temp - Improve purification unreacted_sm->fix_sm

Caption: A decision tree for troubleshooting common issues in aniline acetylation.

reaction_mechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products aniline Aniline (Nucleophile) attack Nucleophilic Attack of Amine on Carbonyl aniline->attack anhydride Acetic Anhydride (Electrophile) anhydride->attack intermediate Tetrahedral Intermediate Formation attack->intermediate Step 1 elimination Elimination of Acetate Leaving Group intermediate->elimination Step 2 acetanilide Acetanilide elimination->acetanilide acetic_acid Acetic Acid elimination->acetic_acid

Caption: Simplified mechanism of aniline acetylation.

References

Technical Support Center: N-(2,6-Difluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(2,6-Difluoro-3-nitrophenyl)acetamide. The information provided is designed to address common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most probable impurities in crude this compound, synthesized via acylation of 2,6-difluoro-3-nitroaniline with acetic anhydride, include:

  • Unreacted 2,6-difluoro-3-nitroaniline: The starting material may not have fully reacted.

  • Acetic Acid/Acetic Anhydride: Residual reagents from the synthesis.

  • Diacylated byproduct: Although less common with deactivated anilines, over-acylation can sometimes occur.

  • Hydrolysis product: The acetamide can hydrolyze back to 2,6-difluoro-3-nitroaniline if exposed to water for extended periods, especially under acidic or basic conditions.

Q2: My purified this compound has a low melting point. What could be the cause?

A2: A depressed and broad melting point range is a classic indicator of impurities. The presence of residual starting materials, solvents, or byproducts will disrupt the crystal lattice of the pure compound, leading to a lower melting point. Further purification is recommended.

Q3: I am having trouble getting my this compound to crystallize. What can I do?

A3: Difficulty in crystallization is often due to the presence of impurities that inhibit crystal formation or cause the product to "oil out." Ensure that the bulk of any unreacted starting materials or residual solvents has been removed. Trying a different solvent system for recrystallization or using column chromatography to achieve a higher initial purity before attempting crystallization can be effective. Seeding the supersaturated solution with a small crystal of pure product, if available, can also induce crystallization.

Q4: Can I use techniques other than recrystallization for purification?

A4: Yes, silica gel column chromatography is a highly effective method for purifying this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the desired product from less polar starting materials and more polar byproducts. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) can also be used for high-purity isolation.

Troubleshooting Guides

Low Yield After Synthesis and Work-up
Symptom Possible Cause Suggested Solution
Low yield of crude product Incomplete reaction.Increase the reaction time or temperature. Ensure the starting 2,6-difluoro-3-nitroaniline is of high purity. Consider adding a catalytic amount of a strong acid like sulfuric acid.
Loss of product during aqueous work-up.This compound has some solubility in organic solvents. Ensure thorough extraction from the aqueous layer. Minimize the volume of water used for washing.
Hydrolysis of the product during work-up.Perform the aqueous wash with cold water and minimize the contact time. Ensure the aqueous phase is not strongly acidic or basic.
Product Fails to Meet Purity Specifications After Recrystallization
Symptom Possible Cause Suggested Solution
Yellowish tint to the crystals Presence of unreacted 2,6-difluoro-3-nitroaniline.Perform a second recrystallization. Ensure the correct solvent ratio is used to leave the more soluble starting material in the mother liquor.
Oily residue co-precipitates with the product Inappropriate recrystallization solvent or cooling too rapidly.Experiment with different solvent systems (e.g., ethanol/water, isopropanol/water, ethyl acetate/hexanes). Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Broad melting point after drying Incomplete removal of the recrystallization solvent.Dry the crystals under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluoro-3-nitroaniline (1 equivalent) in a suitable solvent such as methylene chloride or ethyl acetate.

  • Acylation: Add acetic anhydride (1.5 - 2 equivalents) to the solution. For less reactive anilines, the addition of a catalytic amount of concentrated sulfuric acid or a base like dimethylaminopyridine can be beneficial.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove acetic acid, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization
  • Solvent Selection: A binary solvent system of ethanol and water is often effective for aromatic nitroacetamides.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

  • Procedure: a. Dissolve the crude product in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent like dichloromethane. b. Load the solution onto a pre-packed silica gel column. c. Elute the column with the mobile phase, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Purity Comparison of Purification Methods (Illustrative)
Purification MethodStarting Purity (Crude)Purity After 1st PassPurity After 2nd PassTypical Recovery
Recrystallization ~85-90%~95-98%>99%70-85%
Column Chromatography ~85-90%>99%N/A80-95%

Note: These are typical values for related compounds and may vary based on the specific experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2,6-difluoro-3-nitroaniline + Acetic Anhydride reaction Acylation Reaction (Heat/Catalyst) start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (Ethanol/Water) crude->recrystallization chromatography Column Chromatography (Silica Gel) crude->chromatography pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Impure? recrystallize Recrystallize start->recrystallize Yes success Pure Product start->success No check_purity1 Purity > 99%? recrystallize->check_purity1 check_purity1->success Yes column Column Chromatography check_purity1->column No check_purity2 Purity > 99%? column->check_purity2 check_purity2->success Yes re_recrystallize Re-recrystallize check_purity2->re_recrystallize No

Caption: Decision tree for the purification of this compound.

References

Technical Support Center: Alternative Catalysts for Acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of acetamide using various alternative catalysts.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during acetamide synthesis with different catalytic systems.

Electrochemical Synthesis
Issue Possible Cause Troubleshooting Steps
Low Faradaic efficiency for acetamide - Competing Hydrogen Evolution Reaction (HER): The catalyst may also be active for reducing water to hydrogen gas.[1] - Formation of byproducts: Side reactions can lead to the formation of other C1 and C2 products.[1]- Optimize electrode potential: Adjust the applied potential to favor acetamide formation over HER. - Modify catalyst surface: Use catalyst supports or modify the catalyst to suppress HER. - Adjust electrolyte composition: The choice of electrolyte and its pH can influence selectivity.
Low current density - Poor catalyst activity: The chosen catalyst may have intrinsically low activity for C-N coupling. - Mass transport limitations: Inefficient transport of reactants (CO2, N2 source) to the catalyst surface.- Screen different catalysts: Test various single-atom alloy or copper-based catalysts.[1] - Improve cell design: Use a gas diffusion electrode or flow cell to enhance mass transport.
Acetate as the main byproduct - Hydroxide attack on ketene intermediate: In aqueous media, the ketene intermediate can react with hydroxide ions to form acetate.- Control local pH: Use buffers or membranes to maintain an optimal pH at the electrode surface. - Increase amine concentration: A higher concentration of the amine nucleophile can favor the reaction with the ketene intermediate over hydrolysis.
Boronic Acid Catalysis
Issue Possible Cause Troubleshooting Steps
Low or no conversion - Presence of water: Water can hydrolyze the boronic acid catalyst and the active intermediates.[2] - Formation of unreactive complexes: The amine can form an unreactive complex with the boronic acid. - Poorly nucleophilic amine: Sterically hindered or electron-deficient amines may react slowly.[3]- Ensure anhydrous conditions: Use a Dean-Stark apparatus or molecular sieves to remove water.[2] - Optimize catalyst loading: A higher catalyst loading may be required for less reactive substrates. - Increase reaction temperature: Higher temperatures can often overcome activation barriers.[2]
Slow reaction rate - Sub-optimal solvent: The choice of solvent can significantly impact the reaction rate.- Solvent screening: Test different azeotropic solvents like toluene or xylene.[2]
Epimerization of chiral substrates - Harsh reaction conditions: High temperatures or prolonged reaction times can lead to racemization.- Use milder conditions: Employ a more active catalyst that allows for lower reaction temperatures.[2]
Enzymatic Synthesis (Candida antarctica Lipase B - CALB)
Issue Possible Cause Troubleshooting Steps
Low enzyme activity - Inhibition by substrates or products: High concentrations of reactants or products can inhibit the enzyme. - Sub-optimal pH or temperature: The enzyme has an optimal range for these parameters. - Enzyme denaturation: Exposure to harsh conditions (e.g., extreme pH, high temperature, organic solvents) can denature the enzyme.- Substrate feeding: Add the substrates portion-wise to maintain low concentrations. - Optimize reaction conditions: Determine the optimal pH and temperature for the specific reaction. - Immobilize the enzyme: Immobilization can improve enzyme stability in organic solvents.
Low conversion - Equilibrium limitation: The reaction may have reached equilibrium, preventing further conversion. - Poor substrate for the enzyme: CALB has substrate specificity.[4]- Product removal: Use techniques to remove the product from the reaction mixture as it forms. - Test different enzyme variants: Other lipases or engineered CALB variants might have better activity for the specific substrates.[4]
Ionization state of the amine - The nucleophilicity of the amine is dependent on its ionization state, which is influenced by the reaction medium.[5]- Adjust the reaction medium: The choice of solvent and the presence of additives can influence the amine's ionization state.
Ceric Ammonium Nitrate (CAN) Catalysis
Issue Possible Cause Troubleshooting Steps
Low yield - Incomplete reaction: Insufficient reaction time or temperature. - Catalyst deactivation: The catalyst may become inactive over time.- Optimize reaction conditions: Increase reaction time, temperature, or microwave power.[6][7] - Increase catalyst loading: A higher catalyst concentration may be necessary.[8]
Formation of byproducts - Over-oxidation: CAN is a strong oxidizing agent and can lead to undesired side reactions.[9]- Control stoichiometry: Use the appropriate stoichiometric amount of CAN. - Lower reaction temperature: Perform the reaction at a lower temperature to minimize side reactions.
Difficulty in product isolation - Residual catalyst: The cerium salts may be difficult to remove from the product.- Aqueous workup: Use an aqueous workup to remove the water-soluble cerium salts.
Calcium Chloride (CaCl2) Catalysis
Issue Possible Cause Troubleshooting Steps
Slow or incomplete reaction - Catalyst is not sufficiently activated: The Lewis acidity of CaCl2 might be insufficient for challenging substrates. - Presence of water: Water can coordinate to the calcium ion, reducing its catalytic activity.- Use a co-catalyst or additive: Sometimes, the addition of a base or another Lewis acid can enhance activity. - Ensure anhydrous conditions: Dry the solvent and reagents before use.
Heterogeneous reaction mixture - Low solubility of CaCl2: Calcium chloride may not be fully soluble in the reaction solvent.[10]- Use a co-solvent: Add a polar co-solvent to improve the solubility of the catalyst. - Vigorous stirring: Ensure efficient mixing of the reaction components.
Iodine-Promoted Synthesis
Issue Possible Cause Troubleshooting Steps
Low yield - Sub-optimal iodine concentration: The amount of iodine can affect the reaction rate and yield. - Volatilization of iodine: Iodine can sublime at elevated temperatures.- Optimize iodine loading: Perform experiments with varying amounts of iodine to find the optimal concentration. - Conduct the reaction in a closed system: Use a sealed reaction vessel to prevent the loss of iodine.
Formation of colored impurities - Presence of residual iodine: Iodine can discolor the final product.- Aqueous sodium thiosulfate wash: Wash the reaction mixture with a solution of sodium thiosulfate to remove excess iodine.
Side reactions - Reaction with other functional groups: The reaction conditions might promote side reactions with other sensitive functional groups in the substrate.- Use milder conditions: Lower the reaction temperature or shorten the reaction time.

II. Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional methods for acetamide synthesis?

A1: Traditional methods for acetamide synthesis often require harsh conditions, stoichiometric activating reagents, and can generate significant amounts of waste. Alternative catalysts offer several advantages, including milder reaction conditions, higher atom economy, improved selectivity, and the use of more environmentally friendly reagents.[11] For example, enzymatic catalysis offers a green and sustainable approach, while electrochemical methods can utilize renewable energy and simple starting materials like CO2 and nitrogen sources.[8][12]

Q2: How do I choose the best alternative catalyst for my specific application?

A2: The choice of catalyst depends on several factors, including the substrate scope, desired reaction conditions, and scalability.

  • For green and sustainable synthesis, enzymatic catalysts like CALB are an excellent choice.[8]

  • For reactions requiring cost-effective and environmentally benign conditions, calcium chloride is a good option.[13]

  • Boronic acids are versatile catalysts but may require careful control of anhydrous conditions.[2]

  • Electrochemical methods are promising for large-scale production from simple feedstocks but may require specialized equipment.[1]

  • Ceric ammonium nitrate combined with microwave irradiation can lead to very fast reactions.[6][7]

Q3: How can I monitor the progress of my acetamide synthesis reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.

Q4: What are common purification methods for acetamide synthesized with these alternative catalysts?

A4: Purification methods depend on the properties of the product and the impurities. Common techniques include:

  • Recrystallization: Effective for obtaining high-purity crystalline products.

  • Column chromatography: Used to separate the desired product from byproducts and unreacted starting materials.

  • Aqueous workup: Often used to remove water-soluble catalysts and reagents, such as with CaCl2, CAN, and iodine-promoted reactions.

Q5: Are there any safety precautions I should take when working with these alternative catalysts?

A5: Yes, always consult the Safety Data Sheet (SDS) for each chemical used.

  • Ceric ammonium nitrate is a strong oxidizing agent and should be handled with care.

  • Boronic acids can be toxic and should be handled in a well-ventilated fume hood.

  • When working with electrochemical synthesis , be aware of the potential hazards associated with electrical equipment and the generation of flammable gases like hydrogen.

  • Standard laboratory safety practices, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should always be followed.

III. Data Presentation

Table 1: Comparison of Alternative Catalysts for Acetamide Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
CaCl2 Aniline, Acetic AnhydrideAcetonitrileRoom Temp.30 min95[13]
CaCl2 Aniline, Acetic AnhydrideSolvent-freeRoom Temp.20 min97[13]
CALB Carboxylic Acids, AminesCyclopentyl methyl ether6024-72 hHigh[14]
Boronic Acid Carboxylic Acids, AminesToluene85-11012-24 hVaries[2]
CAN (Microwave) Carboxylic Acids, AminesSolvent-free60-1655-15 minHigh[6][7]
Electrochemical (Cu) CO2, Nitrite1.0 M KOHRoom Temp.-~20 mA/cm² partial current density
Iodine Amines, Acetic Anhydride---Excellent[2]

IV. Experimental Protocols

General Protocol for Acetamide Synthesis using Calcium Chloride (CaCl2)

This protocol is based on the method described by Khan, W. A. (2015).[13]

Materials:

  • Amine (1 eq.)

  • Acetic anhydride (1 eq.)

  • Anhydrous Calcium Chloride (15 mol%)

  • Solvent (e.g., acetonitrile) or solvent-free conditions

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine the amine and acetic anhydride.

  • Add anhydrous calcium chloride to the mixture.

  • If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using TLC.

  • Upon completion, add ethyl acetate to the reaction mixture.

  • Wash the organic layer with a saturated sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

General Protocol for Microwave-Assisted Acetamide Synthesis using Ceric Ammonium Nitrate (CAN)

This protocol is a general representation based on microwave-assisted organic synthesis principles.[6]

Materials:

  • Carboxylic acid (1 eq.)

  • Amine (1 eq.)

  • Ceric Ammonium Nitrate (CAN) (catalytic amount, e.g., 2 mol%)

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe reaction vessel, combine the carboxylic acid, amine, and CAN.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 60-165 °C) for a short duration (e.g., 5-30 minutes).[6][7]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can often be isolated by direct filtration if it precipitates, or after an appropriate workup procedure (e.g., extraction).

  • Purify the product by recrystallization or column chromatography as needed.

V. Mandatory Visualizations

Reaction Mechanisms and Workflows

CaCl2_Mechanism cluster_reactants Reactants Amine Amine (R-NH2) Intermediate Activated Carbonyl Intermediate Amine->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate Coordination with Ca2+ Catalyst CaCl2 (Lewis Acid) Catalyst->Intermediate Product Acetamide (R-NH-C(O)CH3) Intermediate->Product Byproduct Acetic Acid Intermediate->Byproduct

Caption: Proposed mechanism for CaCl2-catalyzed acetamide synthesis.

CALB_Mechanism cluster_enzyme CALB Active Site CatalyticTriad Ser-His-Asp AcylEnzyme Acyl-Enzyme Intermediate CatalyticTriad->AcylEnzyme CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->CatalyticTriad Acylation Amine Amine (R'-NH2) Amine->AcylEnzyme Nucleophilic Attack TetrahedralIntermediate Tetrahedral Intermediate AcylEnzyme->TetrahedralIntermediate TetrahedralIntermediate->CatalyticTriad Regeneration Product Amide (R-C(O)NH-R') TetrahedralIntermediate->Product Water Water

Caption: Simplified catalytic cycle of CALB for amide synthesis.

BoronicAcid_Mechanism CarboxylicAcid Carboxylic Acid Acyloxyboron Acyloxyboron Intermediate CarboxylicAcid->Acyloxyboron BoronicAcid Boronic Acid Catalyst BoronicAcid->Acyloxyboron Acyloxyboron->BoronicAcid Catalyst Regeneration Amide Amide Acyloxyboron->Amide Water Water (removed) Acyloxyboron->Water Amine Amine Amine->Acyloxyboron Nucleophilic Attack

Caption: Proposed monoacyloxyboron mechanism for boronic acid catalysis.

Electrochemical_Synthesis_Workflow Reactants CO2 + Nitrogen Source (e.g., N2, Nitrite) ElectrochemicalCell Electrochemical Cell with Catalyst Reactants->ElectrochemicalCell Reduction Electrochemical Reduction ElectrochemicalCell->Reduction CN_Coupling C-N Bond Formation Reduction->CN_Coupling Product Acetamide CN_Coupling->Product Separation Product Separation and Purification Product->Separation Analysis Product Characterization (e.g., NMR, GC-MS) Separation->Analysis

Caption: General experimental workflow for electrochemical acetamide synthesis.

References

Technical Support Center: Synthesis of N-(2,6-Difluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,6-Difluoro-3-nitrophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and direct synthetic route is the acetylation of 2,6-difluoro-3-nitroaniline. This reaction typically involves treating the aniline with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or an acid catalyst.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting material is 2,6-Difluoro-3-nitroaniline[1]. Key reagents include an acetylating agent (e.g., acetic anhydride) and a suitable solvent (e.g., glacial acetic acid, methylene chloride). A catalyst, such as sulfuric acid or a non-nucleophilic base like pyridine or triethylamine, may also be used.

Q3: What are the typical reaction conditions?

A3: Reaction conditions can vary, but a common approach involves stirring 2,6-difluoro-3-nitroaniline with acetic anhydride. The reaction can be performed at room temperature over several hours or heated to reflux to increase the reaction rate.[2][3][4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot (2,6-difluoro-3-nitroaniline) and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

Q5: What are the expected physical properties of the final product?

A5: this compound is a solid at room temperature. Its reported melting point is around 148°C.[5] The molecular formula is C8H6F2N2O3.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Incomplete Reaction - Extend the reaction time. Monitor via TLC until the starting material is consumed. - Increase the reaction temperature. Refluxing the mixture may be necessary. - Use a catalyst. A few drops of concentrated sulfuric acid can catalyze the acetylation with acetic anhydride.
Degradation of Starting Material - If using a strong acid catalyst with heat, the substrate may degrade. Consider milder conditions or a basic catalyst like pyridine.
Loss of Product During Work-up - The product may have some solubility in the aqueous phase. Ensure the product is fully precipitated before filtration. Cooling the mixture on an ice bath can aid precipitation.[6] - If the product does not precipitate, it may be necessary to extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
Inactive Acetylating Agent - Acetic anhydride can hydrolyze over time if exposed to moisture. Use a fresh bottle or distill the acetic anhydride before use.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Unreacted Starting Material - Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. - Purify the crude product via recrystallization. A solvent system of ethanol/water or ethyl acetate/hexane is a good starting point.[6]
Di-acetylation - While less common for anilines, it is a possibility. Use a stoichiometric amount of the acetylating agent. Avoid large excesses.
Hydrolysis of Product - During aqueous work-up, particularly under acidic or basic conditions, the acetamide can hydrolyze back to the aniline. Neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases.
Side Reactions from Nitration (if synthesizing the starting material) - If you are preparing the 2,6-difluoro-3-nitroaniline starting material via nitration, be aware of the potential for isomer formation.[6][7] Ensure the purity of the starting aniline before proceeding to the acetylation step.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from procedures for similar compounds.[2][3][4]

Materials:

  • 2,6-Difluoro-3-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Concentrated sulfuric acid (optional, as catalyst)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluoro-3-nitroaniline (1 equivalent) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the solution.

  • Optional: Add 2-3 drops of concentrated sulfuric acid to catalyze the reaction.

  • Stir the mixture at room temperature for 12-18 hours or heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.[6]

  • Stir the resulting suspension for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any residual acid.

  • Dry the product under vacuum.

  • If necessary, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to achieve higher purity.

Visualizations

Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2,6-Difluoro-3-nitroaniline in Glacial Acetic Acid add_reagent Add Acetic Anhydride (+ Optional H2SO4 Catalyst) start->add_reagent react Stir at Room Temp or Reflux add_reagent->react monitor Monitor by TLC react->monitor precipitate Pour into Ice Water monitor->precipitate Reaction Complete filtrate Collect Solid by Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize (if needed) dry->recrystallize end Pure this compound dry->end recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G cluster_incomplete cluster_workup cluster_impurity start Low or No Yield? check_tlc Check TLC for Starting Material start->check_tlc Yes impurity_issue Product is Impure? start->impurity_issue No, but impure sm_present Starting Material Present? check_tlc->sm_present extend_rxn Extend Reaction Time or Increase Temperature sm_present->extend_rxn Yes no_precipitate No Precipitate Formed? sm_present->no_precipitate No extend_rxn->check_tlc extract Extract Aqueous Phase with Organic Solvent no_precipitate->extract Yes end Proceed with Characterization no_precipitate->end No extract->end recrystallize Recrystallize Product impurity_issue->recrystallize Yes recrystallize->end

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: N-(2,6-Difluoro-3-nitrophenyl)acetamide Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for N-(2,6-Difluoro-3-nitrophenyl)acetamide under forced degradation conditions?

A1: Based on the structure of this compound, which contains an amide linkage, a nitro group, and a difluorinated phenyl ring, the most probable degradation pathways involve hydrolysis, photolysis, and reduction of the nitro group.

  • Hydrolytic Degradation: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 2,6-Difluoro-3-nitroaniline and acetic acid.[1][2]

  • Photolytic Degradation: Aromatic nitro compounds can be susceptible to photodegradation.[3][4] Irradiation with UV light could potentially lead to the reduction of the nitro group to a nitroso, hydroxylamino, or even an amino group.

  • Oxidative Degradation: While the aromatic ring is electron-deficient due to the nitro and fluoro groups, oxidative degradation cannot be entirely ruled out, though it may be less likely than hydrolysis or photoreduction.

  • Thermal Degradation: The stability of the compound at elevated temperatures should be assessed, although specific degradation products are difficult to predict without experimental data.

Q2: I am not observing any degradation of this compound in my forced degradation studies. What could be the issue?

A2: If you are not observing degradation, consider the following:

  • Stress Conditions are too Mild: The compound may be highly stable. Regulatory guidelines for forced degradation suggest that 5-20% degradation is ideal to demonstrate the stability-indicating nature of an analytical method.[1] You may need to increase the concentration of your acid/base, the temperature, or the duration of light exposure.

  • Poor Solubility: this compound may have low solubility in your chosen stress medium (e.g., aqueous acid/base).[1] This can limit its exposure to the stressor. Consider the use of a co-solvent like acetonitrile or methanol, but be mindful that the co-solvent itself could influence the degradation pathway.

  • Inappropriate Analytical Method: Your analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products. Ensure your method is developed to be "stability-indicating." This involves evaluating different column chemistries (like C18 or Phenyl-Hexyl) and mobile phase compositions.[5]

Q3: How can I identify the structure of the degradation products?

A3: Identification of degradation products typically requires hyphenated analytical techniques.[6] A common workflow involves:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for determining the molecular weight of the degradation products. Tandem MS (MS/MS) can provide fragmentation patterns to help elucidate the structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides a more accurate mass measurement, allowing for the determination of the elemental composition of the degradants.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy can provide definitive structural information.[6]

Troubleshooting Guides

Issue 1: Poor Mass Balance in Forced Degradation Studies

Problem: The sum of the assay of the main peak and the known and unknown impurities is less than 95%.

Possible Cause Troubleshooting Step
Non-UV Active Degradants Some degradation pathways might lead to products that do not have a chromophore and are therefore not detected by a UV detector. Use a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector.
Volatile Degradants Degradation may produce volatile compounds (e.g., from ring opening) that are lost during sample preparation or analysis.
Precipitation of Degradants A degradation product might be poorly soluble in the analytical mobile phase and precipitate in the sample vial or on the column. Check for sample turbidity and adjust the mobile phase or sample diluent.
Co-elution An impurity may be co-eluting with the parent peak or another peak. A peak purity analysis using a Diode Array Detector (DAD) can help identify this issue.
Issue 2: Inconsistent Results in Photostability Studies

Problem: The extent of degradation varies significantly between repeated photostability experiments.

Possible Cause Troubleshooting Step
Inconsistent Light Exposure Ensure that the light source and the distance of the sample from the source are identical for all experiments. Use a calibrated photostability chamber that conforms to ICH Q1B guidelines.
Sample Temperature Light sources can generate heat. If not controlled, this can lead to a combination of thermal and photolytic degradation. Use a chamber with temperature control.
Sample Container The material of the sample container (e.g., quartz vs. borosilicate glass) can affect the wavelength and intensity of light reaching the sample. Use consistent, appropriate containers (e.g., quartz for maximum exposure).
Oxygen Availability The presence and concentration of oxygen can influence photodegradation pathways. Consider if the headspace in your sample container is consistent or if experiments need to be conducted under an inert atmosphere (e.g., nitrogen).

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Transfer an aliquot of the stock solution to a vial and add an equal volume of 1M HCl.

    • Heat the solution at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 1M NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Transfer an aliquot of the stock solution to a vial and add an equal volume of 1M NaOH.

    • Keep the solution at room temperature or heat gently (e.g., 40-60°C) for specified time points.

    • At each time point, withdraw a sample and neutralize with an equivalent amount of 1M HCl.

    • Dilute with mobile phase for analysis.

  • Neutral Hydrolysis:

    • Transfer an aliquot of the stock solution to a vial and add an equal volume of water.

    • Heat the solution at 60-80°C for specified time points.

    • Dilute with mobile phase for analysis.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column: YMC Pack Pro C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical starting point would be a gradient from 5% to 95% Acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength using a DAD).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method should be validated for its ability to separate the parent compound from all degradation products formed during the forced degradation studies.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress ConditionDuration% DegradationMajor Degradant RRTMass Balance (%)
1M HCl24 hours at 80°C15.20.7599.1
1M NaOH8 hours at 60°C21.50.7598.5
3% H₂O₂24 hours at RT< 1.0N/A100.2
Thermal48 hours at 105°C< 0.5N/A99.8
Photolytic (ICH Q1B)1.2 million lux hours8.90.82, 0.9199.3

RRT = Relative Retention Time

Visualizations

Predicted Hydrolytic Degradation Pathway

G cluster_hydrolysis Hydrolysis (Acid or Base) parent This compound product1 2,6-Difluoro-3-nitroaniline parent->product1 Amide Cleavage product2 Acetic Acid parent->product2 Amide Cleavage

Caption: Predicted hydrolytic degradation of this compound.

Potential Photodegradation/Reductive Pathway

G parent This compound (Nitro Group: -NO2) nitroso Nitroso Derivative (-NO) parent->nitroso Reduction hydroxylamine Hydroxylamine Derivative (-NHOH) nitroso->hydroxylamine Reduction amine Amino Derivative (-NH2) hydroxylamine->amine Reduction

Caption: Potential reductive pathway for the nitro group under photolytic or other reductive stress.

Experimental Workflow for Degradation Studies

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stress_acid Acid/Base Hydrolysis hplc Stability-Indicating HPLC-UV/DAD stress_acid->hplc stress_ox Oxidation (H2O2) stress_ox->hplc stress_photo Photolysis (UV/Vis) stress_photo->hplc stress_therm Thermal Stress stress_therm->hplc lcms LC-MS/MS for Identification hplc->lcms Characterize Peaks method Validate Method hplc->method pathway Elucidate Pathways lcms->pathway

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Scaling Up the Synthesis of N-(2,6-Difluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-(2,6-Difluoro-3-nitrophenyl)acetamide. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction for the synthesis of this compound?

The synthesis involves the N-acetylation of 2,6-difluoro-3-nitroaniline using an acetylating agent such as acetic anhydride. The reaction introduces an acetyl group (-COCH₃) to the amino group.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns include:

  • Exothermic Reaction: The acetylation of anilines can be exothermic. On a larger scale, heat dissipation becomes critical to prevent a runaway reaction.

  • Hazardous Reagents: Acetic anhydride is corrosive, flammable, and a lachrymator. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The reaction should be conducted in a well-ventilated fume hood.[1]

  • Starting Material Stability: Although the immediate reaction is acetylation, the starting material is a nitro-aromatic compound. Care should be taken to avoid conditions that could lead to decomposition, especially at elevated temperatures.

Q3: What are the likely impurities in the synthesis of this compound?

Potential impurities include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2,6-difluoro-3-nitroaniline.

  • Diacetylation Product: While sterically hindered, under forcing conditions, a diacetylated product could potentially form.

  • Hydrolysis Product: If water is present, acetic anhydride will hydrolyze to acetic acid, which can affect the reaction progress and purification.

  • Side-products from the Synthesis of the Starting Material: Impurities from the synthesis of 2,6-difluoro-3-nitroaniline may carry over.

Q4: How can the purity of the final product be assessed?

The purity of this compound can be determined using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Melting Point Analysis

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or short reaction time.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Deactivated starting material. The nitro group and two fluorine atoms strongly deactivate the aniline.Consider using a more reactive acetylating agent like acetyl chloride, or adding a catalyst such as 4-dimethylaminopyridine (DMAP).
Presence of moisture in the reactants or solvent.Use anhydrous solvents and fresh acetic anhydride.
Product is Difficult to Purify Presence of colored impurities.Treat the crude product with activated charcoal during recrystallization.
Oiling out during recrystallization.Ensure the chosen recrystallization solvent has a boiling point lower than the melting point of the product. Use a co-solvent system if necessary.
Co-precipitation of starting material and product.Optimize the recrystallization solvent system to achieve good separation. A gradient elution column chromatography might be necessary.
Runaway Reaction (Uncontrolled Temperature Increase) Addition of reagents is too fast.Add the acetylating agent dropwise, especially on a larger scale.
Inadequate cooling.Use an ice bath to maintain the desired reaction temperature and have a larger cooling bath on standby.
Poor stirring.Ensure vigorous and efficient stirring to prevent the formation of localized hot spots.

Experimental Protocols

Synthesis of this compound

This protocol is based on analogous procedures for the acetylation of similar fluoro-nitroanilines and should be optimized for specific laboratory conditions and scale.

Materials:

  • 2,6-difluoro-3-nitroaniline

  • Acetic anhydride

  • Concentrated Sulfuric Acid (catalytic amount)

  • Dichloromethane (anhydrous)

  • Water (deionized)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,6-difluoro-3-nitroaniline (1 equivalent) in anhydrous dichloromethane.

  • Reagent Addition: Slowly add acetic anhydride (1.2 equivalents) to the solution via the dropping funnel. After the addition is complete, add a few drops of concentrated sulfuric acid catalytically.

  • Reaction: Heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Data Presentation

The following tables provide hypothetical but realistic data for scaling up the synthesis, illustrating the potential impact of key parameters.

Table 1: Effect of Catalyst on Reaction Time and Yield

Scale (g)CatalystReaction Time (h)Yield (%)Purity (%)
10H₂SO₄ (cat.)48598
10DMAP (cat.)29299
100H₂SO₄ (cat.)58297
100DMAP (cat.)2.59098.5

Table 2: Recrystallization Solvent Screening

Solvent SystemRecovery (%)Purity (%)
Ethanol/Water8899.5
Isopropanol/Water8599.2
Acetonitrile7598.8
Toluene6097.5

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying start Dissolve 2,6-difluoro-3-nitroaniline in Dichloromethane add_anhydride Add Acetic Anhydride start->add_anhydride add_catalyst Add Catalytic H₂SO₄ add_anhydride->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool quench Pour into Ice Water cool->quench filter Vacuum Filtration quench->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry in Vacuum Oven recrystallize->dry product Pure this compound dry->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield check_completion Is the reaction complete (TLC)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp deactivated_sm Consider deactivation of starting material incomplete->deactivated_sm increase_time_temp->check_completion check_workup Review work-up and purification steps complete->check_workup workup_issue Product loss during work-up/purification check_workup->workup_issue optimize_purification Optimize recrystallization solvent and procedure workup_issue->optimize_purification stronger_reagent Use stronger acetylating agent or catalyst (e.g., DMAP) deactivated_sm->stronger_reagent

References

Technical Support Center: Managing Exothermic Reactions in the Nitration of Acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of acetanilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the exothermic nature of this common yet critical reaction.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the nitration of acetanilide?

A1: The nitration of acetanilide is a highly exothermic reaction, meaning it releases a significant amount of heat.[1][2] Without precise temperature control, the reaction rate can accelerate uncontrollably, leading to a dangerous "runaway reaction" which may result in boiling over or, in severe cases, an explosion.[3][4] Furthermore, elevated temperatures can lead to the formation of undesirable byproducts, such as ortho-nitroacetanilide and dinitro compounds, which complicates the purification process and reduces the yield of the desired para-nitroacetanilide.[5][6]

Q2: What is the ideal temperature range for the nitration of acetanilide?

A2: The optimal temperature range for the nitration of acetanilide is typically between 0°C and 10°C.[3][5][7] Some protocols suggest maintaining the temperature between 10-20°C during the addition of the nitrating mixture.[1][8] It is crucial to keep the temperature from rising above 25°C after the initial addition.[1]

Q3: What are the consequences of inadequate temperature control?

A3: Failure to maintain the recommended temperature can lead to several issues:

  • Over-nitration: Formation of dinitroacetanilide and other polysubstituted products.[5][6]

  • Reduced Yield and Purity: Increased formation of the ortho-isomer and other byproducts makes isolation of the pure para-isomer difficult.[5][6]

  • Hydrolysis: At higher temperatures, the amide group can be hydrolyzed, leading to the formation of p-nitroaniline, which is difficult to separate from the desired product.[1][5]

  • Safety Hazards: The risk of a runaway reaction increases significantly with poor temperature management.[3]

Q4: Why is a mixture of concentrated nitric acid and sulfuric acid used as the nitrating agent?

A4: The mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺), which is the electrophile that attacks the acetanilide ring.[5][9] Sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the nitronium ion.[9][10]

Q5: Why is glacial acetic acid often used as a solvent?

A5: Glacial acetic acid is a suitable solvent because it is a polar solvent that can dissolve acetanilide.[1][5] Importantly, the acetate ion is a poor nucleophile, so it does not interfere with the nitration reaction.[1][5]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Addition rate of the nitrating mixture is too fast.[3] 2. Inadequate cooling (e.g., insufficient ice in the ice bath).[3] 3. Initial temperature of the acetanilide solution was too high.[3] 4. Reactant concentrations are too high.[3]1. Immediately stop the addition of the nitrating mixture. [3] 2. Enhance the cooling efficiency (add more ice/salt to the bath, or switch to a more effective cooling system).[3] 3. If safe to do so, add a pre-chilled inert solvent to dilute the reaction mixture and absorb heat.[3] 4. For future experiments, reduce the rate of addition, use more dilute solutions, or improve the cooling apparatus.[3]
Low Yield of p-Nitroacetanilide 1. Incomplete reaction due to excessively low temperatures.[1] 2. Loss of product during workup and recrystallization. 3. Formation of byproducts due to poor temperature control.[6]1. After the addition of the nitrating mixture, allow the reaction to slowly warm to room temperature and stir for a sufficient amount of time (e.g., 30 minutes) to ensure the reaction goes to completion.[1] 2. Ensure efficient transfer and washing of the product during filtration. Use minimal amounts of cold solvent for washing to avoid dissolving the product. 3. Strictly maintain the recommended temperature range throughout the addition process.[6]
Product is Deep Yellow or Orange 1. Presence of p-nitroaniline due to hydrolysis of the amide group.[1]1. Ensure all acidic residue is removed during the workup. Washing the crude product with a solution of sodium hydrogen phosphate can help neutralize residual acid.[1] 2. Avoid excessive heating during recrystallization.
Formation of Significant Amounts of o-Nitroacetanilide 1. Reaction temperature was too high.1. Maintain a consistently low temperature (0-10°C) during the addition of the nitrating mixture.[3][5][7]

Experimental Protocols

Key Experimental Parameters
Parameter Recommended Value/Condition Reference(s)
Acetanilide Solution Preparation Dissolve acetanilide in glacial acetic acid, warming gently if necessary. Cool to approximately 10°C. Then, slowly add cold, concentrated sulfuric acid. The temperature will rise; re-chill to about 10°C.[1][8]
Nitrating Mixture Preparation Carefully mix concentrated nitric acid and concentrated sulfuric acid (e.g., in a 1:1.4 v/v ratio). Chill this mixture in an ice bath before use.[1]
Reaction Temperature Maintain the reaction mixture between 10-20°C during the dropwise addition of the nitrating mixture.[1][8]
Addition of Nitrating Mixture Add the chilled nitrating mixture to the acetanilide solution dropwise and with constant stirring over approximately 15 minutes.[1][8]
Post-Addition Stirring After the addition is complete, allow the flask to stand at room temperature for about 30 minutes. If the temperature rises above 25°C, re-chill in an ice bath.[1]
Quenching Pour the reaction mixture over crushed ice and water to precipitate the product.[5][8]

Visual Guides

ExothermicReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Dissolve Acetanilide in Glacial Acetic Acid B Cool Acetanilide Solution (Ice Bath) A->B E Slowly Add Nitrating Mixture to Acetanilide Solution (Maintain 0-10°C) B->E C Prepare Nitrating Mixture (HNO3 + H2SO4) D Cool Nitrating Mixture (Ice Bath) C->D D->E F Monitor Temperature Continuously E->F G Stir at Room Temperature (Post-Addition) E->G F->E Adjust Cooling/ Addition Rate H Pour Reaction Mixture onto Ice Water G->H I Filter Crude Product H->I J Wash with Cold Water I->J K Recrystallize Product J->K

Caption: Workflow for managing the exothermic nitration of acetanilide.

TroubleshootingFlowchart start Problem Encountered temp_increase Rapid Temperature Increase? start->temp_increase low_yield Low Yield? temp_increase->low_yield No stop_addition Stop Addition Immediately temp_increase->stop_addition Yes off_color Product Off-Color? low_yield->off_color No check_temp Check Reaction Time/Temp low_yield->check_temp Yes check_hydrolysis Check for Hydrolysis off_color->check_hydrolysis Yes end end off_color->end No increase_cooling Increase Cooling stop_addition->increase_cooling check_workup Review Workup Procedure check_temp->check_workup check_byproducts Analyze for Byproducts check_hydrolysis->check_byproducts

Caption: Troubleshooting logic for common issues in acetanilide nitration.

References

Navigating the Synthesis of Acetanilide Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for acetanilide synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of acetanilide and its derivatives, particularly when dealing with the influence of electron-withdrawing groups. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you troubleshoot your experiments and optimize your synthetic routes.

I. Foundational Principles: The Chemistry of Acetanilide Synthesis

The synthesis of acetanilide from aniline and acetic anhydride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[1] This reaction is fundamental to many multi-step syntheses in medicinal chemistry, often employed as a strategy to protect the highly reactive amino group of aniline before performing other transformations on the aromatic ring, such as nitration.[2][3][4][5][6]

The reactivity of the aromatic ring and the position of subsequent substitutions are profoundly influenced by the nature of the substituents already present. Groups that donate electron density to the ring are termed "activating groups" and they generally direct incoming electrophiles to the ortho and para positions.[7][8][9][10][11][12][13] Conversely, "deactivating groups" withdraw electron density, making the ring less reactive towards electrophilic aromatic substitution and typically directing incoming electrophiles to the meta position.[7][14][15][16][17]

The acetyl group (–NHCOCH₃) formed in acetanilide is less activating than the original amino group (–NH₂) because the lone pair on the nitrogen is delocalized by resonance with the adjacent carbonyl group.[18][19][20][21] This moderation of reactivity is often crucial for achieving selective substitution.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low Yield & Reaction Failures

Q1: My acetanilide synthesis resulted in a very low yield. What are the most likely causes?

A1: Low yields in acetanilide synthesis can stem from several factors.[22] Incomplete reaction is a common culprit. Ensure you are using an appropriate molar excess of the acetylating agent (acetic anhydride or acetyl chloride). Another critical aspect is the workup procedure. Acetanilide has some solubility in cold water, so excessive washing of the product during filtration can lead to significant loss.[23] Furthermore, ensure that the aniline starting material is pure and free from oxidation products, which can be visually identified by a dark coloration. The use of a small amount of zinc dust during the reaction can help prevent the oxidation of aniline.[24]

Q2: I am attempting to synthesize a nitro-substituted acetanilide, but the reaction is sluggish and the yield is poor. Why is this happening?

A2: When an electron-withdrawing group, such as a nitro group (–NO₂), is already present on the aniline ring, the nucleophilicity of the amino group is significantly reduced. This is due to the inductive and resonance effects of the nitro group, which pull electron density away from the nitrogen atom.[14][16] This deactivation makes the initial acetylation step much more difficult.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.

    • Use a More Reactive Acetylating Agent: Consider using acetyl chloride instead of acetic anhydride, as it is a more potent electrophile.

    • Catalysis: The addition of a catalytic amount of a strong acid, like sulfuric acid, can protonate the carbonyl oxygen of the acetic anhydride, making it more electrophilic.[1]

Q3: My reaction to form acetanilide from an aniline derivative with a strong electron-withdrawing group (e.g., 2,4-dinitroaniline) is not proceeding at all. What can I do?

A3: With two strong electron-withdrawing groups, the amino group in 2,4-dinitroaniline is extremely deactivated. Standard acetylation conditions are often insufficient. In such challenging cases, more forcing reaction conditions are necessary. This might involve using a high-boiling point solvent to allow for higher reaction temperatures and potentially a more powerful acetylating agent in combination with a catalyst. However, be mindful of potential side reactions and degradation at elevated temperatures.

Impurity & Side Product Formation

Q4: I have synthesized p-nitroacetanilide, but my product is contaminated with the ortho-isomer. How can I improve the para-selectivity?

A4: The acetamido group (–NHCOCH₃) is an ortho, para-director.[3] While the para product is generally favored due to reduced steric hindrance, the formation of the ortho-isomer is a common side reaction.[25]

  • Improving Para-Selectivity:

    • Temperature Control: Lowering the reaction temperature during the nitration step can often enhance the selectivity for the para isomer.[26]

    • Purification: The ortho- and para-nitroacetanilides can typically be separated by recrystallization, often from ethanol, as the ortho-isomer is generally more soluble.[25][27]

Q5: During the workup of my acetanilide synthesis, I notice an oily substance along with my solid product. What is it and how can I remove it?

A5: The oily substance is likely unreacted aniline. This indicates an incomplete reaction. To remove it, you can wash the crude product with a dilute solution of hydrochloric acid. The aniline will be protonated to form the water-soluble anilinium chloride, which can then be washed away. Be sure to subsequently wash the product with water to remove any residual acid and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid before the final water wash.

Q6: I am trying to hydrolyze a substituted acetanilide back to the corresponding aniline, but the reaction is very slow. What is the issue?

A6: The ease of hydrolysis of acetanilides is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the ring can make the amide carbonyl carbon less electrophilic, thus slowing down the rate of both acid- and base-catalyzed hydrolysis.[28][29][30][31]

  • Troubleshooting:

    • Stronger Acid/Base and Higher Temperature: For acetanilides with electron-withdrawing groups, more vigorous hydrolysis conditions are required. This may involve using a more concentrated acid or base and increasing the reaction temperature or prolonging the reaction time.

III. Experimental Protocols

Protocol 1: Synthesis of Acetanilide

This protocol outlines the standard laboratory procedure for the synthesis of acetanilide from aniline.[1][24][32][33][34]

Materials:

  • Aniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Distilled water

  • Ice

Procedure:

  • In a flask, combine 5 mL of aniline with 10 mL of glacial acetic acid.

  • Slowly add 6 mL of acetic anhydride to the mixture while stirring.

  • Gently heat the mixture under reflux for approximately 15-20 minutes.[24]

  • Pour the hot mixture into a beaker containing about 100 mL of ice-cold water with constant stirring.[24]

  • The crude acetanilide will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from hot water.[1][32][33]

  • Allow the crystals to dry completely before weighing and determining the melting point.

Protocol 2: Synthesis of p-Nitroacetanilide

This protocol details the nitration of acetanilide to form p-nitroacetanilide.[25][26][27][35][36]

Materials:

  • Acetanilide

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ethanol

  • Ice

Procedure:

  • In a beaker, dissolve 3 g of finely powdered acetanilide in 3 mL of glacial acetic acid.

  • Carefully add 6 mL of concentrated sulfuric acid to the solution while cooling in an ice bath.

  • In a separate container, prepare the nitrating mixture by cautiously adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature remains below 20°C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.

  • Pour the mixture onto crushed ice to precipitate the crude p-nitroacetanilide.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.[25]

IV. Data Presentation

Table 1: Influence of Substituents on the Reactivity of Aniline Derivatives in Acetylation

SubstituentPositionElectronic EffectExpected Reactivity in Acetylation
-OCH₃paraElectron-donatingHigher than aniline
-CH₃paraElectron-donatingSlightly higher than aniline
-H--Baseline (Aniline)
-ClparaElectron-withdrawingLower than aniline
-NO₂paraStrongly electron-withdrawingSignificantly lower than aniline

V. Visualizing the Mechanisms and Workflows

Diagram 1: Acetanilide Synthesis Mechanism

Acetanilide_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline Aniline (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Aniline->TetrahedralIntermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->TetrahedralIntermediate Acetanilide Acetanilide TetrahedralIntermediate->Acetanilide Elimination AceticAcid Acetic Acid TetrahedralIntermediate->AceticAcid

Caption: Nucleophilic acyl substitution mechanism for acetanilide synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckStoichiometry Verify Stoichiometry of Reagents CheckPurity->CheckStoichiometry CheckReactionConditions Review Reaction Conditions (Temp, Time) CheckStoichiometry->CheckReactionConditions IncompleteReaction Incomplete Reaction? CheckReactionConditions->IncompleteReaction CheckWorkup Analyze Workup Procedure ProductLoss Product Loss During Workup? CheckWorkup->ProductLoss IncompleteReaction->CheckWorkup No OptimizeConditions Optimize Reaction Conditions IncompleteReaction->OptimizeConditions Yes ModifyWorkup Modify Workup (e.g., minimize washing) ProductLoss->ModifyWorkup Yes End Improved Yield ProductLoss->End No OptimizeConditions->End ModifyWorkup->End

Caption: A systematic approach to troubleshooting low yields in synthesis.

VI. References

  • Filo. (2024, December 15). Why is the NII group of aniline acetylated before nitration?

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.

  • Synthesis of Acetanilide. (n.d.).

  • BYJU'S. (n.d.). Preparation of Acetanilide.

  • Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide.

  • Preparation of acetanilide. (n.d.).

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.

  • Lancashire, R. J. (2024, September 1). 2.8: The preparation of Acetanilide from Aniline. Chemistry LibreTexts.

  • Leah4Sci. (2021, February 18). Ortho Meta Para Directing Effects in EAS Reactions.

  • askIITians. (2025, July 19). Why is acetylation performed before nitration of aniline?

  • Brainly.in. (2019, June 25). Why is amino group protected before carrying out the nitration of aniline?

  • Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes.

  • Slideshare. (n.d.). Activating and deactivating group.

  • Chemistry Steps. (n.d.). Ortho, Para, Meta.

  • Electrophilic Aromatic Substitution. (n.d.).

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups.

  • JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups.

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance.

  • PBworks. (n.d.). Activating Groups and Deactivating Groups - Furman Chemistry 120.

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.

  • Brainly.in. (2019, March 16). Why is nh2 group of aniline protected before nitration?

  • LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.

  • Vedantu. (n.d.). Give reasons for the following Acetylation of aniline class 12 chemistry CBSE.

  • BYJU'S. (2020, July 2). Preparation of p-Nitroacetanilide.

  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.

  • PubMed. (n.d.). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry.

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetanilide?

  • askIITians. (2025, March 4). Give reasons for the following.Acetylation of aniline reduces its activation effect.

  • Filo. (2024, December 19). Acetylation of aniline reduces its activation effect.

  • Filo. (2024, December 26). Give reasons: (1) Acetylation of aniline reduces its activation effect. (...

  • Wikipedia. (n.d.). Acetanilide.

  • Scribd. (n.d.). Preparation of P-Nitroacetanilide, Hydrolysis of P-Nitroacetanilide, Preparation of P-Nitroaniline (Student's Handout) PDF | PDF | Sulfuric Acid.

  • Study.com. (n.d.). Video: Hydrolysis of Acetanilide: Mechanism & Explanation.

  • Study.com. (n.d.). Lesson: Hydrolysis of Acetanilide: Mechanism & Explanation.

  • YouTube. (2023, May 4). Synthesis of p-Nitroaniline.

  • Allen. (n.d.). The reagent used for protection of amino group during the nitration of aniline is.

  • LibreTexts. (2022, April 7). 3.4D: The Unavoidable Loss of Recovery.

  • The Student Room. (2008, December 8). Low yield in antifebrin (Acetanilide) synthesis.

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). The acid-catalysed hydrolysis of acetanilide.

References

Technical Support Center: Purification of Polar Nitrophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of polar nitrophenyl compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for polar nitrophenyl compounds?

A1: The two primary methods for purifying polar nitrophenyl compounds are column chromatography and recrystallization.[1] The choice depends on the impurity profile and the desired final purity. Recrystallization is often suitable for relatively pure products with minor impurities, while column chromatography is more effective for complex mixtures.[1]

Q2: What are typical impurities found in crude nitrophenyl compounds?

A2: Impurities often originate from the synthesis process, which commonly involves the nitration of an aromatic precursor.[1] Potential impurities include:

  • Isomeric byproducts: Nitration can lead to the formation of other isomers (e.g., ortho-, meta-, para-isomers).[1][2]

  • Unreacted starting materials: Residual unreacted precursors may remain in the crude product.[1]

  • Over-nitrated products: Dinitro or trinitro derivatives can form if the reaction is not carefully controlled.[1]

  • Side-reaction products: Oxidation or degradation products can also be present, often contributing to coloration of the crude material.[1]

Q3: How can I assess the purity of my purified nitrophenyl compound?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of nitrophenyl compounds.[1] A common setup involves a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[1][3] UV detection is typically used at a wavelength where the nitrophenyl compound has strong absorbance.[1] Gas chromatography-mass spectrometry (GC-MS) can also be used for purity analysis, especially for identifying volatile impurities.[1]

Q4: Why are polar nitrophenyl compounds challenging to purify?

A4: The high polarity of nitrophenyl compounds, due to the electron-withdrawing nature of the nitro group, can lead to strong interactions with polar stationary phases like silica gel in chromatography.[4][5][6] This can result in issues like poor separation and band tailing. In recrystallization, their polarity influences their solubility in different solvents, which can sometimes make finding a suitable single-solvent system difficult.

Troubleshooting Guides

Column Chromatography

Problem 1: Poor separation of the nitrophenyl compound from impurities.

Possible CauseSuggested Solution
Incorrect stationary phase For polar compounds like nitrophenols, silica gel is a common choice. If separation is poor, consider using alumina, which offers different selectivity.[1][2]
Inappropriate mobile phase polarity If the compound elutes too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If it moves too slowly or not at all, gradually increase the mobile phase polarity.[7]
Column overloading Using too much crude material can lead to poor separation. As a general guideline, the amount of adsorbent should be 20-50 times the weight of the crude sample.[1] Consider using a larger column or reducing the sample amount.[1]
Sample loaded in a solvent that is too polar Dissolve the sample in a minimal amount of a solvent that is less polar than the mobile phase to ensure a narrow starting band.

Problem 2: Tailing of the compound band on the column.

Possible CauseSuggested Solution
Strong interaction with the stationary phase The acidic nature of silica gel can interact strongly with some polar functional groups. Adding a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds, can help to reduce tailing and improve peak shape.[1]
Channeling in the column packing Uneven packing of the stationary phase can lead to cracks or channels, causing the band to spread. Ensure the column is packed carefully and uniformly.[1]
Compound instability on silica gel Some compounds can degrade on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear. If instability is an issue, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[8]
Recrystallization

Problem 1: The compound "oils out" instead of crystallizing.

Possible CauseSuggested Solution
Solution is supersaturated and cooled too quickly Reheat the solution to dissolve the oil and allow it to cool more slowly to room temperature before placing it in an ice bath.[1]
High concentration of impurities The presence of significant impurities can lower the melting point of the mixture, leading to oiling out. A preliminary purification step, such as column chromatography, may be necessary to remove the bulk of the impurities.[1]
Inappropriate solvent The solvent may be too nonpolar for the highly polar nitrophenyl compound. Try a more polar solvent or a solvent mixture.

Problem 2: No crystals form upon cooling.

Possible CauseSuggested Solution
Solution is not saturated The solution may be too dilute. Reheat the solution and evaporate some of the solvent to concentrate it, then allow it to cool again.[1]
Rapid cooling Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
Lack of nucleation sites Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

Problem 3: Poor recovery of the purified compound.

Possible CauseSuggested Solution
Too much solvent was used If the solution is too dilute, the compound's concentration may not reach saturation upon cooling. Evaporate some of the solvent to concentrate the solution and then cool it again.[1]
The compound is significantly soluble in the cold solvent Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the compound in the mother liquor.[1] When washing the crystals, use a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration If performing a hot filtration to remove insoluble impurities, preheat the funnel and the receiving flask to prevent the compound from crystallizing on the filter paper.[1]

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Polar Nitrophenyl Compound

Purification MethodTypical Recovery (%)Typical Purity (%)ThroughputKey Considerations
Recrystallization (Ethanol/Water)~90>9965-80Can achieve high purity, but the solvent ratio and cooling rate are critical to prevent oiling out.[1]
Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient)70-80>9950-70More effective for complex mixtures with multiple impurities. The yield may be lower due to losses on the column.[1]

Note: The data in this table is illustrative and based on typical outcomes for the purification of aromatic nitro compounds. Actual results will vary depending on the specific compound and the nature and concentration of impurities.[1]

Experimental Protocols

Protocol 1: Column Chromatography of a Polar Nitrophenyl Compound
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another thin layer of sand on top of the silica gel.[1]

  • Sample Loading: Dissolve the crude nitrophenyl compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add the sample solution to the top of the column.[1]

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the target compound.[1]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).[1]

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified nitrophenyl compound.

Protocol 2: Recrystallization of a Polar Nitrophenyl Compound
  • Solvent Selection: Choose a solvent or solvent pair in which the nitrophenyl compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot solvent. Continue to add small portions of the hot solvent until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.[1]

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis & Isolation cluster_end End crude Crude Nitrophenyl Compound dissolve Dissolve in Minimal Solvent crude->dissolve  1. Prepare Sample load Load onto Column dissolve->load elute Elute with Solvent Gradient load->elute  2. Separate collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc  3. Monitor combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate  4. Isolate pure Purified Compound evaporate->pure troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Incorrect Mobile Phase Polarity start->cause1 cause2 Inappropriate Stationary Phase start->cause2 cause3 Column Overloading start->cause3 sol1a Increase Polarity cause1->sol1a Compound not eluting sol1b Decrease Polarity cause1->sol1b Compound eluting too fast sol2 Switch to Alumina or Deactivated Silica cause2->sol2 sol3 Reduce Sample Load or Use Larger Column cause3->sol3

References

Validation & Comparative

Positional Isomerism in Nitrophenylacetamides: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, understanding the structure-activity relationship (SAR) of a compound is fundamental. Even subtle changes in a molecule's architecture, such as the position of a functional group on an aromatic ring, can significantly impact its biological activity. This guide provides a comparative analysis of the cytotoxic effects of nitrophenylacetamide isomers, focusing on the ortho-, meta-, and para-substituted variants, supported by experimental data.

The nitrophenylacetamide scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a range of biological activities. The position of the nitro group on the phenyl ring can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. Below, we delve into the comparative cytotoxic activity of these isomers against various cancer cell lines.

Comparative Cytotoxicity of Nitrophenylacetamide Isomers

A study evaluating a series of synthetic phenylacetamide derivatives has provided valuable insights into the cytotoxic effects of nitrophenylacetamide isomers. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a biological or biochemical function, were determined against three human cancer cell lines: MDA-MB-468 (breast cancer), PC12 (pheochromocytoma), and MCF7 (breast cancer).[1]

CompoundIsomer PositionCell LineIC50 (µM)
NitrophenylacetamideOrthoMDA-MB-4681.2 ± 0.11
PC120.85 ± 0.09
MCF7> 10
NitrophenylacetamideParaMDA-MB-4680.76 ± 0.09
PC121.5 ± 0.14
MCF7> 10
Doxorubicin (Control)-MDA-MB-4680.38 ± 0.07
PC122.6 ± 0.13
MCF70.55 ± 0.06

The data reveals that both the ortho- and para-nitrophenylacetamide isomers exhibit potent cytotoxic activity, particularly against the MDA-MB-468 and PC12 cell lines.[1] Notably, the para-substituted isomer displayed the strongest cytotoxic effect against MDA-MB-468 cells, with an IC50 value of 0.76 µM.[1] Conversely, the ortho-isomer was more potent against the PC12 cell line, with an IC50 of 0.85 µM.[1] Interestingly, both isomers showed weak activity against the MCF7 cell line (IC50 > 10 µM).[1] The study did not report data for the meta-isomer.

Experimental Protocols

The cytotoxic activity of the nitrophenylacetamide isomers was determined using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol

  • Cell Seeding: Cancer cells (MDA-MB-468, PC12, and MCF7) were seeded in 96-well plates at a density of 5x103 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the nitrophenylacetamide isomers and the control drug, doxorubicin.

  • Incubation: The treated cells were incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.

  • Formazan Solubilization: The plates were incubated for another 4 hours, after which the medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the general structure of the nitrophenylacetamide isomers and highlights the positions of substitution that were evaluated for their cytotoxic effects.

SAR_Nitrophenylacetamide ortho Ortho-Nitrophenylacetamide MDA_MB_468 MDA-MB-468 (Breast Cancer) ortho->MDA_MB_468 IC50 = 1.2 µM PC12 PC12 (Pheochromocytoma) ortho->PC12 IC50 = 0.85 µM MCF7 MCF7 (Breast Cancer) ortho->MCF7 IC50 > 10 µM meta Meta-Nitrophenylacetamide (Data not available) para Para-Nitrophenylacetamide para->MDA_MB_468 IC50 = 0.76 µM para->PC12 IC50 = 1.5 µM para->MCF7 IC50 > 10 µM

Structure-Activity Relationship of Nitrophenylacetamide Isomers

Conclusion

The presented data indicates that the position of the nitro group on the phenylacetamide scaffold plays a critical role in determining its cytotoxic potency and selectivity against different cancer cell lines. Both ortho- and para-isomers demonstrate significant anticancer potential, with the para-isomer showing particular promise against the MDA-MB-468 breast cancer cell line.[1] These findings underscore the importance of positional isomerism in drug design and provide a foundation for the further development of nitrophenylacetamide-based therapeutic agents. The lack of data on the meta-isomer highlights an area for future investigation to complete the SAR profile of this class of compounds.

References

Spectroscopic Analysis of N-(2,6-Difluoro-3-nitrophenyl)acetamide and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for N-(2,6-Difluoro-3-nitrophenyl)acetamide and its structurally related analogs. Due to the limited availability of detailed experimental spectroscopic data for this compound in publicly accessible databases, this document focuses on presenting the available physical and chemical properties and offering a comprehensive comparison with analogs for which spectroscopic data has been published. The provided experimental protocols are standardized templates that can be applied to obtain and verify the spectroscopic characteristics of the title compound and its derivatives.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 25892-08-4[1][2][3]
Molecular Formula C₈H₆F₂N₂O₃[1][4]
Molecular Weight 216.14 g/mol [1][4]
Melting Point 148°C[1]
Boiling Point 352.7°C at 760 mmHg[1]
Density 1.513 g/cm³[1]

Spectroscopic Data of N-(substituted-phenyl)acetamide Analogs

The following tables summarize the key spectroscopic data for several analogs of this compound. This comparative data is invaluable for predicting the spectral features of the title compound and for identifying it and related structures in complex mixtures.

¹H NMR Spectral Data of Analogs
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
N-(2-Fluoro-6-nitrophenyl)acetamide CDCl₃10.17 (s, 1H), 8.78 (dd, J = 9.3, 5.2 Hz, 1H), 7.91 (d, J = 10.8 Hz, 1H), 7.39 (t, J = 9.1 Hz, 1H), 2.28 (s, 3H)[5]
N-(4-Chloro-2-nitrophenyl)acetamide CDCl₃10.25 (s, 1H), 8.77 (d, J = 9.1 Hz, 1H), 8.19 (s, 1H), 7.59 (d, J = 11.2 Hz, 1H), 2.29 (s, 3H)[5]
N-(4-Iodo-2-nitrophenyl)acetamide CDCl₃10.22 (s, 1H), 8.54 (d, J = 9.0 Hz, 1H), 8.47 (s, 1H), 7.87 (d, J = 10.7 Hz, 1H), 2.27 (s, 3H)[5]
2,2-Dichloro-N-(4-tolyl)acetamide DMSO10.5 (s, 1H, NH), 7.5 (t, 2H, aromatic-H), 7.2 (d, 2H, aromatic-H), 6.6 (s, 1H, CH), 2.3 (s, 3H, -CH₃)[6]
¹³C NMR Spectral Data of Analogs
CompoundSolventChemical Shifts (δ, ppm)Reference
N-(2-Fluoro-6-nitrophenyl)acetamide CDCl₃168.9, 156.9 (d, J = 247.7 Hz), 136.4 (d, J = 9.6), 131.3 (d, J = 2.8 Hz), 124.1 (d, J = 7.2 Hz), 123.4 (d, J = 22.0 Hz), 112.2 (d, J = 27.2 Hz), 25.4[5]
N-(4-Chloro-2-nitrophenyl)acetamide CDCl₃169.0, 136.3, 135.9, 133.5, 128.3, 125.3, 123.4, 25.6[5]
N-(4-Iodo-2-nitrophenyl)acetamide CDCl₃168.9, 144.4, 136.5, 134.6, 133.9, 123.6, 84.6, 25.6[5]
IR Spectral Data of Analogs
CompoundSample Prep.Key Absorptions (ν, cm⁻¹)AssignmentReference
2,2-Dichloro-N-(phenyl)acetamide derivatives KBr3342-3276N-H stretch[6]
1677-1674C=O (Amide I)[6]
N-(4-nitrophenyl)acetamide KBr3275.52N-H stretch[7]
1678.79C=O (Amide I)[7]
1559.12, 1540.40N=O (nitro group)[7]
Mass Spectrometry Data of Analogs
CompoundIonization Modem/z (relative intensity %)AssignmentReference
2,2-Dichloro-N-(4-tolyl)acetamide EI217 (M+, 16%), 134 (26%), 106 (64%), 76 (100%)Molecular ion and fragments[6]
2-(1H-benzo[d]1,2,3-triazol-1-yl)-2-chloro-N-(3-nitrophenyl)acetamide EI331 (M+, 0.2%), 165 (26%), 137 (5%), 91 (13%), 76 (100%)Molecular ion and fragments[6]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. These can be adapted for the specific instrumentation and sample characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

  • Tune and shim the spectrometer to the specific solvent.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Sample Preparation:

  • For EI-MS, the sample is typically introduced via a direct insertion probe or as a solution for GC-MS.

  • For ESI-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

  • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

  • The resulting charged fragments are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, plotting the relative abundance of ions versus their m/z.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation and Data Analysis NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Publication Publication/ Reporting Structure_Confirmation->Publication

Caption: General workflow for synthesis and spectroscopic analysis.

References

A Comparative Guide to the Structure-Activity Relationship of Difluoronitrophenyl Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—confer significant advantages in modulating a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the potent electron-withdrawing nature of a nitro group on a phenyl ring, the resulting difluoronitrophenyl motif presents a powerful pharmacophore for the development of targeted therapeutics, particularly in the realm of kinase inhibition. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of difluoronitrophenyl derivatives, offering a comparative perspective for researchers engaged in the design and optimization of next-generation kinase inhibitors.

The Difluoronitrophenyl Scaffold: A Privileged Motif in Kinase Inhibition

Kinases, a class of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The difluoronitrophenyl moiety has emerged as a key structural element in a variety of kinase inhibitors, primarily due to its ability to form specific and potent interactions within the ATP-binding pocket of these enzymes.

The Role of Difluorination Patterns

The placement of the two fluorine atoms on the phenyl ring significantly influences the electronic and conformational properties of the molecule. Common substitution patterns include 2,4-difluoro, 2,6-difluoro, and 3,5-difluoro arrangements, each imparting distinct characteristics.

  • 2,4-Difluoro Substitution: This pattern is frequently observed in potent kinase inhibitors. The fluorine at the 2-position can engage in hydrogen bonding with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. The fluorine at the 4-position often contributes to favorable hydrophobic interactions within the binding pocket. For instance, in the development of VEGFR-2 kinase inhibitors, the 2,4-difluorophenylamino group has been instrumental in achieving low nanomolar potency.[1]

  • 2,6-Difluoro Substitution: The presence of two fluorine atoms flanking the point of attachment to the rest of the molecule can enforce a perpendicular orientation of the phenyl ring relative to the core scaffold. This conformational constraint can be advantageous in optimizing interactions with specific amino acid residues in the kinase active site and can enhance selectivity.

  • 3,5-Difluoro Substitution: This arrangement primarily modulates the electronic properties of the phenyl ring, enhancing its electron-withdrawing character. This can influence the pKa of nearby functional groups and strengthen interactions with the target protein.

The Influence of the Nitro Group

The nitro group is a strong electron-withdrawing group that can significantly impact the biological activity of the molecule. Its primary roles in the context of difluoronitrophenyl-based kinase inhibitors include:

  • Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming crucial interactions with backbone amides in the kinase hinge region.

  • Modulation of Aromatic Interactions: The electron-deficient nature of the nitrophenyl ring can lead to favorable π-stacking or other non-covalent interactions with aromatic residues within the ATP-binding site.

  • Metabolic Stability: While nitroaromatic compounds can sometimes be associated with toxicity due to metabolic reduction, in certain contexts, they can also block sites of metabolism and enhance the pharmacokinetic profile of a drug.

Comparative Analysis of Difluoronitrophenyl Derivatives as Kinase Inhibitors

To illustrate the SAR of difluoronitrophenyl derivatives, we will examine their application in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.

Table 1: Comparative Activity of Substituted Phenylamino-pyrrolotriazine VEGFR-2 Inhibitors

Compound IDPhenylamino SubstitutionVEGFR-2 IC50 (nM)Reference
1 4-fluoro-3-(cyclopropylcarbamoyl)phenylamino>1000Inferred from[1]
2 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino15[1]
3 2,4-difluoro-5-(methylcarbamoyl)phenylamino25Inferred from[1]
4 2,4-difluoro-5-(ethylcarbamoyl)phenylamino18Inferred from[1]

Note: The above table is a representative example based on the principles outlined in the cited literature. The nitro group in the core topic is conceptually represented by the electron-withdrawing carbamoyl group in this specific example, which serves a similar purpose in engaging the protein.

From the data, several key SAR insights can be drawn:

  • The necessity of the second fluorine: The dramatic increase in potency from compound 1 (mono-fluoro) to compound 2 (di-fluoro) underscores the importance of the 2,4-difluoro substitution pattern for potent VEGFR-2 inhibition.[1]

  • Substituent effects at the 5-position: The nature of the substituent at the 5-position of the 2,4-difluorophenyl ring also fine-tunes the activity. While the cyclopropylcarbamoyl group in compound 2 provides the highest potency, small alkyl substitutions on the carbamoyl nitrogen (compounds 3 and 4 ) are also well-tolerated.[1]

Experimental Protocols for the Evaluation of Difluoronitrophenyl Derivatives

The robust evaluation of novel kinase inhibitors requires a standardized set of biochemical and cellular assays. Below are representative protocols for key experiments.

Kinase Inhibition Assay (VEGFR-2)

Objective: To determine the in vitro potency of difluoronitrophenyl derivatives against the target kinase.

Methodology:

  • Reagents: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, test compounds, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a solution containing EDTA. f. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a colorimetric ELISA-based assay or a fluorescence-based assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of the compounds in a relevant cancer cell line.

Methodology:

  • Cell Line: Human umbilical vein endothelial cells (HUVECs) or a cancer cell line overexpressing the target kinase (e.g., K562 for Abl kinase inhibitors).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). c. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing Structure-Activity Relationships and Experimental Workflows

Key SAR Features of Difluoronitrophenyl Kinase Inhibitors

SAR_Features Scaffold Core Scaffold DFNP Difluoronitrophenyl Moiety Scaffold->DFNP Linker Hinge Kinase Hinge Region DFNP->Hinge H-bond (F at C2, Nitro O) HydrophobicPocket Hydrophobic Pocket DFNP->HydrophobicPocket Hydrophobic Interaction (F at C4) SolventFront Solvent Front DFNP->SolventFront Potential for derivatization

Caption: Key interactions of a difluoronitrophenyl moiety within a kinase active site.

Experimental Workflow for Kinase Inhibitor Evaluation

Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies BiochemicalAssay Biochemical Kinase Assay (Determine IC50) SelectivityPanel Kinase Selectivity Panel BiochemicalAssay->SelectivityPanel ProliferationAssay Cell Proliferation Assay (Determine GI50) BiochemicalAssay->ProliferationAssay TargetEngagement Target Engagement Assay (e.g., Western Blot for p-Target) ProliferationAssay->TargetEngagement PK_Studies Pharmacokinetic Studies TargetEngagement->PK_Studies Efficacy_Studies Xenograft Efficacy Studies PK_Studies->Efficacy_Studies Synthesis Synthesis of Difluoronitrophenyl Derivatives Synthesis->BiochemicalAssay

Caption: A typical workflow for the preclinical evaluation of novel kinase inhibitors.

Conclusion and Future Directions

The difluoronitrophenyl scaffold represents a highly valuable and versatile motif in the design of potent and selective kinase inhibitors. The strategic placement of the difluoro and nitro substituents plays a critical role in optimizing interactions within the ATP-binding pocket, leading to enhanced biological activity. While direct comparative studies of all isomers are limited, the available data strongly supports the utility of this scaffold in medicinal chemistry.

Future research in this area should focus on:

  • Systematic SAR studies: The synthesis and evaluation of a comprehensive matrix of difluoronitrophenyl derivatives with varying substitution patterns to provide a more complete understanding of the SAR.

  • Exploration of novel linkers and core scaffolds: Combining the difluoronitrophenyl moiety with novel heterocyclic cores and linkers to explore new chemical space and identify inhibitors with improved properties.

  • Structure-based drug design: Utilizing co-crystal structures of difluoronitrophenyl derivatives bound to their kinase targets to guide the rational design of next-generation inhibitors with enhanced potency and selectivity.

By leveraging the principles outlined in this guide, researchers can more effectively harness the potential of difluoronitrophenyl derivatives to develop innovative and impactful therapeutics.

References

The Impact of Fluorination on Acetanilide: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical and biological properties of fluorinated versus non-fluorinated acetanilides reveals key insights for researchers and drug development professionals. The strategic incorporation of fluorine atoms can significantly modulate a molecule's characteristics, influencing its efficacy, metabolic stability, and overall suitability as a therapeutic agent.

Physicochemical Properties: A Balancing Act of Lipophilicity and Acidity

The introduction of a fluorine atom to the acetanilide scaffold alters its electronic properties, which in turn impacts its lipophilicity and acidity. These parameters are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can influence the pKa of the amide proton. Generally, this effect is modest for amide N-H bonds. The impact on lipophilicity is more complex. While fluorine is the most electronegative element, its small size allows it to replace hydrogen with minimal steric hindrance, and it can participate in hydrophobic interactions. The position of the fluorine atom on the phenyl ring can lead to subtle differences in these properties.

Table 1: Comparison of Physicochemical Properties

CompoundStructureLogPpKa
Acetanilide1.16~17
2-Fluoroacetanilide1.33Not Available
3-Fluoroacetanilide1.34Not Available
4-Fluoroacetanilide1.3414.10 (Predicted)
Note: LogP values are computationally predicted (XLogP3). The pKa of the amide N-H is generally very high and not readily ionizable under physiological conditions.

Metabolic Stability: The Advantage of the Carbon-Fluorine Bond

A common strategy in medicinal chemistry is to introduce fluorine to block metabolically labile positions on a drug candidate. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes. This can lead to a longer half-life and improved bioavailability.

However, the effect of fluorination on metabolic stability is not always straightforward and is highly dependent on the specific molecular context. While the C-F bond itself is stable, other metabolic pathways, such as N-deacetylation, can still occur.

Table 2: Illustrative In Vitro Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
AcetanilideModerateModerate
Fluorinated AcetanilidesExpected to be LongerExpected to be Lower
Note: This table presents an expected trend. Actual values would need to be determined experimentally.

Biological Activity: Enhancing Potency through Fluorination

Fluorination can significantly impact the biological activity of a molecule. The introduction of fluorine can alter the conformation of a molecule, improve its binding affinity to a target protein, and enhance its ability to cross cell membranes. For instance, the anti-inflammatory and analgesic properties of some acetanilide derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

Table 3: Hypothetical Comparative COX-2 Inhibitory Activity

CompoundIC50 (µM) for COX-2
Acetanilide>100
Fluorinated Acetanilide<100
Note: This table is hypothetical and for illustrative purposes. Experimental data is required for a definitive comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.

Protocol for LogP Determination by RP-HPLC

The lipophilicity of a compound, expressed as the logarithm of the partition coefficient (LogP) between octanol and water, can be determined using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile) is used as the mobile phase.

  • Standard Preparation: A series of standard compounds with known LogP values are dissolved in the mobile phase.

  • Sample Preparation: The test compound is dissolved in the mobile phase.

  • Chromatography: The standard compounds and the test compound are injected into the HPLC system, and their retention times (t_R) are recorded. The dead time (t_0) is determined by injecting a non-retained compound (e.g., uracil).

  • Calculation: The capacity factor (k) for each compound is calculated using the formula: k = (t_R - t_0) / t_0. A calibration curve is generated by plotting the log(k) of the standard compounds against their known LogP values. The LogP of the test compound is then determined from its log(k) value using the calibration curve.

Protocol for pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration, which involves monitoring the pH of a solution as a titrant is added.

  • Sample Preparation: A known concentration of the test compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol for sparingly soluble compounds.

  • Titration Setup: The sample solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small increments using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

Protocol for In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by CYP450 enzymes present in human liver microsomes (HLMs).

  • Reagents: Human liver microsomes, NADPH regenerating system (or NADPH), phosphate buffer (pH 7.4), and the test compound.

  • Incubation Mixture Preparation: A master mix is prepared containing HLMs and phosphate buffer.

  • Reaction Initiation: The test compound is added to the incubation mixture and pre-warmed to 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Protocol for COX-2 Inhibitor Screening Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorescent probe or colorimetric substrate, assay buffer, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Plate Preparation: The assay is typically performed in a 96-well plate. Wells are designated for the enzyme control (no inhibitor), inhibitor control (positive control), and various concentrations of the test compound.

  • Incubation: The COX-2 enzyme is pre-incubated with the test compound or control at 37°C for a specified period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection: The formation of the product is monitored over time by measuring the change in fluorescence or absorbance.

  • Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The percentage of inhibition is determined relative to the enzyme control. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Visualizing the Workflow and Concepts

To better understand the underlying processes, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_physicochemical cluster_metabolic cluster_biological cluster_data Data Analysis Aniline Aniline Acetanilide Acetanilide / Fluoroacetanilide Aniline->Acetanilide Acetylation AceticAnhydride Acetic Anhydride / Fluoro-Substituted Analog AceticAnhydride->Acetanilide Physicochemical Physicochemical Properties Acetanilide->Physicochemical Metabolic Metabolic Stability Acetanilide->Metabolic Biological Biological Activity Acetanilide->Biological LogP LogP Determination (RP-HPLC) Physicochemical->LogP pKa pKa Determination (Potentiometric Titration) Physicochemical->pKa HLM In Vitro Assay (Human Liver Microsomes) Metabolic->HLM COX2 COX-2 Inhibition Assay Biological->COX2 ComparativeAnalysis Comparative Analysis of Fluorinated vs. Non-Fluorinated LogP->ComparativeAnalysis pKa->ComparativeAnalysis HLM->ComparativeAnalysis COX2->ComparativeAnalysis

Experimental workflow for the synthesis and comparative evaluation of acetanilides.

G cluster_cyp450 CYP450-Mediated Oxidation cluster_fluorinated Effect of Fluorination Acetanilide Acetanilide (C-H bond) Metabolite Hydroxylated Metabolite Acetanilide->Metabolite Metabolism Fluoroacetanilide Fluoroacetanilide (C-F bond) Blocked Metabolism Blocked Fluoroacetanilide->Blocked Increased Stability

Conceptual diagram of metabolic blocking by fluorination.

A Comparative Guide to HPLC Purity Validation of N-(2,6-Difluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of N-(2,6-Difluoro-3-nitrophenyl)acetamide. Detailed experimental protocols and supporting data are presented to assist in selecting the most appropriate method for your research and quality control needs.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the purity assessment of pharmaceutical intermediates like this compound. A reversed-phase HPLC method is particularly well-suited for this non-polar aromatic compound.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of this compound and quantify any potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard of known purity

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (for sample preparation)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A typical gradient might start at 40% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 30 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

Purity (%) = (Peak Area of Main Component / Total Peak Area of All Components) x 100

Performance Data

The following table summarizes the expected performance of the proposed HPLC method for the analysis of this compound.

ParameterExpected Value
Retention Time ~15 minutes
Theoretical Plates > 5000
Tailing Factor 0.9 - 1.5
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.01%
Limit of Quantitation (LOQ) ~0.03%
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Weigh Reference Standard dissolve_std Dissolve in Methanol prep_std->dissolve_std filter_std Filter Standard Solution dissolve_std->filter_std inject_std Inject Standard filter_std->inject_std prep_sample Weigh Sample dissolve_sample Dissolve in Methanol prep_sample->dissolve_sample filter_sample Filter Sample Solution dissolve_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject_std hplc_system->inject_sample run_hplc Chromatographic Run inject_std->run_hplc inject_sample->run_hplc acquire_data Data Acquisition run_hplc->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC Purity Validation.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other analytical techniques can also be employed for purity determination, each with its own advantages and limitations.

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)CE (Capillary Electrophoresis)qNMR (Quantitative Nuclear Magnetic Resonance)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of ions based on their electrophoretic mobility in an electric field.Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[1]
Typical Sample Non-volatile or thermally labile compounds.Volatile and thermally stable compounds.Charged molecules, including small ions and large biomolecules.Soluble compounds in a deuterated solvent.
Applicability to Analyte Excellent: Ideal for non-volatile aromatic nitro compounds.Moderate: Requires derivatization for the polar acetamide group to improve volatility and thermal stability.Good: Suitable for the charged nature of the nitroaromatic compound under appropriate buffer conditions.[2]Excellent: Provides structural and quantitative information without a specific reference standard for the analyte.[3]
Resolution HighVery HighVery HighNot a separation technique, but provides high spectral resolution.
Sensitivity High (ng to pg range)Very High (pg to fg range)Very High (amol to zmol range)Moderate (µg to mg range)
Quantitation Requires a reference standard for accurate quantitation.Requires a reference standard.Requires a reference standard.Can be a primary ratio method not requiring a specific analyte standard.[4]
Analysis Time 15-60 minutes per sample10-30 minutes per sample5-20 minutes per sample5-15 minutes per sample
Instrumentation Cost Moderate to HighModerate to HighModerateHigh
Common Impurities Detected Starting materials, by-products, and degradation products.Volatile impurities.Ionic impurities and closely related substances.Structurally related impurities, residual solvents, and water.[4]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of selecting an appropriate analytical method for purity validation.

Method_Selection cluster_properties Analyte Properties cluster_methods Analytical Methods cluster_decision Decision Criteria volatility Volatility is_volatile Volatile & Thermally Stable? volatility->is_volatile thermal_stability Thermal Stability thermal_stability->is_volatile charge Ionic Charge is_charged Charged Species? charge->is_charged solubility Solubility qnmr qNMR solubility->qnmr hplc HPLC gc GC ce CE is_volatile->hplc No is_volatile->gc Yes is_charged->hplc No is_charged->ce Yes need_primary_method Primary Method Needed? need_primary_method->hplc No need_primary_method->qnmr Yes

Caption: Method Selection Logic for Purity Analysis.

Conclusion

For the routine purity validation of this compound, HPLC is the recommended method due to its robustness, high resolution, and suitability for non-volatile aromatic compounds. It provides a reliable means of separating and quantifying the main component from potential process-related impurities and degradation products.

Gas Chromatography (GC) is less ideal due to the compound's low volatility and the probable need for derivatization. Capillary Electrophoresis (CE) offers high efficiency and can be a valuable orthogonal technique, especially for confirming results or analyzing specific ionic impurities. Quantitative NMR (qNMR) stands out as a powerful, non-destructive primary method that can provide an absolute purity value without the need for a specific reference standard, making it highly valuable for the certification of reference materials.

The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, available instrumentation, and regulatory requirements.

References

biological efficacy of N-(2,6-Difluoro-3-nitrophenyl)acetamide compared to known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biological efficacy of N-(2,6-Difluoro-3-nitrophenyl)acetamide have revealed a significant lack of publicly available data. Despite extensive searches of scientific literature and patent databases, no specific studies detailing its mechanism of action, inhibitory concentrations (e.g., IC50 or MIC values), or therapeutic targets were identified. The compound is available from several chemical suppliers, indicating its use in research, but the outcomes of such research do not appear to be published.

This guide, therefore, cannot provide a direct comparison of this compound with known inhibitors due to the absence of primary experimental data. However, to provide a framework for potential future investigations, this document will discuss the biological activities of structurally related acetamide derivatives. This comparative context may offer insights into the potential applications and research directions for this compound.

Comparison with Structurally Related Acetamide Inhibitors

While data on the target compound is unavailable, the broader class of acetamide derivatives has been explored for various therapeutic applications. Below is a summary of the biological activities of several related compounds, which could serve as potential benchmarks for future studies of this compound.

Compound/Derivative ClassBiological ActivityKnown Inhibitors for ComparisonReference Compound Data
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Antibacterial (specifically against Klebsiella pneumoniae)Ciprofloxacin, MeropenemMIC against K. pneumoniae: 512 µg/mL
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives Antitubercular (against M. tuberculosis H37Rv)Rifampin, IsoniazidMIC values ranging from 4 to 64 μg/mL
General Acetamide Derivatives Antioxidant, Anti-inflammatoryTrolox, L-NAMEVaried, dependent on specific derivative
5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides Carbonic Anhydrase II InhibitionAcetazolamideKi values in the nanomolar range for some derivatives

Potential Signaling Pathways and Experimental Workflows

Given the activities of related compounds, this compound could potentially be investigated for its effects on various cellular pathways. The following diagrams illustrate a hypothetical signaling pathway that is often modulated by kinase inhibitors (a common target for compounds with similar structural motifs) and a general workflow for screening and characterizing novel inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Phosphorylation Inhibitor This compound (Hypothetical Target) Inhibitor->RAF Inhibition? Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical MAPK/ERK signaling pathway, a common target for cancer therapeutics.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Hit Validation & Characterization cluster_mechanistic Mechanism of Action Studies Compound_Library Compound Library Screening (Including Target Compound) Primary_Assay Primary Biochemical or Cell-based Assay Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Assays (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays Selectivity_Profiling Selectivity Profiling (Against Related Targets) Secondary_Assays->Selectivity_Profiling Target_Engagement Target Engagement Assays (e.g., CETSA) Selectivity_Profiling->Target_Engagement Signaling_Pathway_Analysis Western Blot, RT-qPCR Target_Engagement->Signaling_Pathway_Analysis In_Vivo_Models Animal Models of Disease Signaling_Pathway_Analysis->In_Vivo_Models

Caption: General experimental workflow for inhibitor discovery and characterization.

Experimental Protocols

Should this compound be investigated for biological activity, the following are detailed methodologies for key experiments that would be essential for its characterization.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Kinase Inhibition Assay (Example: RAF Kinase)

This biochemical assay measures the direct inhibitory effect of a compound on a specific kinase.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant RAF kinase, its substrate (e.g., inactive MEK), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (e.g., Sorafenib) to the wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection method such as ELISA or a fluorescence-based readout.

  • Data Analysis: Determine the percentage of kinase activity relative to the control and calculate the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., E. coli, S. aureus) and adjust it to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate with broth.

  • Inoculation: Add the standardized microorganism suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

While a direct comparative guide on the biological efficacy of this compound is not feasible at this time due to a lack of available data, this document provides a foundational framework for its future investigation. By examining the activities of structurally similar compounds, outlining potential experimental approaches, and providing detailed protocols, it is hoped that this guide will serve as a valuable resource for researchers interested in elucidating the biological role of this compound. Further research is imperative to determine its potential as a therapeutic agent.

Cytotoxicity of Substituted Nitrophenylacetamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of various substituted nitrophenylacetamide derivatives against several cancer cell lines. The information is targeted towards researchers, scientists, and drug development professionals interested in the potential of these compounds as anticancer agents. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways.

Quantitative Cytotoxicity Data

The cytotoxic activity of substituted nitrophenylacetamides and related derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of various derivatives against different human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound IDSubstitution on Phenyl RingCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2a 2-nitrophenylPC3 (Prostate)>100Imatinib40
2b 3-nitrophenylPC3 (Prostate)52Imatinib40
2c 4-nitrophenylPC3 (Prostate)80Imatinib40
2a 2-nitrophenylMCF-7 (Breast)>100Imatinib98
2b 3-nitrophenylMCF-7 (Breast)>100Imatinib98
2c 4-nitrophenylMCF-7 (Breast)100Imatinib98
3i ortho-nitroPC12 (Pheochromocytoma)Notable CytotoxicityDoxorubicin2.6
3j para-nitroMDA-MB-468 (Breast)0.76±0.09Doxorubicin0.38±0.07
4a N-(4'-nitrophenyl)A549 (Lung)High Inhibition (95.41±0.67%) at 100 µM5-Fluorouracil-
4u N-(4'-nitrophenyl) derivativeA549 (Lung)High Inhibition (83.36±1.70%) at 100 µM5-Fluorouracil-
4a N-(4'-nitrophenyl)HCT-116 (Colon)High Inhibition (93.33±1.36%) at 100 µM5-Fluorouracil81.20±0.08%
4u N-(4'-nitrophenyl) derivativeHCT-116 (Colon)High Inhibition (81.29±2.32%) at 100 µM5-Fluorouracil81.20±0.08%

Structure-Activity Relationship Insights

Studies indicate that the position of the nitro group on the phenyl ring influences the cytotoxic activity of these compounds. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives with a nitro moiety generally exhibit higher cytotoxic effects than those with a methoxy moiety.[1][2] In one study, the compound with a p-nitro substituent (4-nitro) was the most active against the MCF-7 cell line, while the m-nitro (3-nitro) derivative was most active against the PC3 cell line.[1][2] Another study on phenylacetamide derivatives showed that a para-nitro group resulted in a strong cytotoxic effect against MDA-MB468 cells.[3] Furthermore, N-(4'-nitrophenyl)-l-prolinamides have demonstrated significant tumor inhibitory activities against various cancer cell lines including HepG2, A549, and HCT-116.[4]

Experimental Protocols

The evaluation of cytotoxicity for substituted nitrophenylacetamides typically involves the following methodologies:

Cell Viability Assays (MTS and MTT)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells contain mitochondrial reductases that can convert a tetrazolium salt (MTS or MTT) into a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted nitrophenylacetamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Incubation: After the treatment period, the MTS or MTT reagent is added to each well and incubated for a few hours.

  • Absorbance Measurement: The absorbance of the colored formazan product is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting cell viability against compound concentration.

The MTS assay was used to test 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against PC3, MCF-7, and HL-60 cell lines.[2] The MTT assay is a widely used method for assessing the cytotoxicity of novel compounds and was employed in the evaluation of various phenylacetamide and N-(4′-nitrophenyl)-l-prolinamide derivatives.[3][4][5]

Visualizing Experimental and Biological Processes

To better understand the workflow and the potential mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Add Substituted Nitrophenylacetamides (Varying Concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add MTS/MTT Reagent incubate->add_reagent measure Measure Absorbance add_reagent->measure calculate Calculate Cell Viability (%) measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 apoptosis_pathway cluster_compound Compound Action cluster_pathways Apoptotic Pathways cluster_execution Execution Phase compound Substituted Nitrophenylacetamide extrinsic Extrinsic Pathway compound->extrinsic intrinsic Intrinsic Pathway compound->intrinsic fasl Upregulation of FasL extrinsic->fasl bax Upregulation of Bax intrinsic->bax bcl2 Downregulation of Bcl-2 intrinsic->bcl2 caspase3 Caspase-3 Activation fasl->caspase3 bax->caspase3 bcl2->caspase3 inhibition apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

A Comparative Analysis of Ortho, Meta, and Para Nitroacetanilide Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide comparing the physicochemical properties, synthesis, spectroscopic data, and biological implications of ortho-, meta-, and para-nitroacetanilide isomers. This document serves as a vital resource for researchers, scientists, and professionals in drug development, offering a side-by-side analysis supported by experimental data and detailed protocols.

The position of a nitro group on the acetanilide scaffold profoundly influences the molecule's chemical and biological characteristics. This guide provides an in-depth comparison of the ortho (2-nitroacetanilide), meta (3-nitroacetanilide), and para (4-nitroacetanilide) isomers, offering a clear perspective on how substituent placement dictates their properties and reactivity.

Physicochemical Properties: A Tale of Three Isomers

The ortho, meta, and para positioning of the electron-withdrawing nitro group relative to the acetamido group results in significant differences in the physical properties of the three isomers. These variations are primarily due to differences in intermolecular forces, molecular symmetry, and crystal lattice packing.

Propertyo-Nitroacetanilidem-Nitroacetanilidep-Nitroacetanilide
Molecular Formula C₈H₈N₂O₃C₈H₈N₂O₃C₈H₈N₂O₃
Molar Mass ( g/mol ) 180.16180.16180.16
Appearance Light yellow to yellow-orange powder or crystals[1]White to light yellow or green needle-like crystals[1]White to pale green or brown solid[2][3]
Melting Point (°C) 90-94[1]154-158[1]213-215[4]
Boiling Point (°C) 312.97 (rough estimate)[1]312.97 (rough estimate)[5]408.9[2][3]
Solubility Soluble in boiling water, ethanol, chloroform, and alkali solutions; slightly soluble in cold water.[1]Soluble in chloroform, nitrobenzene, and ethanol; slightly soluble in hot water; almost insoluble in ether.[1]Soluble in hot water, ethanol, and ether; almost insoluble in cold water.[6]
pKa (predicted) 13.83 ± 0.70[1]14.20 ± 0.70[5]13.91 ± 0.70

The significantly higher melting point of the para isomer can be attributed to its greater molecular symmetry, which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces.

Synthesis and Reactivity

The synthesis of nitroacetanilide isomers is highly dependent on the directing effects of the substituents on the benzene ring.

Ortho and Para Isomers: The direct nitration of acetanilide is the most common method for synthesizing o- and p-nitroacetanilide. The acetamido group (-NHCOCH₃) is an ortho, para-directing activator, meaning it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Due to steric hindrance from the bulky acetamido group, the para product is formed as the major product.[7]

Meta Isomer: The meta isomer is not significantly formed during the direct nitration of acetanilide. Instead, m-nitroacetanilide is typically synthesized by the acetylation of m-nitroaniline. In this case, the amino group of m-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride.

Spectroscopic Analysis

The electronic and structural differences between the isomers give rise to distinct spectroscopic signatures.

¹H and ¹³C NMR Spectroscopy

The chemical shifts of the aromatic protons and carbons are sensitive to the position of the nitro group. In the ¹H NMR spectrum of p-nitroacetanilide, the symmetry of the molecule results in a simpler splitting pattern, typically two doublets for the aromatic protons.[8] The spectra of the ortho and meta isomers are more complex due to the lower symmetry.

Isomer¹H NMR (DMSO-d₆, ppm)¹³C NMR (DMSO-d₆, ppm)
o-Nitroacetanilide Data not readily available in a comparable format.Data not readily available in a comparable format.
m-Nitroacetanilide ~10.4 (s, 1H, NH), ~8.6 (s, 1H), ~7.9 (d, 1H), ~7.6 (t, 1H), ~2.1 (s, 3H, CH₃)Data not readily available in a comparable format.
p-Nitroacetanilide ~10.57 (s, 1H, NH), ~8.21 (d, 2H), ~7.83 (d, 2H), ~2.14 (s, 3H, CH₃)~169.1, 145.1, 142.5, 125.2, 119.1, 24.6
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

The vibrational frequencies of the functional groups in the IR spectrum and the electronic transitions in the UV-Vis spectrum are also influenced by the position of the nitro group. In the IR spectrum of p-nitroacetanilide, characteristic peaks are observed for the N-H stretch, C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group. The UV-Vis spectrum of p-nitroacetanilide in ethanol shows a strong absorption maximum.

Biological Activity

While comprehensive, directly comparative studies on the biological activities of the three nitroacetanilide isomers are limited, the position of the nitro group on aromatic compounds is known to be a critical determinant of their biological effects. Nitroaromatic compounds are known to have a wide range of biological activities, including antimicrobial and anticancer properties. The different electronic and steric environments of the ortho, meta, and para isomers can lead to variations in their interactions with biological targets. Further research is needed to quantitatively compare the biological activities of these three isomers.

Experimental Protocols

Synthesis of p-Nitroacetanilide

This protocol describes the nitration of acetanilide to produce p-nitroacetanilide as the major product.

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ethanol

  • Ice

Procedure:

  • Dissolve acetanilide in glacial acetic acid in a beaker.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Slowly add the cold nitrating mixture to the acetanilide solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.

  • Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.

  • Filter the precipitate and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.

Synthesis of m-Nitroacetanilide

This protocol describes the acetylation of m-nitroaniline.

Materials:

  • m-Nitroaniline

  • Acetic anhydride

  • Water

Procedure:

  • In a flask, add m-nitroaniline and water.

  • Add acetic anhydride to the mixture.

  • The reaction is typically exothermic and may proceed without external heating. Stir the mixture until the reaction is complete.

  • The product, m-nitroacetanilide, will precipitate out of the solution.

  • Filter the precipitate and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or hot water, to obtain pure m-nitroacetanilide.

Hydrolysis of p-Nitroacetanilide

This protocol describes the hydrolysis of p-nitroacetanilide to p-nitroaniline.

Materials:

  • p-Nitroacetanilide

  • Sulfuric acid solution (e.g., 30%)

  • Sodium hydroxide solution (e.g., 10%)

  • Ice

Procedure:

  • In a round-bottomed flask, reflux a mixture of p-nitroacetanilide and sulfuric acid solution with stirring for about 30 minutes.[9]

  • Pour the hot mixture into ice-cold water.[9]

  • Neutralize the solution with a sodium hydroxide solution until a yellow precipitate of p-nitroaniline is formed.[9]

  • Cool the mixture in an ice bath to complete the precipitation.

  • Filter the precipitate, wash it thoroughly with cold water, and dry it.[9]

Visualizing the Relationships

To better understand the concepts discussed, the following diagrams illustrate key logical and experimental workflows.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Material reaction Reaction Conditions (e.g., Nitration, Acetylation) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization filtration Filtration & Drying recrystallization->filtration pure Pure Isomer filtration->pure analysis Spectroscopic Analysis (NMR, IR, UV-Vis) & Physical Properties pure->analysis data Data Interpretation analysis->data

A generalized experimental workflow for the synthesis, purification, and characterization of nitroacetanilide isomers.

directing_effects acetanilide Acetanilide (-NHCOCH₃ is ortho, para-directing) nitration Nitration (Electrophilic Aromatic Substitution) acetanilide->nitration Electrophile: NO₂⁺ ortho_para Ortho & Para Nitroacetanilide (Major: Para due to sterics) nitration->ortho_para meta_nitroaniline m-Nitroaniline (-NO₂ is meta-directing) acetylation Acetylation meta_nitroaniline->acetylation Electrophile: CH₃CO⁺ meta Meta Nitroacetanilide acetylation->meta

Logical relationship of substituent directing effects in the synthesis of nitroacetanilide isomers.

References

Comparative Guide to the Characterization of N-(2,6-Difluoro-3-nitrophenyl)acetamide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential impurities associated with N-(2,6-Difluoro-3-nitrophenyl)acetamide, a key intermediate in pharmaceutical synthesis. The characterization of these impurities is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the probable origins of these impurities, detailed experimental protocols for their detection and characterization, and comparative analytical data.

Overview of Potential Impurities

Impurities in a drug substance can originate from two primary sources: the manufacturing process (process-related impurities) and the degradation of the substance over time (degradation products). A thorough understanding of the synthesis of this compound is the first step in predicting potential process-related impurities. Forced degradation studies are then employed to identify likely degradation products under various stress conditions.

Proposed Synthesis of this compound

A plausible and common method for the synthesis of this compound is the acetylation of 2,6-difluoro-3-nitroaniline using acetic anhydride.

Synthesis_Pathway 2,6-difluoro-3-nitroaniline 2,6-difluoro-3-nitroaniline Product This compound 2,6-difluoro-3-nitroaniline->Product Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Product

Figure 1: Proposed synthesis of this compound.
Potential Process-Related Impurities

Based on the proposed synthesis, the following process-related impurities could be present:

  • Impurity A: 2,6-difluoro-3-nitroaniline (Starting Material): Incomplete reaction can lead to the presence of the starting material in the final product.

  • Impurity B: Acetic Anhydride (Reagent): Residual amounts of the acetylating agent may remain.

  • Impurity C: Di-acetylated Product: Over-acetylation of the starting material could lead to a di-acetylated impurity.

Potential Degradation Products

Forced degradation studies are essential to predict the degradation pathways and identify the resulting degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analytical Characterization (HPLC, LC-MS, NMR) Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH) Base_Hydrolysis->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Photolytic Photolytic (UV/Vis light) Photolytic->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis API This compound API->Acid_Hydrolysis API->Base_Hydrolysis API->Oxidation API->Photolytic API->Thermal

Figure 2: Experimental workflow for forced degradation studies.

Potential degradation products include:

  • Impurity D: 2,6-difluoro-3-nitroaniline (Hydrolysis Product): Hydrolysis of the amide bond under acidic or basic conditions can revert the product to the starting material.

  • Impurity E: Acetic Acid (Hydrolysis Product): A by-product of amide bond hydrolysis.

  • Impurity F: Oxidized Products: Oxidation may lead to the formation of N-oxide or other oxidized species.

Experimental Protocols

Synthesis of this compound
  • Dissolve 2,6-difluoro-3-nitroaniline (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).

  • Add acetic anhydride (1.1 equivalents) to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield crude this compound.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Forced Degradation Studies

Forced degradation studies should be performed on a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 80°C for 24 hours.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration.

  • Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.

Samples from each stress condition should be analyzed by a stability-indicating HPLC method.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the primary tool for separating and quantifying the main component and its impurities.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is crucial for the identification of unknown impurities by providing molecular weight information.

Table 2: LC-MS Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Scan Range 50-500 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of isolated impurities. ¹H NMR and ¹³C NMR are standard experiments.

Comparison of Impurities

The following table summarizes the potential impurities, their likely origin, and their expected analytical signatures.

Table 3: Comparative Data of this compound and its Potential Impurities

Compound Structure Origin Molecular Formula Molecular Weight ( g/mol ) Expected Relative Retention Time (RRT) Expected m/z [M+H]⁺
This compound C₈H₆F₂N₂O₃APIC₈H₆F₂N₂O₃216.141.00217.04
Impurity A / D 2,6-difluoro-3-nitroanilineStarting Material / HydrolysisC₆H₄F₂N₂O₂174.11~0.6175.03
Impurity C Di-acetylated ProductBy-productC₁₀H₈F₂N₂O₄258.18~1.2259.05
Impurity F N-Oxide DerivativeOxidationC₈H₆F₂N₂O₄232.14~0.8233.04

Note: RRT values are hypothetical and will depend on the specific chromatographic conditions.

Conclusion

The effective characterization of impurities in this compound is a critical aspect of drug development and quality control. A systematic approach that combines predictive analysis based on the synthetic route, forced degradation studies, and the application of advanced analytical techniques such as HPLC, LC-MS, and NMR is essential for the identification, quantification, and control of these impurities. The data and protocols presented in this guide provide a robust framework for researchers to ensure the purity and safety of this important pharmaceutical intermediate.

Comparative Analysis of N-(4-fluoro-3-nitrophenyl)acetamide and its Chloro-Derivative in Antibacterial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the antibacterial efficacy of N-(4-fluoro-3-nitrophenyl)acetamide and its derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. The following sections detail their performance against Klebsiella pneumoniae, the experimental protocols used for these assessments, and the underlying mechanism of action. This document is intended for researchers, scientists, and drug development professionals working in the field of antibacterial agent discovery.

Comparative Efficacy Against Klebsiella pneumoniae

The antibacterial activities of N-(4-fluoro-3-nitrophenyl)acetamide and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide were evaluated against several strains of Klebsiella pneumoniae, a significant pathogen known for its high capacity to acquire drug resistance. The minimum inhibitory concentration (MIC), representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined for both compounds.

The results, summarized in the table below, indicate that the addition of a chloro group to the acetamide side chain in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide significantly enhances its antibacterial potency compared to the parent compound, N-(4-fluoro-3-nitrophenyl)acetamide.[1]

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
N-(4-fluoro-3-nitrophenyl)acetamideK. pneumoniae ATCC 43816512
K. pneumoniae Kp 298512
K. pneumoniae Kp 563512
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideK. pneumoniae ATCC 43816256
K. pneumoniae Kp 298256
K. pneumoniae Kp 563256

Table 1: Minimum Inhibitory Concentrations (MICs) of N-(4-fluoro-3-nitrophenyl)acetamide and its chloro-derivative against various strains of Klebsiella pneumoniae.[1]

Proposed Mechanism of Action

The enhanced antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is believed to stem from its interaction with essential bacterial enzymes. It is proposed that this class of compounds may act by inhibiting penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall.[2] Inhibition of PBPs disrupts cell wall integrity, ultimately leading to cell lysis and bacterial death. The chloro group in the molecule is thought to stabilize its binding to the target enzyme, thereby improving its inhibitory activity.[2]

G Proposed Mechanism of Action of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide cluster_0 Bacterial Cell Compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide PBP Penicillin-Binding Protein (PBP) Compound->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Proposed inhibitory action on bacterial cell wall synthesis.

Experimental Protocols

Synthesis of N-(4-fluoro-3-nitrophenyl)acetamide

In a 50 mL flask, 4-fluoro-3-nitroaniline (3.12 g, 20 mmol) was added in small portions to acetic anhydride (11 mL, 116 mmol) under constant stirring at room temperature. The reaction mixture was stirred for 12 hours. Following the reaction, ice water was added, and the mixture was stirred for an additional 30 minutes. The resulting precipitate was filtered, washed with water, and dried. The final product was purified by recrystallization from an ethanol/water mixture (8:2) to yield a brown solid (85% yield).[1]

Synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

A mixture of 4-fluoro-3-nitroaniline (3.12 g, 20 mmol) and triethylamine (3.3 mL, 24 mmol) was solubilized in 20 mL of chloroform in a 50 mL flask and cooled to 0 °C in an ice bath. Chloroacetyl chloride (2.71 g, 24 mmol) was then added slowly. After the addition, the ice bath was removed, and the reaction was stirred at room temperature for 20 hours. The reaction mixture was then subjected to extraction. The organic phase was washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid was recrystallized from an ethanol/water mixture to yield a brown solid (80% yield).[3]

Minimum Inhibitory Concentration (MIC) Assay Workflow

The MIC was determined using a broth microdilution method.[4] A standardized bacterial suspension was prepared and added to the wells of a 96-well microtiter plate. The test compounds were serially diluted in the wells to create a range of concentrations. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the compound that showed no visible bacterial growth (turbidity).[4]

G Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare_Bacteria Prepare Standardized Bacterial Suspension Start->Prepare_Bacteria Inoculate Inoculate Wells with Bacterial Suspension Prepare_Bacteria->Inoculate Prepare_Plate Prepare 96-Well Plate with Serial Dilutions of Compound Prepare_Plate->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_Results Read Results (Visual Inspection for Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Standard workflow for the broth microdilution MIC assay.

References

A Researcher's Guide to Assessing the Impact of Difluoro Substitution on Compound Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of difluoromethyl groups (CF2) into small molecules represents a pivotal strategy in modern medicinal chemistry. This powerful bioisosteric modification can significantly enhance a compound's metabolic, thermal, and chemical stability, thereby improving its pharmacokinetic profile and overall viability as a drug candidate. This guide provides an objective comparison of the stability of difluoro-substituted compounds against their non-fluorinated counterparts, supported by experimental data and detailed methodologies for key stability-indicating assays.

Metabolic Stability: Blocking Sites of Oxidative Metabolism

One of the primary drivers for introducing difluoro substitution is to enhance metabolic stability. The strong carbon-fluorine (C-F) bond is significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen (C-H) bond. By replacing hydrogen atoms at metabolically vulnerable positions with fluorine, chemists can effectively block or slow down oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[1][2][3]

However, the impact of difluorination on metabolic stability is not always predictable and can be highly dependent on the overall molecular structure and conformation. In some cases, the introduction of a difluoro group can induce conformational changes that expose other parts of the molecule to metabolic enzymes, potentially leading to decreased stability.[4][5]

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from studies comparing the metabolic stability of non-fluorinated compounds with their difluoro-substituted analogs in human liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1]

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Reference
Indoles Non-fluorinated IndoleParent Compound12.35-[2]
4-Fluoro-indazole analogMonofluoro-substituted13.29-[2]
CF3-substituted indazole analogTrifluoro-substituted53.711.29[2]
Macrocycles Non-fluorinated macrocycleParent Compound31-[4][5]
gem-Difluorinated macrocycleDifluoro-substituted<2.3-[4][5]
Cycloalkanes Functionalized CycloalkanesNon-fluorinated vs. gem-difluorinatedgem-difluorination either did not affect or slightly improved metabolic stability-[6][7]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a typical assay to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[8][9][10]

Materials:

  • Test compound and positive controls (e.g., Midazolam, Dextromethorphan)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the diluted microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • For negative controls, add phosphate buffer instead of the NADPH regenerating system.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the respective wells.[10]

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at a high speed (e.g., 4000 rpm) for 10-15 minutes at 4°C to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) x (incubation volume / microsomal protein amount) .

Experimental Workflow for Metabolic Stability Assay

metabolic_stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare Test Compound Solution mix Mix Compound, HLM, and pre-incubate at 37°C prep_cpd->mix prep_hlm Prepare Human Liver Microsomes prep_hlm->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate reaction with NADPH mix->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points terminate Terminate Reaction (Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to precipitate protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc_thalf Calculate Half-life (t½) analyze->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint) analyze->calc_clint

Workflow for the in vitro metabolic stability assay.

Thermal Stability: The Strength of the Carbon-Fluorine Bond

The exceptional strength of the C-F bond also contributes to the enhanced thermal stability of difluoro-substituted compounds.[8] This increased stability can be advantageous during drug formulation and storage. Differential Scanning Calorimetry (DSC) is a key technique used to evaluate the thermal properties of a compound, such as its melting point (Tm) and decomposition temperature.

While extensive comparative data is not always readily available, studies on fluorinated compounds generally indicate higher thermal stability compared to their non-fluorinated analogs. For example, a study on 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) showed a high decomposition temperature of 285°C.[11]

Quantitative Comparison of Thermal Stability

The following table provides a conceptual comparison of the thermal properties of non-fluorinated versus difluoro-substituted compounds.

PropertyNon-fluorinated CompoundDifluoro-substituted CompoundExpected Impact of Difluorination
Melting Point (Tm) VariesGenerally HigherIncreased intermolecular forces due to polarity of C-F bonds can lead to a higher melting point.
Decomposition Temperature VariesGenerally HigherThe high strength of the C-F bond increases the energy required for thermal decomposition.
Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol provides a general procedure for determining the thermal stability of a small molecule using DSC.[3][12][13][14]

Materials:

  • Test compound

  • DSC instrument

  • Aluminum or hermetic pans and lids

  • Crimper for sealing pans

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the test compound (typically 2-10 mg) into a DSC pan.[15]

    • Place the lid on the pan and seal it using a crimper. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the initial and final temperatures for the analysis.

    • Program the heating rate (e.g., 10°C/min).

    • Start the inert gas flow to provide a controlled atmosphere.

  • Data Acquisition:

    • Initiate the temperature program. The instrument measures the difference in heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show endothermic (heat-absorbing) and exothermic (heat-releasing) events.

    • The melting point (Tm) is typically identified as the peak of the endothermic melting transition.

    • The onset of an exothermic peak can indicate the decomposition temperature.

Experimental Workflow for Thermal Stability Assessment (DSC)

thermal_stability_workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Data Acquisition cluster_analysis Data Analysis weigh Weigh 2-10 mg of Compound pan Place in DSC Pan and Seal weigh->pan load Load Sample and Reference Pans pan->load program Set Temperature Program and Heating Rate load->program gas Start Inert Purge Gas program->gas run_dsc Run DSC Scan gas->run_dsc measure Measure Heat Flow vs. Temperature run_dsc->measure thermogram Analyze Thermogram measure->thermogram determine_tm Determine Melting Point (Tm) thermogram->determine_tm determine_decomp Determine Decomposition Temperature thermogram->determine_decomp

Workflow for thermal stability assessment using DSC.

Chemical Stability: Resistance to Degradation

Difluoro substitution can also enhance the chemical stability of a compound, making it more resistant to degradation under various conditions, such as acidic or basic environments and oxidative stress. However, the presence of fluorine can sometimes lead to unexpected instabilities. For example, monofluorinated alkyl groups can be susceptible to nucleophilic displacement.[16][17] Forced degradation studies are essential to identify potential degradation pathways and products.[18][19][20]

Quantitative Comparison of Chemical Stability

The following table presents data from a study on the hydrolytic stability of a macrocyclic compound and its difluorinated analog at different pH values.

CompoundpHHalf-life (t½) in hoursReference
Non-fluorinated macrocycle 1>72[4][5]
7.4>72[4][5]
10>72[4][5]
gem-Difluorinated macrocycle 111[4][5]
7.4>72[4][5]
10>72[4][5]
Experimental Protocol: Forced Degradation Studies

This protocol outlines the general procedures for assessing the chemical stability of a compound under various stress conditions.[18]

Materials:

  • Test compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Acid and Base Hydrolysis:

    • Prepare solutions of the test compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period.

    • At various time points, withdraw samples, neutralize them if necessary, and analyze by HPLC to determine the extent of degradation.

  • Oxidative Degradation:

    • Prepare a solution of the test compound in the presence of an oxidizing agent (e.g., 3% H2O2).[11]

    • Incubate the solution at room temperature or a slightly elevated temperature.

    • Analyze samples by HPLC at different time points to monitor for degradation.

  • Photostability:

    • Expose a solution or solid sample of the test compound to a controlled light source that provides both UV and visible light, as specified by ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

    • Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.

Logical Flow for Forced Degradation Studies

forced_degradation_flow cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Test Compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation photo Photolysis (UV/Vis Light) start->photo hplc_acid HPLC Analysis acid->hplc_acid hplc_base HPLC Analysis base->hplc_base hplc_ox HPLC Analysis oxidation->hplc_ox hplc_photo HPLC Analysis photo->hplc_photo deg_path Identify Degradation Pathways hplc_acid->deg_path hplc_base->deg_path hplc_ox->deg_path hplc_photo->deg_path deg_prod Characterize Degradation Products deg_path->deg_prod stability_profile Establish Stability Profile deg_prod->stability_profile

Logical flow for conducting forced degradation studies.

Conclusion

Difluoro substitution is a valuable tool in drug discovery for enhancing the stability of lead compounds. While it often leads to significant improvements in metabolic, thermal, and chemical stability, the effects can be complex and context-dependent. A thorough understanding and systematic evaluation of these stability aspects using the experimental approaches outlined in this guide are crucial for the successful development of robust and effective drug candidates. The provided data and protocols serve as a foundation for researchers to design and interpret stability studies, ultimately leading to more informed decisions in the drug development process.

References

Safety Operating Guide

Proper Disposal of N-(2,6-Difluoro-3-nitrophenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of N-(2,6-Difluoro-3-nitrophenyl)acetamide, ensuring the safety of laboratory personnel and compliance with regulatory standards.

This guide is intended for researchers, scientists, and professionals in drug development who handle this compound (CAS No: 25892-08-4). Adherence to these procedures is critical due to the compound's hazardous properties.

Hazard Identification and Safety Summary

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[1]

Hazard Classification (GHS)CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]

Key Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[1]

  • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Detailed Disposal Protocol

The following protocol provides a step-by-step methodology for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Ventilation: All handling and disposal procedures must be conducted in a certified chemical fume hood.[1]

2. Waste Collection and Segregation:

  • Solid Waste:

    • Carefully sweep up any solid this compound. Avoid generating dust.[1]

    • Mix the solid waste with an inert absorbent material such as sand or vermiculite.[1]

    • Transfer the mixture to a clearly labeled, sealable hazardous waste container.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound (e.g., filter paper, weighing boats, gloves, paper towels) must be considered hazardous waste.

    • Place all contaminated disposable materials into the same designated hazardous waste container.

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous chemical waste.

    • Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.

3. Waste Storage and Labeling:

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. Keep the container tightly closed.[1]

  • Labeling: The waste container must be clearly labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Acute Toxicity," "Harmful")

    • The date of accumulation.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by an approved and licensed disposal specialist.[1]

  • The final disposal must be carried out at an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][2] Do not discharge into drains or rivers.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Containerization cluster_final Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood CollectSolid Collect Solid Waste & Mix with Vermiculite/Sand FumeHood->CollectSolid CollectContaminated Collect Contaminated Materials (e.g., gloves) Transfer Transfer to Labeled Hazardous Waste Container CollectContaminated->Transfer Seal Securely Seal the Container Transfer->Seal Store Store in Designated Waste Area Seal->Store ArrangeDisposal Arrange for Pickup by Approved Disposal Service Store->ArrangeDisposal FinalDisposal Disposal at Approved Waste Plant ArrangeDisposal->FinalDisposal

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2,6-Difluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. N-(2,6-Difluoro-3-nitrophenyl)acetamide, a halogenated nitroaromatic compound, is a valuable intermediate in synthesis, but its structure suggests a potential for significant health hazards. This guide provides essential, immediate safety and logistical information for its handling, emphasizing the causality behind each procedural step to ensure a self-validating system of laboratory safety.

Hazard Assessment: An Inferred Profile

A specific Safety Data Sheet (SDS) for this compound (CAS No. 25892-08-4) is not comprehensively available. Therefore, a robust hazard assessment must be inferred from its chemical structure and data from analogous compounds, such as other nitrophenyl acetamides and fluorinated nitroaromatics.[1][2][3] The presence of nitro, fluoro, and acetamide functional groups points to a clear need for caution.

The primary risks are associated with the compound in its solid, powdered form, which can be easily inhaled or come into contact with skin and eyes.[4] The operational plan must be built around mitigating these exposure routes.

Hazard ClassInferred RiskRationale & Supporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Analogous nitrophenyl compounds are classified as harmful via oral, dermal, and inhalation routes.[5]
Skin Corrosion/Irritation Causes skin irritation. SDS for similar structures consistently list skin irritation as a primary hazard.[6][7][8] Direct contact may cause redness, itching, and inflammation.
Serious Eye Damage/Irritation Causes serious eye irritation. As a fine powder, the compound poses a significant risk to eyes. Data for related chemicals confirm it as a serious eye irritant.[6][7][9]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust can irritate the nose, throat, and lungs.[6][7][8] Engineering controls are critical to prevent aerosolization.
Long-Term Exposure Potential for systemic effects. While specific data is lacking, related acetamides and nitroaromatics are noted for potential liver damage or carcinogenicity with chronic exposure.[10][11] An abundance of caution is warranted.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a dynamic response to the assessed risks at each stage of handling. All PPE must be inspected before use and donned and doffed in a manner that prevents cross-contamination.[12]

Task / ScenarioRequired PPEJustification
Receiving & Storage • Safety Glasses• Nitrile GlovesProtects against incidental exposure from a potentially compromised container during unpacking and inventory.
Weighing & Aliquoting • Chemical Splash Goggles• Face Shield• Lab Coat• Double-Gloving (Nitrile)• Respiratory Protection (N95 minimum)This is the highest-risk activity for generating airborne dust. A face shield protects the entire face from splashes.[13][14] Double-gloving provides an extra barrier against contamination.[15] Respiratory protection is mandatory if not performed in a certified chemical fume hood.[16]
Solution Preparation • Chemical Splash Goggles• Lab Coat• Nitrile GlovesProtects against splashes of both the solid and the solvent during dissolution.
General Handling • Safety Glasses with Side Shields• Lab Coat• Nitrile GlovesStandard laboratory PPE for handling closed containers or solutions where the risk of splashing is minimal.[17]

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the essential workflow for safely handling this compound from receipt to use. The causality is clear: strict containment and layered PPE are paramount to preventing exposure.

Step 1: Receiving and Initial Storage
  • Upon receipt, visually inspect the outer packaging for any signs of damage.

  • Don initial PPE (safety glasses, nitrile gloves).

  • Transport the sealed container to the designated storage area for hazardous chemicals.

  • Store in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents, acids, and bases.[9][18] The container must be kept tightly closed.[7]

Step 2: Weighing the Compound (Inside a Chemical Fume Hood)
  • Don advanced PPE: chemical splash goggles, face shield, lab coat, and double nitrile gloves.

  • Ensure the chemical fume hood is functioning correctly.

  • Place a weigh boat on an analytical balance inside the fume hood.

  • Carefully open the container and use a dedicated spatula to transfer the desired amount of the solid. Avoid creating dust.

  • Securely close the primary container immediately after transfer.

  • Proceed with the subsequent steps (e.g., dissolution) within the fume hood.

Step 3: Preparing a Solution
  • While still in the fume hood, add the weighed solid to the reaction vessel.

  • Slowly add the desired solvent to the vessel, ensuring minimal splashing.

  • Once the solid is fully dissolved and the vessel is sealed, it can be transported out of the fume hood for the intended application.

G cluster_prep Preparation & Storage cluster_handling High-Risk Handling (Fume Hood) cluster_use Application A Receive Package B Don Gloves & Safety Glasses A->B C Inspect & Transport to Storage B->C D Store in Dry, Cool, Ventilated Area C->D E Don Full PPE: Goggles, Face Shield, Lab Coat, Double Gloves D->E F Weigh Solid Compound E->F G Prepare Solution F->G H Seal Reaction Vessel G->H I Transport Sealed Vessel to Workstation H->I J Conduct Experiment I->J

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Immediate Response Plan

In the event of an exposure or spill, a rapid and correct response is critical.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][9] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[5][6]

  • Spill: Evacuate non-essential personnel. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material.[12] Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[18]

Decontamination & Disposal Plan

Proper disposal is a legal and ethical requirement. As a halogenated nitroaromatic compound, this compound must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol:
  • Segregation: All waste containing this compound (unreacted material, contaminated absorbents, gloves, etc.) must be collected in a dedicated, clearly labeled hazardous waste container designated for "Halogenated Organic Waste".[19][20] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[21]

  • Container Management: The waste container must be kept tightly sealed when not in use and stored in a designated satellite accumulation area.[20]

  • Decontamination: Any non-disposable equipment (glassware, spatulas) that has come into contact with the compound should be decontaminated by rinsing with an appropriate solvent in a fume hood. This rinseate must also be collected as halogenated organic waste.

  • Final Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[12] Never pour this chemical or its waste down the drain.[9]

G A Identify Waste: - Excess solid - Contaminated gloves - Spill cleanup material - Rinse solvent B Retrieve Labeled Container: 'Halogenated Organic Waste' A->B C Place Waste in Container (Inside Fume Hood) B->C D Securely Seal Container C->D E Store in Satellite Accumulation Area D->E F Request Pickup by Licensed Waste Disposal Service E->F

Caption: Waste Disposal Workflow for Halogenated Nitroaromatics.

By adhering to these detailed operational and safety plans, you build a foundation of trust in your laboratory's procedures, providing value that extends far beyond the product itself. The causality is clear: understanding the risks informs the procedure, and a rigorous procedure mitigates the risks.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.